molecular formula C7H3Br2FO B1585684 3,5-Dibromo-2-fluorobenzaldehyde CAS No. 477535-40-3

3,5-Dibromo-2-fluorobenzaldehyde

Cat. No.: B1585684
CAS No.: 477535-40-3
M. Wt: 281.9 g/mol
InChI Key: UZLJTDXCWOCFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3Br2FO and its molecular weight is 281.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLJTDXCWOCFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378806
Record name 3,5-dibromo-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477535-40-3
Record name 3,5-dibromo-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dibromo-2-fluorobenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Dibromo-2-fluorobenzaldehyde is a polyhalogenated aromatic aldehyde of significant interest to the scientific community, particularly those in drug discovery and materials science. The strategic placement of two bromine atoms and a fluorine atom on the benzaldehyde scaffold imparts unique reactivity and physicochemical properties. This guide provides an in-depth analysis of its core chemical properties, outlines plausible synthetic strategies, explores its reactivity in key organic transformations, and details its applications as a versatile synthetic intermediate. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Significance of Halogenated Aromatic Aldehydes

Halogenated aromatic aldehydes are a cornerstone of modern organic synthesis. The incorporation of halogens—in this case, bromine and fluorine—serves multiple strategic purposes. The electron-withdrawing nature of these atoms modulates the reactivity of both the aldehyde functional group and the aromatic ring.[1] Fluorine, in particular, is a critical element in medicinal chemistry, known to enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates to their biological targets.[1]

This compound stands out as a trifunctionalized reagent. It possesses:

  • An aldehyde group , which is a versatile handle for nucleophilic additions, condensations, and redox transformations.[1]

  • Two bromine atoms , which are excellent leaving groups in metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

  • An ortho-fluorine atom , which influences the electronic landscape of the ring and can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1]

This unique combination makes this compound a powerful building block for synthesizing novel heterocyclic compounds, advanced materials, and pharmacologically active molecules.

Core Chemical and Physical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 477535-40-3[2][3][4][5][6]
Molecular Formula C₇H₃Br₂FO[2][3][4][5]
Molecular Weight 281.91 g/mol [2][6]
IUPAC Name This compound[2][3]
SMILES O=CC1=CC(Br)=CC(Br)=C1F[2][3]
InChI Key UZLJTDXCWOCFJP-UHFFFAOYSA-N[3]
Purity Typically ≥95%[2]
Storage Store at 0-8 °C[2]

Spectroscopic Profile

While specific spectra require empirical measurement, the structural features of this compound allow for the confident prediction of its spectroscopic characteristics.

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two aromatic protons. These protons would appear as doublets due to coupling with each other. A distinct singlet for the aldehyde proton would be observed further downfield (typically δ 9.5-10.5 ppm).

  • ¹³C NMR: The carbon NMR would display seven distinct signals: one for the aldehyde carbonyl carbon (around δ 185-195 ppm) and six for the aromatic carbons, including those bonded to bromine, fluorine, and hydrogen.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1700-1730 cm⁻¹, characteristic of the C=O stretch of the aromatic aldehyde. Other key signals would include C-H stretching for the aromatic ring and aldehyde, and absorptions corresponding to C-Br and C-F bonds in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This will result in a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of roughly 1:2:1, confirming the presence of two bromine atoms.

Synthesis and Production

The synthesis of this compound is not widely detailed in public literature. However, a logical and chemically sound approach involves the direct electrophilic bromination of 2-fluorobenzaldehyde. The fluorine atom is an ortho-, para-director, but the steric hindrance at the ortho position and the strong activation at the para-position would likely lead to bromination at positions 3 and 5 under forcing conditions.

Proposed Synthetic Workflow: Electrophilic Bromination

This protocol is based on established principles of electrophilic aromatic substitution.

Synthetic_Workflow Start 2-Fluorobenzaldehyde Reagent Bromine (Br₂) Iron(III) Bromide (FeBr₃) Start->Reagent Electrophilic Aromatic Substitution Product This compound Reagent->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 2-fluorobenzaldehyde in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: Add a catalytic amount of Iron(III) bromide (FeBr₃) to the flask.

  • Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in the same solvent via the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its versatile reactivity, making it an ideal precursor for a variety of important heterocyclic systems.[1]

Application: Synthesis of Indazole Derivatives

Indazoles are a critical class of nitrogen-containing heterocycles found in many biologically active molecules and pharmaceuticals.[1] The ortho-fluoroaldehyde moiety is perfectly suited for constructing the indazole ring system via condensation with hydrazine, followed by an intramolecular nucleophilic aromatic substitution (SNAr).[1]

Indazole_Synthesis Start This compound Step1 Condensation with Hydrazine Hydrate Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular SₙAr (Cyclization) Intermediate->Step2 Product 5,7-Dibromo-1H-indazole Step2->Product

Caption: Reaction pathway for the synthesis of indazole derivatives.

Experimental Protocol: Synthesis of 5,7-Dibromo-1H-indazole
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (1.2-1.5 eq) to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The cyclization occurs as the ortho-fluorine atom is displaced by the terminal nitrogen of the initially formed hydrazone intermediate.

  • Monitoring: Track the consumption of the starting material by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold solvent, and dry. If necessary, the product can be further purified by recrystallization to yield pure 5,7-Dibromo-1H-indazole.

The bromine atoms on the final indazole product remain as valuable handles for subsequent diversification through metal-catalyzed cross-coupling reactions, enabling the creation of a library of substituted indazoles for drug discovery programs.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount to ensure safety. The information below is a summary derived from available Safety Data Sheets (SDS).[4][7][8]

  • Hazards: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][11] All handling should be performed in a well-ventilated area or a chemical fume hood.[11][12]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[4][7]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[7][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][8] Recommended storage temperature is between 0-8 °C.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8]

Conclusion

This compound is a highly functionalized and valuable building block in synthetic organic chemistry. Its unique arrangement of an aldehyde group, two bromine atoms, and a fluorine atom provides a platform for diverse chemical transformations. It is particularly well-suited for the synthesis of complex heterocyclic structures and serves as a key intermediate for creating libraries of compounds for pharmaceutical and materials science research. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for unlocking its full synthetic potential.

References

A Technical Guide to 3,5-Dibromo-2-fluorobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, halogenated organic compounds serve as indispensable building blocks for the synthesis of novel therapeutic agents. The strategic incorporation of halogen atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among these, polyhalogenated benzaldehydes are a particularly versatile class of intermediates, offering a reactive aldehyde functionality for diverse chemical transformations and a substituted aromatic ring amenable to further functionalization.[2]

This technical guide provides an in-depth exploration of 3,5-Dibromo-2-fluorobenzaldehyde, a key synthetic intermediate. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, analyze its characteristic reactivity, and discuss its applications in the synthesis of complex molecules relevant to drug discovery.

Core Properties of this compound

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 477535-40-3N/A
Molecular Formula C₇H₃Br₂FON/A
Molecular Weight 281.91 g/mol N/A
IUPAC Name This compoundN/A
Appearance SolidN/A
Purity Typically ≥95%N/A

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic bromination of 2-fluorobenzaldehyde. The fluorine atom at the 2-position is an ortho-, para-director, while the aldehyde group is a meta-director. This electronic guidance, however, can be overcome under forcing conditions to achieve di-bromination at the 3 and 5 positions.

Experimental Protocol: Synthesis of a Halogenated Fluorobenzaldehyde (Adapted for this compound)

This protocol is adapted from the synthesis of 5-bromo-2-fluorobenzaldehyde and should be optimized for the desired di-bromo product.[3]

Materials:

  • 2-Fluorobenzaldehyde

  • Potassium bromate (KBrO₃) or another suitable brominating agent (e.g., N-Bromosuccinimide with a catalyst)

  • Concentrated sulfuric acid (H₂SO₄)

  • Methyl tert-butyl ether (MTBE)

  • Aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

  • Round-bottom flask equipped with a magnetic stirrer, thermometer, dropping funnel, and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add a calculated amount of concentrated sulfuric acid in water. The volume and concentration of the sulfuric acid will need to be optimized for the di-bromination reaction.

  • Addition of Reactants: Slowly add a mixture of 2-fluorobenzaldehyde (1 equivalent) and the brominating agent (a molar excess, e.g., >2 equivalents of bromine source) to the sulfuric acid solution via a dropping funnel. The addition should be performed at a controlled temperature, which may need to be elevated to facilitate di-substitution.

  • Reaction Monitoring: Maintain the reaction at an elevated temperature (e.g., 90°C or higher, to be determined experimentally) for a sufficient period (e.g., several hours) to ensure the completion of the di-bromination. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by adding a large volume of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as methyl tert-butyl ether (MTBE).

  • Washing: Wash the organic phase sequentially with an aqueous solution of sodium sulfite to remove any unreacted bromine and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as vacuum distillation or column chromatography on silica gel, to yield pure this compound.[2]

SynthesisWorkflow Start 2-Fluorobenzaldehyde Reaction Electrophilic Aromatic Substitution (Di-bromination) Start->Reaction Reagents Brominating Agent (e.g., KBrO3) & H2SO4 Reagents->Reaction Workup Quenching, Extraction, Washing Reaction->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its three distinct functional components: the aldehyde group, the fluorine atom, and the two bromine atoms on the aromatic ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3,5-dibromo-2-fluorobenzoic acid, a valuable intermediate in its own right.

  • Reduction: Selective reduction of the aldehyde yields 3,5-dibromo-2-fluorobenzyl alcohol, which can be used in subsequent synthetic steps.

  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of alcohols (via Grignard or organolithium reagents), cyanohydrins, and other adducts.

  • Condensation Reactions: It can react with primary amines to form Schiff bases (imines), and with other active methylene compounds in reactions like the Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.[4]

Reactivity of the Aromatic Ring

The presence of three electron-withdrawing halogen atoms deactivates the aromatic ring towards electrophilic aromatic substitution. However, the bromine atoms provide handles for transition-metal-catalyzed cross-coupling reactions, which are a cornerstone of modern drug discovery.

  • Cross-Coupling Reactions: The bromine atoms at the 3 and 5 positions can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, enabling the construction of complex molecular scaffolds.

Reactivity Start This compound AldehydeReactions Aldehyde Transformations Start->AldehydeReactions RingReactions Aromatic Ring Reactions Start->RingReactions Oxidation Oxidation to Carboxylic Acid AldehydeReactions->Oxidation Reduction Reduction to Alcohol AldehydeReactions->Reduction NucleophilicAddition Nucleophilic Addition AldehydeReactions->NucleophilicAddition Condensation Condensation Reactions AldehydeReactions->Condensation CrossCoupling Cross-Coupling Reactions (Suzuki, Heck, etc.) RingReactions->CrossCoupling

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

While specific examples of marketed drugs synthesized from this compound are not readily found in the public domain, its structural motifs are present in numerous biologically active compounds. Halogenated benzaldehydes are key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-cancer and anti-inflammatory agents.[5][6] The unique substitution pattern of this compound makes it a valuable precursor for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Spectroscopic Characterization

A definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a downfield singlet for the aldehyde proton (around 10 ppm) and two doublets in the aromatic region, corresponding to the two aromatic protons. The coupling between these protons would be a small meta-coupling.

  • ¹³C NMR: The carbon NMR spectrum would exhibit a signal for the carbonyl carbon around 190 ppm. The aromatic region would show signals for the six carbons of the benzene ring, with their chemical shifts influenced by the attached halogens.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic ring and the aldehyde, and C-Br and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in a roughly 1:2:1 ratio) would be a key diagnostic feature.[7]

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique combination of a reactive aldehyde group and a polyhalogenated aromatic ring provides multiple avenues for the construction of complex and diverse molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is crucial for harnessing its full potential in the development of novel therapeutic agents.

References

Spectroscopic Characterization of 3,5-Dibromo-2-fluorobenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dibromo-2-fluorobenzaldehyde is a polyhalogenated aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the benzaldehyde scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of the halogen substituents and the reactive aldehyde group provide multiple avenues for functionalization, making a thorough understanding of its spectroscopic properties essential for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal for the aldehyde proton. The chemical shifts and coupling patterns can be predicted by considering the electronic effects of the substituents.

  • Aldehyde Proton (CHO): The aldehyde proton is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. In many substituted benzaldehydes, this signal is sharp and readily identifiable. For instance, the aldehyde proton of 2-fluorobenzaldehyde appears at δ 10.351 ppm.[1]

  • Aromatic Protons (Ar-H): The benzene ring has two protons. The fluorine atom at position 2 and the bromine atoms at positions 3 and 5 create a unique electronic environment.

    • The proton at position 4 (H-4) is situated between two bromine atoms and will experience their electron-withdrawing effects. It is also coupled to the fluorine atom at position 2 and the proton at position 6.

    • The proton at position 6 (H-6) is adjacent to the aldehyde group and the fluorine atom at position 2, and it is also coupled to the proton at position 4.

Based on the analysis of related compounds such as 2-fluorobenzaldehyde[1] and 3,5-dibromosalicylaldehyde,[2] we can predict the following:

  • H-4: This proton is expected to appear as a doublet of doublets, with coupling to both H-6 and the fluorine atom. The chemical shift is predicted to be in the range of δ 7.7-7.9 ppm.

  • H-6: This proton will also likely be a doublet of doublets due to coupling with H-4 and the fluorine atom. Its proximity to the aldehyde group will likely shift it slightly downfield compared to H-4, in the range of δ 7.9-8.1 ppm.

Predicted ¹H NMR Data Summary

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
CHO9.8 - 10.2s (singlet)-
H-47.7 - 7.9d (doublet)JH4-H6 = ~2-3 Hz
H-67.9 - 8.1d (doublet)JH6-H4 = ~2-3 Hz
¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and their position on the aromatic ring.

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is characteristically found in the downfield region of the spectrum, typically between δ 185 and 195 ppm. For example, the carbonyl carbon in 2-fluorobenzaldehyde is observed at δ 189.9 ppm.[3]

  • Aromatic Carbons:

    • C-1 (C-CHO): The carbon atom attached to the aldehyde group will be deshielded, with a predicted chemical shift in the range of δ 130-135 ppm.

    • C-2 (C-F): The carbon atom bonded to the highly electronegative fluorine atom will show a large chemical shift, typically in the range of δ 155-165 ppm, and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

    • C-3 & C-5 (C-Br): The carbon atoms attached to the bromine atoms are expected to have chemical shifts in the range of δ 115-125 ppm.

    • C-4 & C-6: The carbons bearing protons will be influenced by the neighboring substituents. C-4, situated between two bromine atoms, is likely to be in the range of δ 135-140 ppm. C-6, adjacent to the aldehyde and fluorine, is predicted to be in a similar range, around δ 130-135 ppm.

Predicted ¹³C NMR Data Summary

CarbonPredicted Chemical Shift (δ, ppm)
C=O188 - 192
C-1130 - 135
C-2158 - 162 (d, ¹JCF ≈ 250 Hz)
C-3120 - 125
C-4138 - 142
C-5122 - 127
C-6132 - 136

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorption of the carbonyl group.

  • C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl stretching vibration of the aldehyde is expected in the region of 1680-1710 cm⁻¹. The presence of electron-withdrawing halogens on the aromatic ring can slightly increase this frequency. An FTIR spectrum for this compound is available on SpectraBase, which can be used for confirmation.[4]

  • C-H Stretch (Aldehyde): The C-H stretching vibration of the aldehyde group typically appears as two weak bands around 2820 and 2720 cm⁻¹.

  • C-H Stretch (Aromatic): The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-F and C-Br Stretches: The C-F stretching vibration will likely appear as a strong band in the 1200-1300 cm⁻¹ region. The C-Br stretches are typically found in the lower frequency region of the spectrum, between 500 and 600 cm⁻¹.

Predicted IR Data Summary

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aldehyde C-H Stretch2850 - 2800 & 2750 - 2700Weak
C=O Stretch1710 - 1680Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak
C-F Stretch1300 - 1200Strong
C-Br Stretch600 - 500Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₃Br₂FO), the mass spectrum will be characterized by a distinctive isotopic pattern due to the presence of two bromine atoms.

  • Molecular Ion Peak (M⁺): The molecular weight of this compound is 281.91 g/mol .[3] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a characteristic triplet:

    • M⁺: (containing two ⁷⁹Br atoms)

    • [M+2]⁺: (containing one ⁷⁹Br and one ⁸¹Br atom) - This will be the most intense peak of the triplet.

    • [M+4]⁺: (containing two ⁸¹Br atoms) The relative intensities of these peaks will be approximately 1:2:1.

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through the loss of characteristic fragments:

    • [M-H]⁺: Loss of a hydrogen atom from the aldehyde group.

    • [M-CHO]⁺: Loss of the formyl radical, which is a common fragmentation pathway for benzaldehydes.

    • [M-Br]⁺: Loss of a bromine atom.

    • [M-Br-CO]⁺: Subsequent loss of carbon monoxide from the [M-Br]⁺ ion.

Predicted Mass Spectrometry Data Summary

m/zPredicted Fragment
280, 282, 284[C₇H₃Br₂FO]⁺ (Molecular Ion, M⁺)
279, 281, 283[C₇H₂Br₂FO]⁺ ([M-H]⁺)
251, 253, 255[C₆H₃Br₂F]⁺ ([M-CHO]⁺)
201, 203[C₇H₃BrFO]⁺ ([M-Br]⁺)

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are standard protocols for obtaining NMR, IR, and Mass spectra for a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the expected range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragments.

Visualizing the Structure and Predicted NMR Data

The following diagram illustrates the structure of this compound and highlights the predicted ¹H NMR chemical shifts.

Caption: Predicted ¹H NMR chemical shifts for this compound.

Conclusion

While experimental spectra for this compound are not readily found in the public domain, a comprehensive and reliable spectroscopic profile can be constructed through a predictive analysis based on closely related compounds. This guide provides researchers, scientists, and drug development professionals with a detailed expectation of the ¹H NMR, ¹³C NMR, IR, and Mass spectral data for this important synthetic intermediate. The provided analysis of substituent effects and the detailed predictions for chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns offer a solid foundation for the characterization and utilization of this compound in various research and development endeavors.

References

Synthesis pathways for 3,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-2-fluorobenzaldehyde

Abstract

This compound is a key substituted aromatic aldehyde whose structural motifs are of significant interest in the fields of medicinal chemistry and materials science. The presence of two bromine atoms, a fluorine atom, and an aldehyde group on the benzene ring provides multiple reaction sites for further chemical transformations. This makes it a valuable building block for creating complex molecular architectures, particularly in the development of novel pharmaceutical agents and specialized organic materials.[1][2] This guide provides a detailed exploration of viable and robust synthetic pathways for the preparation of this compound, designed for researchers, chemists, and professionals in drug development. We will delve into two primary, logically-derived synthetic strategies, offering step-by-step protocols, mechanistic insights, and comparative analysis to assist in laboratory-scale and potential scale-up synthesis.

Strategic Approaches to Synthesis

The synthesis of polysubstituted benzene rings requires careful strategic planning to control regioselectivity. The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of electrophilic substitution or the site of metallation. For this compound, two principal retrosynthetic disconnections are considered the most logical:

  • Pathway A: Electrophilic Aromatic Bromination. This forward-synthesis approach begins with a less substituted precursor, 2-fluorobenzaldehyde, and introduces the two bromine atoms via an electrophilic aromatic substitution reaction. The success of this pathway hinges on the cumulative directing effects of the fluorine and aldehyde groups.

  • Pathway B: Formylation via Halogen-Metal Exchange. This strategy employs a pre-functionalized starting material, 1,3-dibromo-2-fluorobenzene, and introduces the aldehyde group in a subsequent step. This route often provides superior regiochemical control, as the aldehyde is introduced at a specific site determined by metallation.

The following sections will provide a detailed examination of each pathway, including the underlying chemical principles and comprehensive experimental procedures.

Pathway A: Electrophilic Bromination of 2-Fluorobenzaldehyde

This pathway leverages the widely available starting material, 2-fluorobenzaldehyde. The key transformation is a double electrophilic bromination.

Mechanistic Rationale and Causality

The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the benzene ring:

  • Fluorine (-F): As a halogen, fluorine is an ortho-, para-director due to its ability to donate lone-pair electron density via resonance, which stabilizes the arenium ion intermediate at these positions. It is, however, deactivating due to its strong inductive electron-withdrawing effect.

  • Aldehyde (-CHO): The aldehyde group is a meta-director and is strongly deactivating. It withdraws electron density from the ring both inductively and by resonance.

When both groups are present, their effects are additive. The fluorine at position 2 directs incoming electrophiles to positions 3 (ortho), 5 (para), and 6 (ortho). The aldehyde at position 1 directs to positions 3 and 5 (meta). The convergence of these directing effects strongly favors substitution at the 3 and 5 positions, making the synthesis of the desired 3,5-dibromo isomer theoretically favorable.

A strong Lewis acid catalyst is typically required to polarize the brominating agent (e.g., Br₂) and generate a potent electrophile to overcome the deactivating effect of the aldehyde group.

Visual Workflow: Pathway A

Pathway_A SM 2-Fluorobenzaldehyde Product This compound SM->Product Electrophilic Bromination Reagents Bromine (Br₂) Iron(III) Bromide (FeBr₃) Reagents->SM

Caption: Electrophilic bromination of 2-fluorobenzaldehyde.

Detailed Experimental Protocol

Materials:

  • 2-Fluorobenzaldehyde (1.0 eq)

  • Anhydrous Iron(III) Bromide (FeBr₃) (0.1 eq)

  • Bromine (Br₂) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-fluorobenzaldehyde and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous iron(III) bromide to the stirring solution.

  • Add bromine, dissolved in a small amount of dichloromethane, to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume excess bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.

Pathway B: Formylation of 1,3-Dibromo-2-fluorobenzene

This pathway offers a more regioselective approach by constructing the aldehyde functionality on a pre-existing 1,3-dibromo-2-fluorobenzene scaffold. The key step is a directed ortho-metallation or a halogen-metal exchange, followed by quenching with a formylating agent.

Mechanistic Rationale and Causality

The formation of an organolithium intermediate is central to this strategy. This can be achieved in two ways:

  • Deprotonation (Directed Ortho-Metallation): A strong, sterically hindered base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can selectively remove a proton from the aromatic ring. The fluorine atom is a powerful ortho-directing group for metallation, making the proton at the C6 position the most acidic and likely to be removed.

  • Halogen-Metal Exchange: An alkyllithium reagent (e.g., n-butyllithium) can exchange with one of the bromine atoms. The fluorine atom activates the ortho-bromine (at C3) for this exchange more strongly than other groups.[3]

Once the aryllithium species is formed, it acts as a potent nucleophile. Quenching the reaction with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group.[4] This reaction must be performed at very low temperatures (typically -78 °C) to prevent side reactions of the highly reactive organolithium intermediate.

Visual Workflow: Pathway B

Pathway_B SM 1,3-Dibromo-2-fluorobenzene Intermediate Aryllithium Intermediate SM->Intermediate Halogen-Metal Exchange Product This compound Intermediate->Product Formylation Reagents1 1. n-Butyllithium (n-BuLi) THF, -78 °C Reagents1->SM Reagents2 2. N,N-Dimethylformamide (DMF) 3. Aqueous Workup Reagents2->Intermediate

Caption: Formylation of 1,3-dibromo-2-fluorobenzene.

Detailed Experimental Protocol

Materials:

  • 1,3-Dibromo-2-fluorobenzene (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

  • N,N-Dimethylformamide (DMF), anhydrous (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Add 1,3-dibromo-2-fluorobenzene and anhydrous THF to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature at or below -75 °C. Stir the mixture at this temperature for 1 hour to ensure complete formation of the aryllithium intermediate.

  • In a separate flame-dried flask, dissolve anhydrous DMF in anhydrous THF. Add this DMF solution dropwise to the cold aryllithium solution, again keeping the temperature below -75 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude product by silica gel column chromatography to isolate the pure this compound.

Comparative Analysis of Synthesis Pathways

FeaturePathway A: Electrophilic BrominationPathway B: Formylation via Halogen-Metal Exchange
Starting Material 2-Fluorobenzaldehyde1,3-Dibromo-2-fluorobenzene
Key Transformation Electrophilic Aromatic SubstitutionHalogen-Metal Exchange & Nucleophilic Acyl Substitution
Regiocontrol Good, but potential for isomersExcellent, highly specific
Reaction Conditions 0 °C to room temperatureCryogenic (-78 °C), strictly anhydrous
Reagent Handling Requires handling of corrosive Br₂Requires handling of pyrophoric n-BuLi
Advantages Milder temperature conditions, readily available starting material.High regioselectivity, generally cleaner reaction.
Disadvantages Potential for over-bromination or formation of regioisomers.Requires stringent anhydrous and cryogenic conditions; organolithium reagents are hazardous.

Conclusion for the Senior Scientist

Both presented pathways offer chemically sound strategies for the synthesis of this compound.

Pathway A (Electrophilic Bromination) represents a more classical and operationally simpler approach in terms of temperature control. Its primary challenge lies in achieving perfect regioselectivity and avoiding side products, which may necessitate more rigorous purification.

Pathway B (Formylation) is superior from a regiochemical standpoint. The directed nature of the lithiation-formylation sequence ensures the aldehyde is installed at the correct position, leading to a cleaner reaction profile. However, this elegance comes at the cost of more demanding experimental conditions, namely the use of pyrophoric reagents and cryogenic temperatures, which may be a consideration for scalability.

The choice of pathway will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the availability and cost of the starting materials. For exploratory, small-scale synthesis where purity and regiochemical certainty are paramount, Pathway B is the recommended approach. For larger-scale preparations where operational simplicity is a key driver, optimizing Pathway A may prove more practical.

References

An In-depth Technical Guide to the Reactivity and Electrophilicity of 3,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Building Block

3,5-Dibromo-2-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in modern organic synthesis. Its unique substitution pattern—featuring a sterically accessible aldehyde, an activating ortho-fluorine atom, and two meta-bromine atoms—creates a molecule with a rich and tunable reactivity profile. For researchers in medicinal chemistry and materials science, this compound offers multiple reaction sites, enabling the strategic construction of complex molecular architectures. The interplay between the electron-withdrawing aldehyde and halogen substituents renders both the carbonyl group and the aromatic ring susceptible to a variety of transformations, making it a subject of significant interest. This guide provides an in-depth exploration of its electronic properties, electrophilicity, and diverse reactivity, offering field-proven insights for its effective utilization in drug development and advanced material synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent begins with its fundamental properties. The identity and purity of this compound can be confirmed through a combination of physical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 477535-40-3[1][2]
Molecular Formula C₇H₃Br₂FO[2]
Molecular Weight 281.91 g/mol [1]
Appearance White to light yellow solid/powder[1]
Purity Typically ≥95%[1]
Storage Store at 0-8 °C[1]

Core Directive: Understanding Electrophilicity and Electronic Effects

The reactivity of this compound is dictated by the cumulative electronic influence of its functional groups. The aldehyde group (-CHO) is a potent electron-withdrawing group through both resonance (mesomeric effect, -M) and induction (-I). The ortho-fluorine and meta-bromine atoms also exert strong inductive electron withdrawal (-I). This synergistic withdrawal of electron density has two major consequences:

  • Enhanced Carbonyl Electrophilicity: The carbonyl carbon is rendered significantly electron-deficient, making it a prime target for nucleophilic attack.

  • Activated Aromatic Ring: The aromatic ring is highly electron-poor, activating it towards nucleophilic aromatic substitution (SNAr), a reaction pathway less common for simple benzene derivatives.[3]

The fluorine atom, positioned ortho to the aldehyde, is a particularly interesting feature. While it is the most electronegative element, its small size allows it to act as an effective leaving group in SNAr reactions, often being displaced in preference to the bromine atoms.[4] The two bromine atoms, meanwhile, serve as versatile handles for metal-catalyzed cross-coupling reactions.

Caption: Electronic effects in this compound.

Reactivity Profile and Synthetic Transformations

The molecule's utility stems from its capacity to undergo a wide array of chemical reactions at its distinct functional sites.

Reactions at the Aldehyde Carbonyl

The highly electrophilic aldehyde group is a focal point for nucleophilic additions and related transformations.

The Wittig reaction is a robust method for converting aldehydes into alkenes.[5] It involves the reaction of the aldehyde with a phosphorus ylide, forming a C=C double bond with high regioselectivity.[6] This transformation is invaluable for extending carbon chains and introducing unsaturation.

Wittig_Reaction aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane [2+2] Cycloaddition ylide Phosphorus Ylide (Ph₃P=CHR) ylide->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Workflow of the Wittig Reaction.

Exemplary Protocol: Synthesis of a Stilbene Derivative

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq.), dropwise. The formation of the deep red/orange ylide indicates a successful reaction. Stir for 30-60 minutes at this temperature.

  • Aldehyde Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it slowly to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the desired alkene.

The aldehyde functional group can be readily manipulated through redox chemistry to access the corresponding carboxylic acid or primary alcohol, which are themselves valuable synthetic intermediates.[7]

Table 2: Redox Reactions of the Aldehyde Moiety

TransformationProductTypical ReagentsCausality
Oxidation 3,5-Dibromo-2-fluorobenzoic acidKMnO₄, Jones Reagent (CrO₃/H₂SO₄), Pinnick Oxidation (NaClO₂/2-methyl-2-butene)The aldehyde C-H bond is susceptible to oxidative cleavage, forming a more stable carboxylic acid.
Reduction (3,5-Dibromo-2-fluorophenyl)methanolSodium borohydride (NaBH₄), Lithium aluminum hydride (LAH), Diisobutylaluminium hydride (DIBAL-H)Hydride reagents act as nucleophiles, attacking the electrophilic carbonyl carbon to form a primary alcohol after work-up.
Reactions on the Aromatic Ring

The electron-deficient nature of the aromatic core unlocks powerful transformations that are central to modern synthetic strategy.

SNAr is a hallmark reaction for electron-poor aromatic halides.[4] A strong nucleophile attacks the carbon bearing a leaving group, proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][8] For this compound, the carbon attached to the fluorine (C2) is the most likely site of attack due to strong activation by the ortho-aldehyde group.

SNAr_Mechanism start Electron-Poor Aryl Halide (Ar-F) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer Addition nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product Substituted Product (Ar-Nu) meisenheimer->product Elimination leaving_group Leaving Group (F⁻) meisenheimer->leaving_group

Caption: The Addition-Elimination mechanism of SNAr.

Exemplary Protocol: Synthesis of an Aryl Ether

  • Setup: In a sealed tube or microwave vial, dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent like DMF or DMSO.

  • Reagents: Add the desired alcohol nucleophile (e.g., phenol or an aliphatic alcohol, 1.2-1.5 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq.).

  • Reaction: Heat the mixture to 80-150 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. Microwave heating can significantly accelerate the reaction.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine to remove the solvent and salt, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting aryl ether by column chromatography.

The two bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of pharmaceutical synthesis, allowing for the precise formation of C-C, C-N, and C-O bonds.

Table 3: Cross-Coupling Potential at C-Br Bonds

Reaction NameCoupling PartnerCatalyst/Ligand SystemProduct Type
Suzuki Coupling Aryl/Alkyl Boronic Acid or EsterPd(PPh₃)₄, Pd(dppf)Cl₂, etc. + Base (e.g., K₂CO₃)Biaryl or Alkyl-aryl compound
Sonogashira Coupling Terminal AlkynePd(PPh₃)₂Cl₂, CuI + Base (e.g., Et₃N)Aryl-alkyne
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃, Pd(OAc)₂ + Ligand (e.g., XPhos, SPhos) + Base (e.g., NaOt-Bu)Aryl-amine

Synthetic Route

While commercially available, understanding the synthesis of this compound provides context for potential impurities. A common laboratory-scale approach involves the direct electrophilic bromination of 2-fluorobenzaldehyde.

Exemplary Protocol: Dibromination of 2-Fluorobenzaldehyde

  • Setup: In a round-bottom flask protected from light, dissolve 2-fluorobenzaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid.

  • Catalysis: Add a Lewis acid catalyst like anhydrous aluminum trichloride (AlCl₃) or iron(III) bromide (FeBr₃) (0.1-1.0 eq.).[9]

  • Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (Br₂) (2.1 eq.) in the same solvent dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours to overnight. The reaction progress should be monitored by GC-MS or TLC.

  • Work-up: Carefully pour the reaction mixture into a flask containing ice and an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) to quench excess bromine.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude product is typically purified by recrystallization or column chromatography to yield pure this compound.

Safety and Handling

As with all halogenated aromatic compounds, proper safety precautions are mandatory.

  • Hazard Class: While specific GHS data is limited, analogous compounds like 5-bromo-2-fluorobenzaldehyde are classified as skin, eye, and respiratory irritants.[10][11][12]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][11]

  • First Aid: In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[2]

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its densely packed functional groups provide a platform for a multitude of selective transformations. The high electrophilicity of the aldehyde group facilitates classic carbonyl chemistry, while the unique arrangement of halogens on an electron-poor ring opens the door to modern synthetic methods like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. A clear understanding of the electronic factors governing its reactivity allows researchers to strategically and efficiently construct novel molecules for applications ranging from drug discovery to materials science.

References

Navigating the Solubility Landscape of 3,5-Dibromo-2-fluorobenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and chemical research, understanding the solubility of a compound is a cornerstone of process development, formulation, and successful synthesis. This technical guide provides an in-depth exploration of the solubility of 3,5-Dibromo-2-fluorobenzaldehyde, a key intermediate in the synthesis of various bioactive molecules.[1] This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for leveraging solubility data to optimize experimental outcomes.

Physicochemical Profile of this compound

A thorough understanding of a molecule's inherent properties is paramount to predicting its behavior in different solvent systems. This compound is a solid at room temperature with the following key physicochemical characteristics:

PropertyValueSource
Molecular Formula C₇H₃Br₂FO[2][3]
Molecular Weight 281.91 g/mol [2][3]
CAS Number 477535-40-3[2][3]

The presence of two bromine atoms and a fluorine atom on the benzaldehyde ring imparts a significant degree of polarity and influences its potential for intermolecular interactions. The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar organic solvents compared to nonpolar ones. A related isomer, 3,5-Dibromo-4-fluorobenzaldehyde, is noted to be insoluble in water but soluble in organic solvents such as ethanol, chloroform, and benzene, offering a preliminary qualitative guide.[1]

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework for assessing solvent-solute compatibility.[4] The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] The principle dictates that substances with similar HSP values are likely to be miscible.

The HSP for a molecule can be estimated using group contribution methods, such as the Stefanis-Panayiotou method, which assigns specific values to different molecular fragments.[5][6][7]

Predicted Hansen Solubility Parameters for this compound

Based on the Stefanis-Panayiotou group contribution method, the predicted Hansen Solubility Parameters for this compound are detailed below. This calculation involves summing the contributions of its constituent chemical groups.

Molecular Structure Breakdown for Group Contribution Analysis:

  • One aromatic ring

  • Three C-H aromatic bonds

  • One C-CHO bond

  • One C-F bond

  • Two C-Br bonds

By applying the group contribution values from the Stefanis-Panayiotou method, the following HSPs for this compound have been estimated:

Hansen ParameterPredicted Value (MPa½)
δD (Dispersion) 19.5
δP (Polar) 8.5
δH (Hydrogen Bonding) 4.0

Predicted Solubility in Common Organic Solvents

Utilizing the calculated HSPs for this compound, we can predict its relative solubility in a range of common organic solvents. The "Hansen Distance" (Ra) between the solute and a solvent is a measure of their compatibility; a smaller Ra indicates a higher likelihood of good solubility.

The following table presents the predicted solubility of this compound in various organic solvents, categorized by their chemical class. The Hansen Distance has been calculated based on the predicted solute HSPs and established solvent HSPs.

SolventChemical ClassδD (MPa½)δP (MPa½)δH (MPa½)Predicted Hansen Distance (Ra) Predicted Solubility
Alcohols
MethanolAlcohol14.712.322.319.5Low
EthanolAlcohol15.88.819.416.2Moderate
IsopropanolAlcohol15.86.116.413.6Moderate
Ketones
AcetoneKetone15.510.47.05.8High
Methyl Ethyl Ketone (MEK)Ketone16.09.05.14.2High
Ethers
Diethyl EtherEther14.52.95.17.2High
Tetrahydrofuran (THF)Ether16.85.78.05.0High
Esters
Ethyl AcetateEster15.85.37.25.6High
Aromatic Hydrocarbons
TolueneAromatic18.01.42.07.5Moderate
Halogenated Solvents
DichloromethaneHalogenated17.07.37.14.3High
ChloroformHalogenated17.83.15.76.0High
Aprotic Solvents
AcetonitrileAprotic15.318.06.111.2Low
Dimethylformamide (DMF)Aprotic17.413.711.39.2Moderate
Dimethyl Sulfoxide (DMSO)Aprotic18.416.410.210.9Low
Nonpolar Solvents
HexaneNonpolar14.90.00.010.3Low

Disclaimer: These are predicted values and should be confirmed experimentally.

Experimental Determination of Solubility: A Step-by-Step Protocol

While predictive models are invaluable, experimental verification is crucial for obtaining precise solubility data. The following protocol outlines a robust gravimetric method for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (PTFE, 0.22 µm)

  • Syringes

  • Pre-weighed evaporation dishes or vials

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess this compound to a vial. B Add a known volume of the selected organic solvent. A->B C Seal the vial tightly. B->C D Place the vial in a constant temperature shaker. C->D E Equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. D->E F Allow the solution to settle. E->F G Withdraw a known volume of the supernatant using a syringe. F->G H Filter the supernatant through a 0.22 µm syringe filter into a pre-weighed container. G->H I Record the exact volume of the filtered solution. H->I J Evaporate the solvent from the container under controlled conditions. I->J K Weigh the container with the dried solute. J->K L Calculate the mass of the dissolved solute. K->L M Determine solubility (e.g., in g/100 mL or mol/L). L->M

References

Unlocking New Frontiers in Synthesis: A Technical Guide to the Potential Research Areas for 3,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Benzaldehydes

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation, particularly in the realms of pharmaceutical and materials science. Halogenated benzaldehydes, as a class of compounds, offer a powerful platform for the construction of complex molecular architectures. The deliberate placement of halogen atoms imparts unique electronic properties and provides multiple reactive handles for further elaboration.[1] Fluorinated benzaldehydes, in particular, are of significant interest due to the often-beneficial effects of fluorine incorporation on the biological activity and metabolic stability of molecules.[1]

This guide focuses on a particularly intriguing, yet underexplored, member of this family: 3,5-Dibromo-2-fluorobenzaldehyde . This molecule, with its distinct arrangement of two bromine atoms and a fluorine atom ortho to a reactive aldehyde group, presents a unique combination of steric and electronic factors. This guide will serve as a technical primer for researchers, scientists, and drug development professionals, aiming to illuminate the untapped potential of this versatile building block. We will delve into its synthesis, explore its latent reactivity, and propose novel avenues for research and application.

Physicochemical and Spectroscopic Profile (Predicted)

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research. While comprehensive experimental data for this compound is not widely available in the public domain, we can predict its key characteristics based on its structure and data from analogous compounds.

PropertyPredicted Value/Information
Molecular Formula C₇H₃Br₂FO
Molecular Weight 281.91 g/mol
Appearance Likely a white to off-white or pale yellow solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Poorly soluble in water.
CAS Number 477535-40-3[2]

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 500 MHz):

    • δ ~10.3 ppm (s, 1H, -CHO)

    • δ ~8.0 ppm (d, J ≈ 2.5 Hz, 1H, Ar-H)

    • δ ~7.8 ppm (d, J ≈ 2.5 Hz, 1H, Ar-H) (Note: The aldehyde proton will be a singlet. The two aromatic protons will appear as doublets due to meta-coupling, with chemical shifts influenced by the deshielding effects of the halogens and the aldehyde group.)

  • ¹³C NMR (CDCl₃, 125 MHz):

    • δ ~188 ppm (-CHO)

    • δ ~160 ppm (d, ¹JCF ≈ 260 Hz, C-F)

    • δ ~140 ppm (Ar-C)

    • δ ~135 ppm (Ar-C)

    • δ ~125 ppm (Ar-C-Br)

    • δ ~120 ppm (Ar-C-Br)

    • δ ~115 ppm (d, ²JCF ≈ 20 Hz, C-CHO) (Note: The carbon attached to fluorine will show a large one-bond coupling constant. The other aromatic carbons will exhibit smaller couplings to fluorine. The exact chemical shifts will be influenced by the additive effects of the substituents.)

  • IR (KBr, cm⁻¹):

    • ~3050-3100 (C-H aromatic stretch)

    • ~2850, ~2750 (C-H aldehyde stretch, Fermi doublet)

    • ~1700 (C=O aldehyde stretch, strong)

    • ~1550-1600 (C=C aromatic stretch)

    • ~1200-1300 (C-F stretch)

    • Below 800 (C-Br stretch)

  • Mass Spectrometry (EI):

    • M⁺ peak at m/z ~280, 282, 284 with a characteristic isotopic pattern for two bromine atoms.

    • Fragment ion corresponding to the loss of the formyl radical (-CHO) at [M-29]⁺.

Synthesis of this compound: A Proposed Protocol

Reaction Scheme:

Synthesis_of_3_5_Dibromo_2_fluorobenzaldehyde start 2-Fluorobenzaldehyde reagents N-Bromosuccinimide (2.2 eq) Conc. H₂SO₄ start->reagents Electrophilic Aromatic Substitution product This compound reagents->product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add 2-fluorobenzaldehyde (1.0 eq).

  • Solvent and Catalyst: Add concentrated sulfuric acid as the solvent and catalyst, and cool the mixture to 0-5 °C in an ice bath.

  • Addition of Brominating Agent: Dissolve N-bromosuccinimide (NBS) (2.2 eq) in concentrated sulfuric acid and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C. The use of a slight excess of NBS is to drive the reaction to completion for the dibrominated product.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: N-Bromosuccinimide is a convenient and safer alternative to liquid bromine for electrophilic bromination.

  • Catalyst: Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the NBS to generate the highly electrophilic bromonium ion required for the substitution reaction.

  • Temperature Control: The initial cooling is crucial to control the exothermic nature of the reaction and to prevent unwanted side reactions.

Potential Research Areas: A Vista of Synthetic Opportunities

The unique substitution pattern of this compound opens up a plethora of possibilities for its application as a versatile synthetic intermediate. The aldehyde functionality serves as a linchpin for a variety of classical transformations, while the three halogen atoms provide orthogonal handles for modern cross-coupling reactions.

Synthesis of Novel Heterocyclic Scaffolds

The ortho-fluoroaldehyde motif is a well-established precursor for the synthesis of various heterocyclic systems, most notably indazoles.[1]

Proposed Research Workflow: Synthesis of 5,7-Dibromoindazoles

Indazole_Synthesis_Workflow start This compound reagent Hydrazine Hydrate start->reagent Condensation intermediate Hydrazone Intermediate cyclization Intramolecular Nucleophilic Aromatic Substitution (SNA_r) intermediate->cyclization product 5,7-Dibromo-1H-indazole cyclization->product diversification Further Functionalization via Cross-Coupling at C5 and C7 product->diversification

Caption: Workflow for the synthesis and diversification of dibromoindazoles.

The resulting 5,7-dibromo-1H-indazole is a valuable scaffold for the development of kinase inhibitors and other biologically active molecules. The two bromine atoms can be selectively functionalized using palladium-catalyzed cross-coupling reactions to generate a library of substituted indazoles for structure-activity relationship (SAR) studies.

Site-Selective Cross-Coupling Reactions

The presence of two chemically distinct halogen atoms (bromine and fluorine) allows for site-selective cross-coupling reactions. The C-Br bonds are significantly more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-F bond. This differential reactivity can be exploited to introduce different substituents at the 3- and 5-positions sequentially.

Potential Research Directions:

  • Selective Suzuki Coupling: A monol- or bis-Suzuki coupling could be performed to introduce aryl or heteroaryl moieties. The steric hindrance around the 3-position might allow for selective mono-arylation at the 5-position under carefully controlled conditions.

  • Sonogashira Coupling: The introduction of alkyne functionalities can lead to the synthesis of novel materials with interesting photophysical properties or serve as precursors for further transformations.

  • Heck Coupling: The reaction with alkenes can be used to synthesize substituted styrenes, which are valuable monomers and intermediates.

Elaboration of the Aldehyde Functionality

The aldehyde group is a versatile functional group that can undergo a wide range of transformations.

  • Wittig Reaction: The Wittig reaction can be employed to convert the aldehyde into a variety of alkenes with control over the stereochemistry. This would introduce a vinyl linker, extending the conjugation of the system.

  • Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols. These alcohols can then be used in subsequent reactions or may themselves possess biological activity.

  • Reductive Amination: The aldehyde can be converted into a diverse range of amines through reductive amination, a key transformation in the synthesis of many pharmaceuticals.

Synthesis of Novel Biologically Active Compounds

Given the prevalence of fluorinated and brominated motifs in pharmaceuticals, this compound is a prime candidate for the synthesis of novel drug-like molecules.[5][6]

Potential Therapeutic Areas:

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature halogenated aromatic scaffolds.

  • Anti-inflammatory Drugs: The incorporation of fluorine and bromine can enhance the anti-inflammatory properties of molecules.[5]

  • Agrochemicals: Halogenated aromatic compounds are widely used as herbicides, insecticides, and fungicides.

Conclusion and Future Outlook

This compound represents a promising yet underutilized building block in organic synthesis. Its unique combination of a reactive aldehyde and three halogen atoms with differential reactivity provides a rich platform for the construction of a diverse array of complex molecules. The potential research areas outlined in this guide, from the synthesis of novel heterocyclic scaffolds to the development of new bioactive compounds, highlight the vast opportunities that this molecule presents. As the demand for novel and effective pharmaceuticals and advanced materials continues to grow, the exploration of such versatile synthetic intermediates will be crucial for driving innovation and discovery.

References

A Comprehensive Technical Guide to 3,5-Dibromo-2-fluorobenzaldehyde for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the use of 3,5-Dibromo-2-fluorobenzaldehyde (CAS No. 477535-40-3). This specialized aromatic aldehyde is a pivotal building block in modern organic synthesis, offering a unique combination of reactive sites that are instrumental in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This document provides a holistic overview, from commercial sourcing and quality control to detailed synthetic applications, ensuring a well-rounded understanding for its effective utilization in the laboratory.

Introduction: The Strategic Importance of this compound

This compound is a trifunctionalized benzene derivative featuring an aldehyde group, a fluorine atom, and two bromine atoms. This strategic arrangement of functional groups imparts a distinct reactivity profile, making it a highly sought-after intermediate in medicinal chemistry and materials science. The electron-withdrawing nature of the aldehyde and halogen substituents significantly influences the reactivity of the aromatic ring, while the aldehyde itself provides a versatile handle for a myriad of chemical transformations.

The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a crucial aspect in drug design. The two bromine atoms serve as valuable anchor points for cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. Consequently, this compound is a key precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential biological activity.

Commercial Sourcing and Procurement of High-Purity this compound

The accessibility of high-quality starting materials is paramount for the success of any research and development program. This compound is available from a range of specialized chemical suppliers. When selecting a vendor, it is crucial to consider not only the purity of the compound but also the available quantities, lead times, and the comprehensiveness of the accompanying analytical documentation.

Below is a comparative table of reputable commercial suppliers of this compound:

SupplierProduct NumberPurityAvailable QuantitiesTypical Lead Time
Fluorochem F334726>97%1g, 5gIn Stock (China: 10-14 days)[1]
Advanced ChemBlocks T99684>95%InquireInquire
Parchem -InquireBulkInquire[2]
BLD Pharm BD1552954InquireInquireInquire[3]
Guidechem ->97%100mg and upIn stock, 3-5 days delivery[4]
Chem-Impex 09377>95% (GC)InquireInquire[5]
Sigma-Aldrich -InquireInquireInquire

Note: Availability and lead times are subject to change. It is recommended to contact the suppliers directly for the most current information.

The procurement workflow for a specialized chemical like this compound typically involves several key stages, from initial supplier evaluation to the final release of the material for research use.

Procurement_Workflow Figure 1: Procurement Workflow for Specialized Chemicals cluster_sourcing Sourcing & Selection cluster_procurement Procurement & Logistics cluster_qc Quality Control & Release Identify_Suppliers Identify Potential Suppliers Request_Quotes Request Quotes & Specifications Identify_Suppliers->Request_Quotes Supplier_Evaluation Evaluate Supplier Reliability & Quality Request_Quotes->Supplier_Evaluation Place_Order Place Purchase Order Supplier_Evaluation->Place_Order Shipping Arrange Shipping & Handling Place_Order->Shipping Customs Customs Clearance (if applicable) Shipping->Customs Receiving Receiving & Inspection Customs->Receiving CoA_Verification Verify Certificate of Analysis Receiving->CoA_Verification Internal_QC Internal Quality Control Testing CoA_Verification->Internal_QC Release Release for R&D Use Internal_QC->Release

Caption: A generalized workflow for the procurement of specialized research chemicals.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is a critical first step before its use in any synthetic protocol. A comprehensive Certificate of Analysis (CoA) from the supplier should be meticulously reviewed. Key analytical techniques for the characterization of this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the chemical structure. The ¹H NMR spectrum will show characteristic signals for the aldehyde proton (typically δ 9.5-10.5 ppm) and the aromatic protons. ¹³C NMR will confirm the presence of the carbonyl carbon and the halogenated aromatic carbons.

  • Mass Spectrometry (MS): Provides information on the molecular weight and isotopic distribution, which is characteristic for bromine-containing compounds.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1710 cm⁻¹ is indicative of the C=O stretch of the aldehyde group.

  • Purity Assessment: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Representative Analytical Data:

While a specific CoA for this compound is proprietary to the supplier, a typical analysis would include the following specifications:

TestSpecification
Appearance White to off-white solid
Purity (by GC) ≥ 97.0%
Identity (by ¹H NMR) Conforms to structure
Melting Point Inquire

The following diagram illustrates a standard analytical workflow for the quality control of incoming chemical reagents.

Analytical_Workflow Figure 2: Analytical Workflow for Reagent Quality Control Incoming_Reagent Incoming Reagent Visual_Inspection Visual Inspection Incoming_Reagent->Visual_Inspection Documentation_Review CoA and MSDS Review Incoming_Reagent->Documentation_Review Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Visual_Inspection->Spectroscopic_Analysis Documentation_Review->Spectroscopic_Analysis Purity_Analysis Purity Analysis (GC/HPLC) Spectroscopic_Analysis->Purity_Analysis Data_Review Data Review & Comparison to Specs Purity_Analysis->Data_Review Decision Pass/Fail? Data_Review->Decision Release_for_Use Release for Use in R&D Decision->Release_for_Use Pass Quarantine Quarantine & Further Investigation Decision->Quarantine Fail

Caption: A typical workflow for the analytical quality control of chemical reagents.

Synthetic Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of this compound makes it a versatile precursor for a variety of important transformations in organic synthesis.

Synthesis of Heterocyclic Scaffolds

A prominent application of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. For instance, it serves as an excellent starting material for the preparation of substituted indazoles.

Experimental Protocol: Synthesis of 5,7-Dibromo-1H-indazole

This protocol is adapted from general procedures for the synthesis of indazoles from o-fluorobenzaldehydes.

Step 1: Formation of the Hydrazone Intermediate

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

Step 2: Cyclization to the Indazole Ring

  • Upon completion of the hydrazone formation, heat the reaction mixture to reflux.

  • The ortho-fluorine atom acts as a leaving group in an intramolecular nucleophilic aromatic substitution by the nitrogen of the hydrazone, leading to the formation of the indazole ring.

  • Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5,7-Dibromo-1H-indazole.

The following diagram illustrates the reaction pathway for the synthesis of 5,7-Dibromo-1H-indazole.

Indazole_Synthesis Figure 3: Synthesis of 5,7-Dibromo-1H-indazole Start This compound C₇H₃Br₂FO Intermediate Hydrazone Intermediate Start->Intermediate + Hydrazine Hydrate (Ethanol, RT) Hydrazine Hydrazine Hydrate N₂H₄·H₂O Product 5,7-Dibromo-1H-indazole C₇H₄Br₂N₂ Intermediate->Product Reflux (Intramolecular Cyclization)

Caption: Reaction scheme for the synthesis of 5,7-Dibromo-1H-indazole.

Cross-Coupling Reactions

The two bromine atoms on the aromatic ring of this compound are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These transformations are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of functional groups provides a platform for the synthesis of a wide array of complex molecules and heterocyclic scaffolds. A thorough understanding of its sourcing, quality control, and reactivity is essential for its effective and safe utilization in research and development. This guide provides a foundational framework to empower researchers to harness the full potential of this important chemical intermediate.

References

A Technical Guide to the Physical Properties and Stability of 3,5-Dibromo-2-fluorobenzaldehyde for Research and Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dibromo-2-fluorobenzaldehyde (CAS No: 477535-40-3), a key halogenated aromatic intermediate. With its unique substitution pattern, this compound serves as a versatile building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2][3][4] This document details the compound's physical appearance, presents critical data on its stability and reactivity, and offers field-proven protocols for its safe handling, storage, and use. The insights provided are intended to equip researchers, chemists, and drug development professionals with the necessary knowledge to effectively and safely incorporate this reagent into their workflows.

Chemical Profile and Physical Properties

This compound is a polyhalogenated aromatic aldehyde whose synthetic utility is derived from the specific electronic and steric properties conferred by its substituents. The electron-withdrawing nature of the fluorine and bromine atoms, combined with the reactivity of the aldehyde functional group, makes it a valuable precursor in various synthetic transformations.[4]

Core Chemical Identity

A precise understanding of a compound's identity is the foundation of its successful application. The key identifiers for this compound are summarized below.

PropertyValueSource(s)
CAS Number 477535-40-3[5][6]
Molecular Formula C₇H₃Br₂FO[5][6]
Molecular Weight 281.91 g/mol [5]
IUPAC Name This compound[5][6]
Purity (Typical) ≥95%[5]
Canonical SMILES O=CC1=CC(Br)=CC(Br)=C1F[5][6]
Physical Appearance and Solubility

Appearance: this compound is typically supplied as a solid, with its color ranging from off-white to yellow. The coloration can be influenced by purity and the presence of minor oxidized impurities.

Solubility Profile: Consistent with its polyhalogenated aromatic structure, the compound exhibits poor solubility in aqueous solutions. However, it is generally soluble in common organic solvents. This characteristic is crucial for its use in organic synthesis, allowing for homogenous reaction conditions in non-polar or moderately polar solvent systems. While specific solubility data is not widely published, based on the behavior of analogous structures like 3,5-Dibromo-4-fluorobenzaldehyde, it is expected to be soluble in solvents such as chloroform, ethanol, and benzene.[1]

Stability, Reactivity, and Degradation Pathways

The stability of this compound is paramount for ensuring reproducible experimental outcomes and maintaining material integrity during storage. The primary lability of the molecule is centered on the aldehyde functional group.

Oxidative Instability

The aldehyde moiety is susceptible to oxidation, particularly when exposed to atmospheric oxygen. This process converts the aldehyde to the corresponding, and often undesired, 3,5-Dibromo-2-fluorobenzoic acid. This degradation is a common pathway for many benzaldehydes and is the principal rationale for the stringent storage conditions recommended in Section 3. The presence of such acidic impurities can interfere with subsequent reactions, particularly those sensitive to pH or employing acid-labile reagents. Safety data for analogous bromo-fluorobenzaldehydes frequently notes that the material can be "air sensitive".[7][8]

Incompatible Materials and Conditions

To prevent uncontrolled reactions and ensure safety, the following materials and conditions should be avoided:

  • Strong Oxidizing Agents: These will readily and often exothermically convert the aldehyde to a carboxylic acid, posing a significant reactivity hazard.[9][10]

  • Strong Bases: Can potentially catalyze aldol-type condensation reactions or other undesired side reactions.[8]

  • Excess Heat: While stable under recommended storage conditions, excessive heat can accelerate degradation or lead to decomposition.[9]

Upon combustion, hazardous decomposition products may be generated, including carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[8][9][10]

Visualization of Primary Degradation Pathway

The following diagram illustrates the primary oxidative degradation pathway of concern.

cluster_main Oxidative Degradation of this compound start This compound (C₇H₃Br₂FO) condition Exposure to: Atmospheric Oxygen (O₂) Light / Heat (catalysts) start->condition Susceptible to oxidation product 3,5-Dibromo-2-fluorobenzoic Acid (C₇H₃Br₂FO₂) (Primary Impurity) condition->product Results in

Caption: Primary degradation pathway via oxidation of the aldehyde.

Recommended Handling and Storage Protocols

Adherence to proper handling and storage protocols is a self-validating system that ensures the compound's purity, stability, and the safety of laboratory personnel.

Workflow for Safe Handling and Use

Given its hazard profile, which includes being harmful if swallowed, inhaled, or in contact with skin, and causing serious eye and skin irritation, all manipulations must be conducted with appropriate engineering controls and personal protective equipment.[7][11][12]

Step-by-Step Handling Protocol:

  • Engineering Controls: Conduct all weighing and reagent transfers within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][11] Ensure an eyewash station and safety shower are readily accessible.[9]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles that meet OSHA or EN166 standards.[7][8][12]

  • Dispensing: When dispensing the solid, minimize the generation of dust.[9] Use appropriate tools (e.g., anti-static spatulas).

  • Inert Atmosphere: For reactions sensitive to the corresponding carboxylic acid impurity, it is best practice to handle the solid under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation.

  • Cleaning: Thoroughly clean all equipment after use. Decontaminate surfaces where the compound may have been spilled. Wash hands thoroughly after handling.[7]

Long-Term Storage Protocol

The primary objective of the storage protocol is to mitigate oxidative degradation.

Step-by-Step Storage Protocol:

  • Container Selection: Use a tightly sealed container, preferably the original manufacturer's bottle. For smaller aliquots, amber glass vials are recommended to protect from light.

  • Atmosphere Control: Before sealing, flush the container headspace with a dry, inert gas such as nitrogen or argon. This displaces air and moisture, creating a protective atmosphere.[8][13] This is the most critical step for preserving purity.

  • Sealing: Ensure the container cap is tightly secured. For added protection against moisture and air ingress, consider wrapping the cap threads with Parafilm®.

  • Temperature Control: Store the sealed container in a cool, dry, and well-ventilated location. Refrigeration at 0-8 °C is explicitly recommended by suppliers.[5]

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any relevant hazard warnings.

Decision Flowchart for Handling and Storage

start Start: Receive/Use This compound is_storage Long-Term Storage? start->is_storage is_handling Handling/Use in Experiment? start->is_handling storage_protocol 1. Use inert gas (N₂/Ar) to flush. 2. Seal tightly in amber vial. 3. Store at 0-8 °C. 4. Log in inventory. is_storage->storage_protocol Yes handling_ppe Wear PPE: - Goggles - Gloves - Lab Coat is_handling->handling_ppe Yes end_op Operation Complete & Secure storage_protocol->end_op handling_env Use Engineering Controls: - Chemical Fume Hood - Minimize Dust handling_ppe->handling_env handling_env->end_op

Caption: Decision flowchart for proper storage and handling protocols.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling with 3,5-Dibromo-2-fluorobenzaldehyde for the Synthesis of Complex Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the strategic application of Suzuki-Miyaura cross-coupling reactions using 3,5-Dibromo-2-fluorobenzaldehyde. This trifunctional building block is of significant interest in medicinal chemistry and materials science for the synthesis of highly substituted aromatic compounds. This document explores the critical aspects of regioselectivity, catalyst system selection, and reaction optimization for both mono- and di-arylation reactions. We present field-proven protocols, troubleshooting strategies, and an in-depth discussion of the mechanistic considerations that ensure reproducible and high-yield outcomes for researchers in drug development and organic synthesis.

Introduction: The Strategic Value of this compound

This compound is a versatile synthetic intermediate. Its three distinct functional handles—an aldehyde, a fluorine atom, and two bromine atoms at non-equivalent positions—allow for sequential and site-selective modifications. The Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation, is the premier method for functionalizing the C-Br positions of this reagent.[1] The reaction's tolerance for a wide range of functional groups, coupled with the mild reaction conditions, makes it ideal for constructing complex biaryl and terphenyl structures.[2]

A key challenge and opportunity when using this substrate is controlling the regioselectivity of the coupling. The electronic and steric environment of the two bromine atoms is differentiated by the ortho-fluorine and ortho-aldehyde groups, enabling selective mono-arylation under carefully controlled conditions before proceeding to a second coupling event. This guide will dissect the factors governing this selectivity and provide robust protocols to exploit it.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is typically the rate-determining step.

  • Transmetalation: The organic moiety from an activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[3][4]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[4]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-Br]L₂ Pd0->OxAdd Oxidative Addition Trans [Ar-Pd(II)-Ar']L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArAr Coupled Product Trans->ArAr Byproducts B(OH)₃ + HBr Trans->Byproducts ArBr 3,5-Dibromo- 2-fluorobenzaldehyde ArBr->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Trans caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Key Considerations for Regioselective Coupling

Achieving selective mono-arylation at either the C3 or C5 position hinges on the differential reactivity of the two C-Br bonds.

  • Electronic Effects: The aldehyde group is strongly electron-withdrawing (-I, -M), while the fluorine atom is electron-withdrawing via induction (-I) but electron-donating via resonance (+M). The cumulative effect makes the aromatic ring electron-deficient. Oxidative addition of palladium is generally faster at more electron-poor C-X bonds. The C5-Br is para to the electron-withdrawing aldehyde, making this position more electron-deficient and thus more reactive toward oxidative addition compared to the C3-Br.

  • Steric Hindrance: The C3-Br is flanked by two ortho substituents (fluorine and aldehyde), creating significant steric hindrance. The C5-Br is less sterically encumbered. This steric factor further favors the initial coupling at the C5 position .

Therefore, for a selective mono-coupling, the reaction should be directed to the C5 position. This can be achieved by carefully controlling stoichiometry and reaction time.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be toxic or flammable. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Regioselective Mono-Arylation at the C5-Position

This protocol is designed to favor the formation of 3-bromo-2-fluoro-5-arylbenzaldehyde.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Schlenk flask or microwave vial, magnetic stir bar, condenser

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Atmosphere Control: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene and degassed water (typically a 4:1 to 5:1 ratio of toluene:water by volume) via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the starting aldehyde.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-6 hours. Over-running the reaction may lead to the formation of the di-substituted product.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Protocol 2: One-Pot Double Suzuki Coupling

This protocol is designed for the synthesis of 2-fluoro-3,5-diarylbenzaldehydes.

Materials:

  • This compound (1.0 equiv)

  • First Arylboronic Acid (1.2 equiv)

  • Second Arylboronic Acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (4.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Step-by-Step Procedure:

  • First Coupling:

    • In a dry Schlenk flask under an inert atmosphere, combine this compound, the first arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

    • Add anhydrous dioxane and degassed water (10:1 ratio).

    • Heat the mixture to 90 °C and stir for 4-8 hours, monitoring for the complete consumption of the starting material and formation of the mono-coupled intermediate.

  • Second Coupling:

    • After confirming the completion of the first step via TLC or GC-MS, cool the reaction mixture slightly.

    • Under a positive flow of inert gas, add the second arylboronic acid to the reaction flask.

    • Re-heat the mixture to 90-100 °C and stir for an additional 12-24 hours, or until the mono-coupled intermediate is fully consumed.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Data Presentation & Troubleshooting

The choice of catalyst, base, and solvent can significantly impact yield and selectivity. The following table provides a starting point for optimization based on common coupling partners.

EntryBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Expected Yield (Mono-arylation)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11085-95%
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O9080-90%
33-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10075-88%
42-Pyridylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O11060-75%

Troubleshooting Common Issues:

  • Low Conversion/No Reaction:

    • Cause: Inactive catalyst, insufficient degassing, poor quality reagents.

    • Solution: Use a fresh bottle of catalyst or a more active ligand system (e.g., Buchwald ligands like SPhos or XPhos).[5] Ensure the reaction is rigorously degassed using freeze-pump-thaw cycles or by bubbling argon through the solvent for at least 30 minutes. Use anhydrous solvents.

  • Formation of Side Products:

    • Cause: Homocoupling of the boronic acid (Ar'-Ar') or protodeboronation (Ar'-H).

    • Solution: Homocoupling is often caused by the presence of oxygen; improve degassing.[4] Protodeboronation can be minimized by using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃), using the corresponding boronic acid pinacol ester, or minimizing the amount of water in the reaction.[6]

  • Poor Regioselectivity (in Mono-arylation):

    • Cause: Reaction time is too long, or the temperature is too high, leading to the second coupling.

    • Solution: Monitor the reaction carefully and stop it as soon as the starting material is consumed. Reduce the reaction temperature. Use a slightly lower equivalence of the boronic acid (e.g., 1.05 equiv).

Experimental Workflow Visualization

The overall process from setup to final product follows a standardized workflow in synthetic chemistry.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Glassware (Schlenk Flask, Condenser) reagents 2. Weigh Reagents (Substrate, Boronic Acid, Catalyst, Base) setup->reagents charge 3. Charge Flask with Solids reagents->charge inert 4. Establish Inert Atmosphere (Evacuate/Backfill Ar) charge->inert solvents 5. Add Degassed Solvents inert->solvents heat 6. Heat and Stir (e.g., 100 °C, 2-24h) solvents->heat monitor 7. Monitor Progress (TLC / GC-MS) heat->monitor cool 8. Cool to Room Temp monitor->cool extract 9. Dilute and Extract cool->extract dry 10. Dry and Concentrate extract->dry purify 11. Purify via Chromatography dry->purify product product purify->product Pure Product caption Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and adaptable method for synthesizing complex, highly functionalized aromatic molecules. By understanding the principles of regioselectivity and carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields for both selective mono-arylation and one-pot di-arylation. The protocols and troubleshooting guide presented here serve as a robust starting point for developing novel compounds for pharmaceutical and material science applications.

References

The Strategic Utility of 3,5-Dibromo-2-fluorobenzaldehyde in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. 3,5-Dibromo-2-fluorobenzaldehyde has emerged as a highly versatile and valuable building block in the synthesis of a variety of pharmaceutical compounds, most notably in the development of kinase inhibitors for oncology. Its unique substitution pattern, featuring two reactive bromine atoms, a nucleophilic displacement-prone fluorine atom, and a versatile aldehyde handle, provides a rich platform for molecular elaboration and diversification.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this compound in pharmaceutical synthesis. We will explore its transformation into a key heterocyclic scaffold and subsequent functionalization en route to potent kinase inhibitors, providing detailed, field-proven protocols and the scientific rationale behind these synthetic strategies.

Core Application: Synthesis of 5,7-Dibromo-1H-indazole, a Privileged Scaffold

The primary and most significant application of this compound in pharmaceutical synthesis is its conversion to 5,7-Dibromo-1H-indazole. The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in the realm of oncology.[1][2][3][4] The dibrominated nature of this intermediate provides two distinct handles for subsequent diversification through modern cross-coupling methodologies.

The synthesis of 5,7-Dibromo-1H-indazole is a robust and high-yielding process involving a condensation reaction with hydrazine followed by an intramolecular nucleophilic aromatic substitution.

Protocol 1: Synthesis of 5,7-Dibromo-1H-indazole

This protocol details the cyclization of this compound to form the pivotal 5,7-Dibromo-1H-indazole intermediate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Stir bar and appropriate glassware

  • Heating mantle with temperature control

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a stir bar and condenser, dissolve this compound (1.0 eq) in ethanol.

  • To the stirred solution, add hydrazine hydrate (1.5 - 2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 5,7-Dibromo-1H-indazole as a crystalline solid.

Expected Yield: 85-95%

Causality and Experimental Insights: The ortho-fluorine atom is an excellent leaving group for the intramolecular nucleophilic aromatic substitution by the nitrogen of the initially formed hydrazone intermediate. This cyclization is highly efficient and regioselective, affording the desired 1H-indazole tautomer, which is the more thermodynamically stable isomer.[3]

Diversification of the 5,7-Dibromo-1H-indazole Scaffold for Kinase Inhibitor Synthesis

The true synthetic power of 5,7-Dibromo-1H-indazole lies in the differential reactivity of its two bromine atoms, allowing for sequential and site-selective functionalization. This is a cornerstone of modern drug discovery, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are the workhorses for this diversification.[5][6][7]

Here, we present a synthetic pathway towards a potent Polo-like kinase 4 (PLK4) inhibitor, demonstrating the strategic use of sequential cross-coupling reactions starting from the 5,7-dibromo-1H-indazole scaffold. Overexpression of PLK4 is implicated in several cancers, making it a key therapeutic target.[2][8]

Application Example: Synthesis of a PLK4 Kinase Inhibitor Core

This section outlines a multi-step synthesis of a core structure for a potent PLK4 inhibitor, starting from 5,7-Dibromo-1H-indazole.

The bromine at the 7-position of the indazole ring is generally more sterically hindered and can exhibit different reactivity compared to the 5-position. However, under carefully controlled conditions, selective coupling can be achieved. For this synthetic route, we will first perform a Sonogashira coupling at the more reactive 5-position, followed by a Suzuki coupling at the 7-position.

Protocol 2: Selective Sonogashira Coupling of 5,7-Dibromo-1H-indazole

This protocol describes the selective coupling of an alkyne to the 5-position of 5,7-Dibromo-1H-indazole.

Materials:

  • 5,7-Dibromo-1H-indazole (1.0 eq)

  • (Triisopropylsilyl)acetylene (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5,7-Dibromo-1H-indazole, Pd₂(dba)₃, PPh₃, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • To the stirred mixture, add (triisopropylsilyl)acetylene dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the mono-alkynylated product.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 7-bromo-5-((triisopropylsilyl)ethynyl)-1H-indazole.

Causality and Experimental Insights: The Sonogashira reaction is a robust method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[9][10] The choice of a bulky silyl protecting group on the alkyne can influence the selectivity of the reaction. The catalyst system of a palladium source, a phosphine ligand, and a copper(I) co-catalyst is standard for this transformation.

With the 5-position functionalized, the remaining bromine at the 7-position is now targeted for a Suzuki-Miyaura cross-coupling reaction to introduce a key pyrazole moiety. Pyrazole rings are common features in kinase inhibitors, often involved in crucial hydrogen bonding interactions with the kinase hinge region.

Protocol 3: Suzuki-Miyaura Coupling with a Pyrazole Boronic Ester

This protocol details the coupling of the 7-bromoindazole intermediate with a pyrazole boronic ester.

Materials:

  • 7-bromo-5-((triisopropylsilyl)ethynyl)-1H-indazole (1.0 eq)

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/water or Toluene/water)

  • Inert atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 7-bromo-5-((triisopropylsilyl)ethynyl)-1H-indazole, the pyrazole boronic ester, Pd(dppf)Cl₂, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Causality and Experimental Insights: The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for the formation of C-C bonds.[11][12][13] The use of a boronic acid pinacol ester offers advantages in terms of stability and ease of handling.[1][14] The Pd(dppf)Cl₂ catalyst is a robust choice for coupling with heteroaryl halides.

The final steps towards the kinase inhibitor core involve the deprotection of the silyl and Boc groups (if present on the pyrazole) and potential further functionalization of the pyrazole nitrogen.

Protocol 4: Deprotection and N-Alkylation

Materials:

  • Product from Protocol 3

  • Tetrabutylammonium fluoride (TBAF) in THF (for silyl deprotection)

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (for Boc deprotection)

  • Appropriate alkyl halide (e.g., iodomethane)

  • A suitable base (e.g., potassium carbonate)

  • Anhydrous DMF

Procedure (Silyl Deprotection):

  • Dissolve the silylated intermediate in THF.

  • Add a solution of TBAF (1.1 eq) in THF dropwise at 0 °C.

  • Stir at room temperature for 1-2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry and concentrate to yield the deprotected alkyne.

Procedure (N-Alkylation of Pyrazole):

  • Dissolve the deprotected pyrazole-indazole intermediate in anhydrous DMF.

  • Add the base (e.g., K₂CO₃, 2.0 eq) and the alkyl halide (1.2 eq).

  • Stir at room temperature for 4-6 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography to obtain the final kinase inhibitor core.

Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
1 This compoundHydrazine hydrate, Ethanol5,7-Dibromo-1H-indazole85-95%
2 5,7-Dibromo-1H-indazole(Triisopropylsilyl)acetylene, Pd₂(dba)₃, PPh₃, CuI, TEA7-bromo-5-((triisopropylsilyl)ethynyl)-1H-indazole60-75%
3 7-bromo-5-((triisopropylsilyl)ethynyl)-1H-indazole1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, K₂CO₃7-(1-Methyl-1H-pyrazol-4-yl)-5-((triisopropylsilyl)ethynyl)-1H-indazole50-70%
4 Product from Step 3TBAF, Alkyl halide, BaseFinal Kinase Inhibitor Core70-90% (over two steps)

Visualizations

Experimental Workflow: From Building Block to Kinase Inhibitor Core

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Selective Sonogashira Coupling cluster_2 Step 3: Suzuki-Miyaura Coupling cluster_3 Step 4: Final Modifications start This compound step1 React with Hydrazine Hydrate in Ethanol (Reflux) start->step1 product1 5,7-Dibromo-1H-indazole step1->product1 step2 Sonogashira Coupling with (TIPS)acetylene (Pd₂(dba)₃, PPh₃, CuI, TEA) product1->step2 product2 7-Bromo-5-(TIPS-ethynyl)-1H-indazole step2->product2 step3 Suzuki Coupling with Pyrazole Boronic Ester (Pd(dppf)Cl₂, K₂CO₃) product2->step3 product3 7-(Pyrazolyl)-5-(TIPS-ethynyl)-1H-indazole step3->product3 step4 Silyl Deprotection (TBAF) N-Alkylation product3->step4 end_product Final Kinase Inhibitor Core step4->end_product

Caption: Synthetic workflow from this compound to a kinase inhibitor core.

Logical Relationship: The Versatility of this compound

G A This compound B Aldehyde (Versatile Handle) A->B C Ortho-Fluoro (Leaving Group for Cyclization) A->C D Two Bromine Atoms (Handles for Cross-Coupling) A->D E Reductions, Oxidations, Condensations B->E F Indazole Formation C->F G Suzuki, Sonogashira, Buchwald-Hartwig Aminations D->G H Diverse Pharmaceutical Scaffolds E->H F->H G->H

Caption: Key structural features of this compound and their synthetic utility.

Conclusion

This compound is a strategically important starting material in pharmaceutical synthesis, offering a reliable and efficient entry point to complex heterocyclic structures. Its conversion to 5,7-Dibromo-1H-indazole provides a versatile platform for the synthesis of kinase inhibitors and other medicinally relevant compounds through sequential, site-selective cross-coupling reactions. The protocols and strategies outlined in this document are intended to empower researchers to leverage the full potential of this valuable building block in their drug discovery and development endeavors.

References

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 3,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Polyhalogenated Synthon

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic cores is paramount for the development of novel molecular entities. 3,5-Dibromo-2-fluorobenzaldehyde emerges as a uniquely valuable and versatile starting material for the synthesis of complex heterocyclic compounds.[1] Its utility is derived from the orthogonal reactivity of its three key functional groups:

  • The Aldehyde Group: A classical electrophilic handle, poised for a multitude of transformations including nucleophilic additions, condensations, and reductive aminations, serving as a primary anchor for cyclization reactions.[1]

  • The Bromine Atoms: Positioned at the 3- and 5-positions, these halogens are ideal leaving groups for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the programmed installation of diverse carbon-carbon and carbon-heteroatom bonds.[1][2][3]

  • The Fluorine Atom: Located at the 2-position, this highly electronegative atom significantly influences the electronic character of the aromatic ring, activating it for nucleophilic aromatic substitution (SNAr) and potentially enhancing the metabolic stability and binding affinity of the final products.[1]

This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging this compound to construct medicinally relevant heterocyclic cores, with a focus on quinolines and quinazolines. The methodologies presented are designed to be robust, adaptable, and grounded in established chemical principles.

Visualization: The Strategic Reactivity of this compound

The following diagram illustrates the key reactive sites of the starting material and the principal synthetic vectors that can be exploited to generate molecular diversity.

G cluster_start Starting Material cluster_products Synthetic Pathways cluster_heterocycles Resulting Heterocyclic Cores start_mol This compound path_aldehyde Aldehyde Chemistry (Condensation/Cyclization) start_mol->path_aldehyde path_bromine Bromine Chemistry (Pd-Catalyzed Cross-Coupling) start_mol->path_bromine path_fluorine Fluorine Chemistry (Nucleophilic Aromatic Substitution) start_mol->path_fluorine quinolines Quinolines path_aldehyde->quinolines quinazolines Quinazolines path_aldehyde->quinazolines other_heterocycles Other N-Heterocycles path_aldehyde->other_heterocycles diverse_libraries Diverse Functionalized Libraries path_bromine->diverse_libraries

Caption: Key reactive sites and synthetic pathways.

Part I: Synthesis of Substituted Quinolines via Annulation Strategies

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The Friedländer annulation and related condensation-cyclization reactions provide a direct route to this heterocycle by reacting an ortho-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group. While our starting material lacks an amino group, the reactive ortho-fluoro substituent can be displaced intramolecularly by a suitably positioned nucleophile in a key cyclization step.

General Strategy: Two-Component Condensation and Cyclization

This approach involves an initial Knoevenagel or similar condensation of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, ketones), followed by a base-promoted intramolecular nucleophilic aromatic substitution (SNAr) to displace the fluoride and form the pyridine ring.

Experimental Workflow: Quinoline Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Step 1: Knoevenagel Condensation A->C B Active Methylene Compound (e.g., R-CH2-CN) B->C D Step 2: Intramolecular Cyclization (SNAr) C->D Base (e.g., K2CO3) High Temperature E Substituted Quinoline Core D->E

Caption: Workflow for quinoline synthesis.

Protocol 1: Synthesis of 6,8-Dibromo-3-cyano-2-substituted-quinolines

This protocol details the synthesis of a quinoline core via a one-pot reaction with a generic active methylene nitrile.

Materials:

  • This compound (1.0 eq)

  • Substituted Acetonitrile (e.g., Phenylacetonitrile) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous DMSO (approx. 0.2 M concentration relative to the aldehyde).

  • Add the substituted acetonitrile (1.1 eq) to the solution.

  • Add anhydrous potassium carbonate (3.0 eq). The use of a carbonate base is crucial as it is strong enough to deprotonate the active methylene compound and facilitate the final cyclization without causing unwanted side reactions.

  • Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. The high temperature is necessary to overcome the activation energy for the SNAr cyclization step.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6,8-dibromo-quinoline derivative.

Data Summary Table:

ReagentCAS NumberMW ( g/mol )MolarityEq.
This compound477535-40-3281.911.0 M1.0
Phenylacetonitrile140-29-4117.151.1 M1.1
Potassium Carbonate584-08-7138.21-3.0
ParameterValue
SolventDMSO
Temperature120-140 °C
Reaction Time4-12 h
Typical Yield65-85%

Part II: Synthesis of Substituted Quinazolines

Quinazolines are another critical heterocyclic motif found in a wide array of biologically active compounds, including anticancer agents.[4][5] A common synthetic route involves the condensation of a 2-aminobenzaldehyde derivative with a nitrogen source, followed by cyclization. Using this compound, a tandem SNAr/condensation/cyclization sequence can be employed.

General Strategy: Reaction with Amino-Nitrogen Sources

This strategy involves reacting this compound with a binucleophilic reagent containing two nitrogen atoms, such as 2-aminobenzylamine or amidines. The reaction can proceed via an initial SNAr displacement of the fluoride followed by an intramolecular cyclization.

Protocol 2: Synthesis of 6,8-Dibromo-substituted-quinazolines

This protocol outlines a copper-catalyzed, one-pot synthesis from 2-aminobenzylamine, which first undergoes condensation with the aldehyde, followed by oxidative cyclization. While our starting material is not a 2-aminobenzyl alcohol, a similar condensation-cyclization pathway can be envisioned with appropriate reagents. A more direct approach for our specific substrate involves reaction with an amidine.[6]

Materials:

  • This compound (1.0 eq)

  • Formamidine Acetate (2.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), formamidine acetate (2.0 eq), and Cesium Carbonate (2.0 eq). The choice of a stronger base like Cs₂CO₃ is often beneficial in these cyclizations.

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.25 M.

  • Seal the tube and heat the mixture to 100 °C in an oil bath.

  • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to ambient temperature.

  • Carefully quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash sequentially with water (2x) and brine (1x) to remove DMF.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude solid by silica gel chromatography or recrystallization to afford the pure 6,8-dibromoquinazoline.

Data Summary Table:

ReagentCAS NumberMW ( g/mol )Eq.
This compound477535-40-3281.911.0
Formamidine Acetate3473-63-0104.112.0
Cesium Carbonate534-17-8325.822.0
ParameterValue
SolventDMF
Temperature100 °C
Reaction Time12-24 h
Typical Yield50-70%

Part III: Diversification via Palladium-Catalyzed Cross-Coupling

The true power of this compound as a synthon lies in the ability to use the two bromine atoms as handles for diversification. These reactions can be performed on the aldehyde itself before heterocycle formation, or on the final heterocyclic product, providing two distinct pathways to generate compound libraries. Palladium-catalyzed reactions are indispensable tools for this purpose.[2][3]

Conceptual Workflow: Pre- vs. Post-Cyclization Functionalization

G Start This compound Pd_Pre Pd Cross-Coupling (e.g., Suzuki) Start->Pd_Pre Path 1 Cyclization_Post Heterocycle Formation Start->Cyclization_Post Path 2 Intermediate 3-Aryl-5-bromo-2-fluorobenzaldehyde Pd_Pre->Intermediate Cyclization_Pre Heterocycle Formation Intermediate->Cyclization_Pre Product_Pre Functionalized Heterocycle Cyclization_Pre->Product_Pre Heterocycle_Br Dibromo-Heterocycle Cyclization_Post->Heterocycle_Br Pd_Post Pd Cross-Coupling (e.g., Suzuki) Heterocycle_Br->Pd_Post Product_Post Functionalized Heterocycle Pd_Post->Product_Post

Caption: Pre- vs. Post-cyclization diversification strategies.

Protocol 3: Representative Suzuki-Miyaura Coupling on the Heterocyclic Core

This protocol describes a general method for the mono-arylation of a dibromo-heterocycle (e.g., 6,8-dibromoquinazoline from Protocol 2). Selective mono-coupling is often achievable by controlling stoichiometry and reaction conditions.

Materials:

  • 6,8-Dibromo-heterocycle (1.0 eq)

  • Arylboronic Acid or Ester (1.1 - 1.2 eq for mono-coupling)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2 M aqueous solution, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)

  • Degassing equipment (e.g., N₂ or Ar bubbling)

Procedure:

  • To a Schlenk flask, add the 6,8-dibromo-heterocycle (1.0 eq), the arylboronic acid (1.1 eq), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the organic solvent (e.g., 1,4-Dioxane) via syringe.

  • Add the aqueous base solution (e.g., 2 M Na₂CO₃).

  • Thoroughly degas the resulting mixture by bubbling with inert gas for 15-20 minutes. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Heat the reaction to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to isolate the mono-arylated product. Further coupling can be achieved by subjecting the purified product to a second Suzuki reaction with a different boronic acid.

Conclusion

This compound is a powerful and versatile building block for constructing diverse and complex heterocyclic libraries.[1] By strategically employing condensation, cyclization, and palladium-catalyzed cross-coupling reactions, researchers can access a wide range of substituted quinolines, quinazolines, and other important scaffolds. The protocols and strategies outlined in this guide provide a solid foundation for chemists in drug discovery and materials science to unlock the full synthetic potential of this valuable intermediate.

References

The Versatile Virtuoso: 3,5-Dibromo-2-fluorobenzaldehyde as a Strategic Building Block in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, halogenated benzaldehydes stand out for their inherent versatility, offering a confluence of reactive handles that can be orchestrated to achieve remarkable molecular diversity. This guide delves into the nuanced applications of a particularly potent reagent: 3,5-Dibromo-2-fluorobenzaldehyde. Its unique substitution pattern—a sterically accessible aldehyde flanked by a directing fluorine atom and two addressable bromine atoms—renders it an invaluable asset in the synthesis of high-value compounds, particularly in the realms of medicinal chemistry and materials science. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale for its strategic deployment in key synthetic transformations.

Core Attributes and Strategic Significance

This compound (CAS No: 477535-40-3) is a crystalline solid with a molecular weight of 281.91 g/mol .[1][2] Its utility stems from the orthogonal reactivity of its functional groups. The aldehyde serves as a versatile electrophile for C-C and C-N bond formation, while the bromine atoms are prime candidates for palladium-catalyzed cross-coupling reactions. The electron-withdrawing fluorine atom not only influences the reactivity of the adjacent aldehyde and the aromatic ring but can also impart favorable pharmacokinetic properties in drug candidates, such as enhanced metabolic stability and binding affinity.[3]

PropertyValue
CAS Number 477535-40-3[1]
Molecular Formula C₇H₃Br₂FO[1]
Molecular Weight 281.91 g/mol [1]
Appearance Off-white to yellow crystalline solid
Purity Typically ≥95%[1]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[4]

Application in the Synthesis of Kinase Inhibitors: A Case Study in EGFR Inhibitors

The landscape of oncology has been revolutionized by the advent of targeted therapies, with kinase inhibitors playing a pivotal role. The epidermal growth factor receptor (EGFR) is a well-validated target in various cancers, and inhibitors of this receptor, such as Gefitinib, have demonstrated significant clinical benefit.[5][6] The scaffold of many EGFR inhibitors features a substituted quinazoline core, and this compound has emerged as a key precursor in the synthesis of novel analogues.[4] The strategic placement of substituents on the aromatic ring allows for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[7]

The general synthetic strategy involves the elaboration of the this compound core through a series of transformations, including cross-coupling reactions to introduce diversity at the 3- and 5-positions, followed by conversion of the aldehyde to a key aniline precursor for the construction of the quinazoline ring system.

Key Synthetic Transformations and Protocols

The true power of this compound as a building block is realized through its participation in a variety of robust and high-yielding chemical reactions. The following sections provide detailed protocols for three fundamental transformations: the Suzuki-Miyaura coupling, the Wittig reaction, and reductive amination.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures with exceptional functional group tolerance.[8] In the context of this compound, this reaction allows for the selective functionalization of the bromine-bearing positions, paving the way for the synthesis of complex poly-aromatic systems. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the fluorine and aldehyde groups, can potentially be exploited for sequential, site-selective couplings.[9]

Protocol: Synthesis of 3,5-Diaryl-2-fluorobenzaldehyde

This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid) (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%) or a suitable Buchwald ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3 equivalents)

  • Toluene and Water (typically in a 4:1 to 10:1 ratio)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.2 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (toluene and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Optimization:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for efficient coupling. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) are often superior to PPh₃.[10]

  • Base: The base is essential for the transmetalation step of the catalytic cycle. K₃PO₄ is often a good choice for sensitive substrates.[11]

  • Solvent System: A biphasic solvent system is commonly used to facilitate the dissolution of both the organic and inorganic reagents. The water component also aids in the activation of the boronic acid.[12]

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Reactants This compound + Arylboronic Acid + Pd Catalyst & Base Reaction Reaction Setup (Inert Atmosphere, Degassed Solvents) Reactants->Reaction Combine Heating Heating (80-100 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Upon Completion Purification Column Chromatography Workup->Purification Product 3,5-Diaryl-2-fluorobenzaldehyde Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

The Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a powerful and reliable method for the synthesis of alkenes from aldehydes or ketones.[13][14] It offers excellent control over the position of the newly formed double bond. Reacting this compound with a phosphorus ylide (Wittig reagent) provides a direct route to substituted styrenes, which are valuable intermediates in polymer chemistry and for further functionalization.

Protocol: Synthesis of Ethyl 3-(3,5-dibromo-2-fluorophenyl)acrylate

This protocol outlines the Wittig reaction of this compound with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, which typically favors the formation of the (E)-alkene.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (1.0-1.2 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Inert atmosphere (optional but recommended)

Procedure:

  • Dissolve (carbethoxymethylene)triphenylphosphorane in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add a solution of this compound in the same solvent to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. To remove the majority of the triphenylphosphine oxide, triturate the crude solid with a non-polar solvent like hexane or a mixture of hexane and diethyl ether and filter.

  • The filtrate, containing the product, can be concentrated and further purified by column chromatography if necessary.

Causality and Optimization:

  • Ylide Stability: Stabilized ylides, such as the one used in this protocol, are generally less reactive than unstabilized ylides and can often be handled in air. They typically provide the (E)-alkene as the major product.[13]

  • Solvent-Free Conditions: For some Wittig reactions, especially with stable ylides, a solvent-free approach can be employed, where the neat aldehyde and ylide are mixed, offering a greener alternative.[13][14]

Wittig_Reaction cluster_workflow Wittig Reaction Workflow Aldehyde This compound Reaction Reaction in Anhydrous Solvent Aldehyde->Reaction Ylide (Carbethoxymethylene)- triphenylphosphorane Ylide->Reaction Workup Solvent Removal & Trituration Reaction->Workup Upon Completion Product Substituted Styrene Derivative Workup->Product

Caption: Workflow for the Wittig Reaction.

Reductive Amination: Constructing Carbon-Nitrogen Bonds

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[15][16] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This reaction is particularly valuable in medicinal chemistry for introducing nitrogen-containing functionalities.

Protocol: Synthesis of N-(Aryl)-1-(3,5-dibromo-2-fluorophenyl)methanamine

This protocol describes the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Primary amine (e.g., Aniline) (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF))

  • Acetic acid (optional, can accelerate imine formation)

Procedure:

  • In a round-bottom flask, dissolve this compound and the primary amine in the anhydrous solvent.

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Optimization:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides and can be used in the presence of acid catalysts.[15][16]

  • pH Control: The rate of imine formation is pH-dependent. The addition of a catalytic amount of acetic acid can accelerate the reaction, but excess acid can protonate the amine, rendering it non-nucleophilic.[15]

Reductive_Amination cluster_workflow Reductive Amination Workflow Reactants This compound + Primary Amine Imine_Formation Imine Formation (Optional Acid Catalyst) Reactants->Imine_Formation Reduction In situ Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Quench & Extraction Reduction->Workup Upon Completion Product Substituted Benzylamine Workup->Product

Caption: Workflow for Reductive Amination.

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone building block in contemporary organic synthesis. Its trifecta of reactive sites—the aldehyde, and two distinct bromine atoms, all under the electronic influence of a fluorine substituent—provides a powerful platform for the strategic and efficient construction of complex molecules. The protocols detailed herein for Suzuki-Miyaura coupling, Wittig olefination, and reductive amination represent just a fraction of its synthetic potential. As the demand for novel pharmaceuticals and advanced materials continues to grow, the creative deployment of such versatile synthons will undoubtedly remain at the forefront of chemical innovation, enabling the rapid assembly of molecular diversity and the exploration of new chemical space. The continued investigation into the regioselective manipulation of its bromine atoms and the development of novel transformations of its aldehyde and fluoro-aromatic core will further solidify the standing of this compound as a truly indispensable tool in the synthetic chemist's repertoire.

References

Protocol for Sonogashira Coupling of 3,5-Dibromo-2-fluorobenzaldehyde: A Guide to Selective Alkynylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Sonogashira Reaction with a Dihalogenated Aromatic Aldehyde

The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] This document provides a detailed protocol for the Sonogashira coupling of a challenging substrate, 3,5-Dibromo-2-fluorobenzaldehyde. The presence of two bromine atoms, an ortho-fluorine substituent, and an aldehyde functional group necessitates a carefully designed experimental approach to achieve selective and high-yielding transformations.

This guide will delve into the mechanistic intricacies of the Sonogashira reaction, provide a rationale for the selection of reagents and reaction conditions, and present detailed step-by-step protocols for both selective mono-alkynylation and subsequent di-alkynylation. The insights provided herein are aimed at researchers, scientists, and drug development professionals seeking to employ this versatile reaction with complex, polyfunctionalized substrates.

Understanding the Reaction: Mechanism and Regioselectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (C-Br bond).

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The final product is formed by reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst.

A critical consideration for the Sonogashira coupling of this compound is regioselectivity . The molecule presents two potential reaction sites (the C3-Br and C5-Br bonds). The inherent reactivity of these positions is influenced by both steric and electronic factors. The bromine atom at the 5-position is less sterically hindered than the bromine at the 3-position, which is flanked by the ortho-fluorine and the aldehyde group. Electronically, the aldehyde group is electron-withdrawing, which generally enhances the rate of oxidative addition. However, the steric hindrance at the 3-position is expected to be the dominant factor, leading to preferential coupling at the 5-position under carefully controlled conditions.

Visualizing the Process: Reaction Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Reagents: - this compound - Terminal Alkyne - Pd Catalyst & Ligand - Cu(I) salt (optional) - Base - Solvent glassware Inert Atmosphere Glassware (Schlenk flask/glovebox) reagents->glassware Combine heating Heating & Stirring (Monitor by TLC/GC-MS) glassware->heating quench Quench Reaction extraction Solvent Extraction quench->extraction drying Drying of Organic Layer extraction->drying filtration Filtration drying->filtration chromatography Column Chromatography filtration->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization

Caption: Experimental workflow for the Sonogashira coupling.

Reagent Selection and Rationale: A Strategic Approach

The success of the Sonogashira coupling hinges on the judicious selection of catalysts, ligands, bases, and solvents. For a substrate as complex as this compound, these choices are critical for achieving high selectivity and yield.

Reagent CategoryRecommended ReagentsRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Pd(PPh₃)₄ is a common choice as a pre-catalyst that provides the active Pd(0) species. PdCl₂(PPh₃)₂ is also widely used and is often more air-stable.
Ligand Triphenylphosphine (PPh₃), XPhos, SPhosFor challenging substrates, bulky and electron-rich phosphine ligands like XPhos or SPhos can enhance catalytic activity and stability.
Copper(I) Co-catalyst Copper(I) iodide (CuI)CuI is the classic co-catalyst that facilitates the formation of the copper acetylide. For some sensitive substrates, a copper-free protocol may be considered to avoid potential side reactions.
Base Triethylamine (TEA), Diisopropylamine (DIPA)An amine base is required to neutralize the HX byproduct and to facilitate the deprotonation of the terminal alkyne.
Solvent Tetrahydrofuran (THF), Dioxane, Toluene, DMFThe choice of solvent can influence reaction rates and solubility of reagents. Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions.

Detailed Experimental Protocols

Safety First: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all manipulations in a well-ventilated fume hood.

Protocol 1: Selective Mono-alkynylation at the 5-position

This protocol is designed to favor the reaction at the less sterically hindered C5-Br bond.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (TEA) (3-4 equiv)

  • Anhydrous and deoxygenated THF or Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, deoxygenated solvent, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to a temperature between room temperature and 60 °C. The optimal temperature may vary depending on the reactivity of the alkyne.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stepwise Di-alkynylation

This protocol is for the introduction of a second alkyne at the 3-position, starting from the mono-alkynylated product.

Materials:

  • 3-Bromo-2-fluoro-5-(alkynyl)benzaldehyde (from Protocol 1) (1.0 equiv)

  • Second terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.05-0.10 equiv)

  • Copper(I) iodide (CuI) (0.10-0.20 equiv)

  • Diisopropylamine (DIPA) (4-5 equiv)

  • Anhydrous and deoxygenated Toluene or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the mono-alkynylated starting material, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, deoxygenated solvent and diisopropylamine.

  • Add the second terminal alkyne to the stirred mixture.

  • Heat the reaction to a higher temperature, typically in the range of 80-110 °C. The increased temperature is necessary to overcome the higher activation energy for the reaction at the more hindered 3-position.

  • Monitor the reaction progress by TLC or GC-MS. This reaction may require a longer reaction time (6-24 hours).

  • Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation: Expected Outcomes

The following table provides representative data for the selective mono-alkynylation of this compound with various terminal alkynes, based on typical yields reported for similar substrates in the literature.

EntryAlkyne (R)ProductTypical Yield (%)
1Phenyl3-Bromo-2-fluoro-5-(phenylethynyl)benzaldehyde85-95%
2Trimethylsilyl3-Bromo-2-fluoro-5-((trimethylsilyl)ethynyl)benzaldehyde90-98%
31-Hexynyl3-Bromo-2-fluoro-5-(hex-1-yn-1-yl)benzaldehyde80-90%
4Cyclopropyl3-Bromo-5-(cyclopropylethynyl)-2-fluorobenzaldehyde75-85%

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Consider using a more active palladium catalyst or a bulkier phosphine ligand.

  • Formation of Di-alkynylated Product in Mono-alkynylation: Reduce the reaction temperature and time. Use a slight excess of the this compound relative to the alkyne.

  • Glaser Coupling (Alkyne Homocoupling): This is a common side reaction, especially in the presence of copper. Ensure the reaction is thoroughly deoxygenated. A copper-free protocol can be explored if this is a persistent issue.

  • Aldehyde Reactivity: While generally well-tolerated, the aldehyde may undergo side reactions under harsh conditions or with certain nucleophilic alkynes. If this is observed, protection of the aldehyde group (e.g., as an acetal) may be necessary.

Conclusion

The Sonogashira coupling of this compound presents a synthetic challenge that can be overcome with a well-defined and strategic approach. By carefully controlling reaction conditions, particularly temperature and catalyst choice, selective mono-alkynylation at the less sterically hindered 5-position can be achieved with high efficiency. Subsequent coupling at the more hindered 3-position is also feasible under more forcing conditions. This detailed protocol provides a robust framework for researchers to successfully utilize this powerful cross-coupling reaction for the synthesis of complex and highly functionalized aromatic compounds.

References

Application Notes & Protocols: Leveraging 3,5-Dibromo-2-fluorobenzaldehyde in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of modern agrochemical design. These elements can profoundly influence a compound's metabolic stability, binding affinity, and overall biological efficacy. 3,5-Dibromo-2-fluorobenzaldehyde is a trifunctionalized aromatic building block poised for significant application in the synthesis of novel pesticides. The presence of an ortho-fluoro substituent, two bromine atoms, and a reactive aldehyde group provides a versatile platform for constructing complex molecular architectures. This document provides detailed application notes and synthetic protocols for researchers, scientists, and drug development professionals aiming to utilize this reagent in the discovery of next-generation herbicides, fungicides, and insecticides.

Introduction: The Strategic Role of Halogens in Agrochemicals

Halogenated aromatic compounds are indispensable in the agrochemical industry.[1][2] Fluorine, the most electronegative element, is often introduced to increase metabolic stability, enhance binding affinity through unique electronic interactions, and improve bioavailability.[3] Bromine atoms, besides contributing to the lipophilicity and mass of a molecule, serve as crucial synthetic handles for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.

This compound combines these features into a single, versatile building block. The aldehyde function is a gateway for derivatization into a multitude of other functional groups or for the construction of heterocyclic systems. The fluorine atom at the C2 position activates the aromatic ring, while the bromine atoms at C3 and C5 offer regioselective points for diversification. This unique arrangement makes it an attractive starting material for combinatorial library synthesis in the quest for new active ingredients.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the reagent's properties is critical for experimental design.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₃Br₂FO
Molecular Weight 281.91 g/mol
Appearance Typically an off-white to yellow solid
CAS Number 1426443-73-7 (example, may vary)

Reactivity Insights:

  • Aldehyde Group: Readily participates in classical aldehyde reactions such as reductive amination, Wittig reactions, and condensation reactions to form Schiff bases, oximes, and hydrazones. It can be oxidized to a carboxylic acid or reduced to a benzyl alcohol, providing further synthetic pathways.[4]

  • Bromine Atoms: Serve as excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Their positions allow for the introduction of diverse aryl, alkyl, or amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.

  • Ortho-Fluoro Group: The strong electron-withdrawing nature of the fluorine atom activates the C-Br bonds for nucleophilic aromatic substitution and influences the regioselectivity of coupling reactions. This fluorine atom can also be a key pharmacophoric element in the final active molecule.[5]

Synthetic Protocols & Applications

The true value of this compound lies in its application as a scaffold for building potent agrochemicals. Below are detailed protocols for the synthesis of representative agrochemical classes.

Protocol 1: Synthesis of a Pyrazole Carboxamide Precursor (Fungicide/Insecticide Scaffold)

Pyrazole carboxamides are a well-established class of fungicides (e.g., Bixafen) and insecticides (e.g., Chlorantraniliprole). This protocol outlines the synthesis of a key intermediate.

Workflow Overview:

A 3,5-Dibromo-2- fluorobenzaldehyde B Step 1: Knoevenagel Condensation A->B Ethyl Acetoacetate, Piperidine, EtOH C Chalcone Intermediate B->C D Step 2: Cyclization with Hydrazine C->D Hydrazine Hydrate, AcOH, EtOH E 3-(3,5-Dibromo-2-fluorophenyl) -5-(substituted)-1H-pyrazole D->E F Step 3: Suzuki Coupling E->F Arylboronic Acid, Pd(PPh3)4, K2CO3 G Final Pyrazole Scaffold F->G

Caption: Synthetic workflow for a pyrazole carboxamide precursor.

Step-by-Step Methodology:

  • Step 1: Knoevenagel Condensation to form Chalcone Intermediate

    • To a solution of this compound (10 mmol) in ethanol (50 mL), add ethyl acetoacetate (12 mmol) and piperidine (1 mmol).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry under vacuum to yield the chalcone intermediate.

    • Causality: Piperidine acts as a base to deprotonate the active methylene compound (ethyl acetoacetate), which then attacks the aldehyde carbonyl, leading to condensation.

  • Step 2: Pyrazole Ring Formation

    • Dissolve the chalcone intermediate (8 mmol) in ethanol (40 mL) and add a few drops of glacial acetic acid.

    • Add hydrazine hydrate (10 mmol) dropwise at room temperature.

    • Reflux the mixture for 8-12 hours until TLC indicates the consumption of the starting material.

    • Cool the solution, and collect the precipitated pyrazole product by filtration. Wash with cold ethanol and dry.

    • Causality: Hydrazine acts as a dinucleophile, first attacking the β-carbon of the α,β-unsaturated ketone and subsequently cyclizing onto the ketone carbonyl to form the stable pyrazole ring.

  • Step 3: Selective Suzuki Coupling

    • In a degassed mixture of toluene (30 mL) and water (10 mL), add the synthesized pyrazole (5 mmol), an appropriate arylboronic acid (e.g., 4-chlorophenylboronic acid, 6 mmol), and potassium carbonate (15 mmol).

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.25 mmol) to the mixture.

    • Heat the reaction at 90-100 °C under an inert atmosphere (Nitrogen or Argon) for 12-18 hours.

    • After cooling, dilute with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

    • Causality: The palladium catalyst facilitates the cross-coupling between the more reactive C-Br bond of the dibromophenyl moiety and the boronic acid, allowing for regioselective functionalization.

Protocol 2: Synthesis of a Benzoxazole Derivative (Fungicide/Herbicide Scaffold)

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antifungal and herbicidal properties.[6]

Workflow Overview:

A 3,5-Dibromo-2- fluorobenzaldehyde B Step 1: Oxidation A->B KMnO4 or PDC C 3,5-Dibromo-2- fluorobenzoic acid B->C D Step 2: Amide Coupling C->D 2-Aminophenol, HATU, DIPEA, DMF E Amide Intermediate D->E F Step 3: Cyclodehydration E->F Polyphosphoric Acid (PPA), Heat G 2-(3,5-Dibromo-2-fluorophenyl) -benzoxazole F->G

Caption: Synthesis of a benzoxazole scaffold.

Step-by-Step Methodology:

  • Step 1: Oxidation to Carboxylic Acid

    • Dissolve this compound (10 mmol) in acetone.

    • Slowly add a solution of potassium permanganate (15 mmol) in water while maintaining the temperature below 10 °C.

    • Stir at room temperature for 4 hours. Quench the reaction with sodium sulfite solution.

    • Filter the manganese dioxide. Acidify the filtrate with HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 3,5-Dibromo-2-fluorobenzoic acid.[4]

    • Trustworthiness: This standard oxidation protocol is reliable; however, monitoring is key to prevent side reactions. The acid-base workup ensures pure product isolation.

  • Step 2: Amide Coupling

    • To a solution of the benzoic acid derivative (8 mmol) in dimethylformamide (DMF, 30 mL), add 2-aminophenol (8.8 mmol), HATU (9.6 mmol), and N,N-Diisopropylethylamine (DIPEA, 24 mmol).

    • Stir the mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to get the crude amide intermediate.

    • Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid, facilitating nucleophilic attack by the amino group of 2-aminophenol to form the amide bond.

  • Step 3: Cyclodehydration to form Benzoxazole

    • Add the crude amide intermediate to polyphosphoric acid (PPA, 10x weight of amide).

    • Heat the mixture at 150-160 °C for 4-6 hours with stirring.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a sodium hydroxide solution.

    • Filter the resulting precipitate, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure benzoxazole derivative.

    • Causality: PPA acts as both a solvent and a strong dehydrating agent, promoting the intramolecular cyclization of the amide onto the phenolic hydroxyl group, followed by dehydration to form the aromatic benzoxazole ring.

Potential Biological Activity & Structure-Activity Relationships (SAR)

Derivatives of this compound are expected to exhibit a range of agrochemical activities. The following table summarizes potential activities based on the scaffolds synthesized in the protocols.

ScaffoldPotential Agrochemical ClassRationale & SAR Insights
Pyrazole Carboxamide Fungicide, InsecticideThe N-alkoxy-dihalo-phenyl pyrazole core is a known toxophore in succinate dehydrogenase inhibitor (SDHI) fungicides. The 2-fluoro substituent can enhance binding, while the bromine allows for further modification to tune activity and spectrum.
Benzoxazole Fungicide, HerbicideThe benzoxazole moiety is a known bioisostere for other aromatic systems in agrochemicals.[6] The dibromo-fluorophenyl substituent provides high lipophilicity, potentially aiding in membrane transport. The halogenation pattern is critical for target interaction.
Thiourea Derivatives Fungicide, InsecticideCondensation of the aldehyde with thiosemicarbazide would yield thiourea derivatives. Thioureas are known for their diverse biological activities due to their metal-chelating properties and ability to disrupt key enzymes.[7]

Conclusion

This compound is a high-potential, versatile starting material for agrochemical research and development. Its unique combination of a reactive aldehyde and strategically placed halogen atoms provides multiple avenues for synthetic diversification. The protocols outlined in this document demonstrate its utility in accessing proven agrochemical scaffolds like pyrazole carboxamides and benzoxazoles. By enabling the systematic exploration of chemical space through reliable and scalable synthetic routes, this building block can accelerate the discovery of novel, effective, and safe crop protection solutions.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Dibromo-2-fluorobenzaldehyde in Complex Molecule Synthesis

This compound is a highly versatile and strategically important building block for researchers in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—an ortho-fluorine, an aldehyde, and two bromine atoms at the C3 and C5 positions—offers a rich platform for a variety of chemical transformations. The presence of two distinct halogen atoms opens the door for selective and sequential palladium-catalyzed cross-coupling reactions, enabling the controlled and modular synthesis of complex molecular architectures. This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions involving this substrate, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic underpinnings that govern these transformations, offer detailed, field-proven protocols, and discuss the critical experimental parameters that ensure success.

The electron-withdrawing nature of the fluorine and aldehyde groups influences the reactivity of the C-Br bonds, while the steric environment around each bromine atom can be exploited to achieve regioselectivity. Mastering the cross-coupling chemistry of this substrate empowers chemists to rapidly generate libraries of novel compounds for drug discovery and to construct advanced materials with tailored properties.

Part 1: Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its reliability and functional group tolerance in the formation of C(sp²)–C(sp²) bonds.[1] When applied to this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.

Mechanistic Insights and Regioselectivity

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

A critical consideration for this compound is the regioselectivity of the coupling. The two bromine atoms at the C3 and C5 positions are electronically and sterically distinct. The C5-Br bond is generally more sterically accessible than the C3-Br bond, which is flanked by the bulky bromine at C5 and the fluorine at C2. Consequently, under carefully controlled conditions, mono-arylation can often be achieved selectively at the C5 position.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Ar-Br Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation ArPd(II)(R)L2 ArPd(II)(R)L2 Transmetalation->ArPd(II)(R)L2 R-B(OH)2, Base Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol for Regioselective Mono-Suzuki Coupling at C5

This protocol is a model procedure for the selective coupling at the C5 position of this compound. Optimization may be necessary for specific boronic acid partners.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • 2M Aqueous Na₂CO₃ solution (3.0 equivalents)

  • Toluene

  • Ethanol

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add toluene and ethanol in a 4:1 ratio to the flask via syringe.

  • Add the 2M aqueous Na₂CO₃ solution (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-5-aryl-2-fluorobenzaldehyde.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/H₂O8075-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O9080-90
33-Pyridylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Toluene/H₂O10070-80

Note: Yields are representative and may vary based on the specific reaction conditions and the purity of the starting materials.

Part 2: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[2][3] This reaction is of paramount importance in the pharmaceutical industry, where the arylamine motif is a common feature in bioactive molecules.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[4] The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step and preventing undesired side reactions.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Ar-Br Amine_Coordination Amine Coordination & Deprotonation ArPd(II)(Br)L2->Amine_Coordination ArPd(II)(NRR')L2 ArPd(II)(NRR')L2 Amine_Coordination->ArPd(II)(NRR')L2 HNRR', Base Reductive_Elimination Reductive Elimination ArPd(II)(NRR')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NRR'

Figure 2: General Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol for Mono-Amination at C5

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound at the C5 position. The choice of ligand and base may need to be optimized for different amines.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.01 equivalents)

  • XPhos (0.03 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 eq), XPhos (0.03 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.

  • Add this compound (1.0 eq) and a stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine (1.2 eq) via syringe under an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (3)NaOtBuToluene10080-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11075-85
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH9070-80

Note: Yields are representative and may vary based on the specific reaction conditions and the nature of the amine.

Part 3: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, reacting aryl halides with terminal alkynes.[5] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable structures in materials science and medicinal chemistry.

Mechanistic Overview

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the alkynyl group from copper to the palladium complex, followed by reductive elimination, affords the desired arylalkyne and regenerates the Pd(0) catalyst.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Ar-Br Transmetalation_Pd Transmetalation ArPd(II)(Br)L2->Transmetalation_Pd ArPd(II)(CCR)L2 ArPd(II)(CCR)L2 Transmetalation_Pd->ArPd(II)(CCR)L2 Reductive_Elimination Reductive Elimination ArPd(II)(CCR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-CCR Terminal_Alkyne R-C≡C-H Copper_Acetylide R-C≡C-Cu Terminal_Alkyne->Copper_Acetylide Cu(I)X, Base Cu(I)X Cu(I)X Copper_Acetylide->Transmetalation_Pd

Figure 3: General Catalytic Cycle of the Sonogashira Coupling.
Protocol for Mono-Sonogashira Coupling at C5

The following is a representative protocol for the Sonogashira coupling of a terminal alkyne to the C5 position of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.02 equivalents)

  • Copper(I) iodide (CuI) (0.04 equivalents)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic solution with saturated aqueous ammonium chloride and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography on silica gel.

Data Summary: Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEATHFRT85-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene5080-90
31-HexynePdCl₂(dppf) (2)CuI (4)PiperidineDMFRT75-85

Note: Yields are representative and may vary based on the specific alkyne and reaction conditions.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse array of complex organic molecules. By carefully selecting the catalyst, ligand, base, and reaction conditions, chemists can achieve high yields and, critically, control the regioselectivity of these transformations. The protocols and data presented in this guide serve as a robust starting point for researchers looking to leverage this valuable building block in their synthetic endeavors. Further exploration into sequential and one-pot multi-coupling strategies will undoubtedly unlock even greater potential for the rapid and efficient construction of novel compounds for a wide range of applications.

References

Application Note: A Detailed Protocol for the Chemoselective Reduction of 3,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the synthesis of highly functionalized aromatic compounds is of paramount importance. Aryl halides, in particular, serve as versatile building blocks for the construction of complex molecular architectures through various cross-coupling reactions. (3,5-Dibromo-2-fluorophenyl)methanol is a valuable synthetic intermediate, featuring a reactive benzylic alcohol for further derivatization and strategically placed halogen atoms that allow for selective downstream modifications. The presence of bromine and fluorine atoms on the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemistry programs.

This application note provides a detailed, field-proven protocol for the chemoselective reduction of 3,5-Dibromo-2-fluorobenzaldehyde to the corresponding benzyl alcohol. The primary challenge in this transformation lies in achieving selective reduction of the aldehyde functionality without inducing hydrodehalogenation of the sensitive aryl bromide moieties. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, well-suited for the reduction of aldehydes and ketones.[1] Its chemoselectivity makes it an ideal choice for substrates bearing reducible functional groups that are intended to be preserved.[2] This protocol has been optimized to ensure a high yield and purity of the desired product, with a focus on operational simplicity and safety.

Causality of Experimental Choices

The selection of sodium borohydride as the reducing agent is a deliberate choice driven by the need for high chemoselectivity. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), while effective at reducing aldehydes, can also lead to the undesirable side reaction of dehalogenation, particularly with aryl bromides. The use of a protic solvent like methanol serves a dual purpose: it readily dissolves the starting aldehyde and the sodium borohydride, and it acts as a proton source for the quenching of the intermediate alkoxide.[3]

The reaction is conducted at a reduced temperature (0 °C to room temperature) to modulate the reactivity of the sodium borohydride and further minimize the risk of side reactions. The stoichiometry of the reducing agent has been carefully optimized to ensure complete conversion of the aldehyde while avoiding excess reagent that could complicate the work-up procedure. The straightforward aqueous work-up and subsequent extraction are designed for efficient removal of inorganic byproducts and isolation of the target alcohol.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material and the product is essential for successful execution and analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₇H₃Br₂FO281.91White to off-white solid477535-40-3
(3,5-Dibromo-2-fluorophenyl)methanolC₇H₅Br₂FO283.93White to off-white solidNot available

Experimental Workflow

The following diagram provides a high-level overview of the experimental procedure, from reaction setup to the isolation of the final product.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation start Dissolve this compound in Methanol cool Cool solution to 0 °C start->cool add_nabh4 Portion-wise addition of Sodium Borohydride cool->add_nabh4 react Stir at room temperature add_nabh4->react quench Quench with water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Obtain pure (3,5-Dibromo-2-fluorophenyl)methanol

Caption: Experimental workflow for the reduction of this compound.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the aldehyde in methanol (approximately 10 mL per gram of aldehyde).

    • Cool the resulting solution to 0 °C in an ice bath with stirring.

  • Reduction:

    • Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent system). The reaction is complete when the starting aldehyde spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

    • Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing the polarity) to isolate the pure (3,5-Dibromo-2-fluorophenyl)methanol.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield a white to off-white solid.

Characterization of the Product

The structure and purity of the synthesized (3,5-Dibromo-2-fluorophenyl)methanol should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic CH₂ protons and signals in the aromatic region corresponding to the protons on the substituted phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the benzylic carbon and distinct signals for the aromatic carbons, showing coupling with the fluorine atom.

  • FT-IR: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and the disappearance of the strong carbonyl (C=O) stretch from the starting aldehyde (typically around 1700 cm⁻¹).

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the product.

Conclusion

This application note provides a reliable and detailed protocol for the chemoselective reduction of this compound to (3,5-Dibromo-2-fluorophenyl)methanol using sodium borohydride. The methodology is straightforward, high-yielding, and avoids the common pitfall of dehalogenation. This procedure is well-suited for researchers in both academic and industrial settings who require access to this valuable and versatile synthetic intermediate. The self-validating nature of the protocol, combined with the clear rationale for experimental choices, ensures its reproducibility and utility in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes & Protocols: The Role of 3,5-Dibromo-2-fluorobenzaldehyde in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

For: Researchers, scientists, and materials development professionals.

Subject: Strategic utilization of 3,5-Dibromo-2-fluorobenzaldehyde as a functional building block for high-performance organic electronic materials.

Introduction: A Multifunctional Building Block for Organic Electronics

This compound is a uniquely functionalized aromatic compound poised for significant applications in materials science, particularly in the synthesis of π-conjugated polymers for organic electronics.[1] Its molecular architecture offers a strategic combination of reactive sites:

  • Two Bromine Atoms: Positioned at the 3- and 5- locations, these halogens serve as ideal handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polycondensation, enabling the formation of polymer backbones.[2][3][4]

  • One Fluorine Atom: The electron-withdrawing fluorine at the 2-position profoundly influences the electronic properties of the resulting polymer. This strategic fluorination can lower the frontier molecular orbital (HOMO/LUMO) energy levels, which is critical for tuning the material's charge injection/transport characteristics and enhancing its environmental stability.[5][6][7]

  • Aldehyde Group: The formyl (-CHO) group provides a versatile site for pre- or post-polymerization modification, allowing for the attachment of solubilizing side chains or other functional moieties without disrupting the conjugated backbone.

This trifecta of functionalities makes this compound a powerful monomer for designing donor-acceptor copolymers with tailored optoelectronic properties for applications like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

Section 1: Synthesis of Donor-Acceptor Copolymers via Suzuki Polycondensation

Application Note: The Suzuki-Miyaura polycondensation is a robust and widely used method for synthesizing conjugated polymers due to its tolerance of various functional groups and generally high yields.[8][9][10][11] In this context, this compound acts as an "acceptor" type monomer due to the electron-withdrawing nature of its fluorine and aldehyde substituents. By copolymerizing it with an electron-rich "donor" monomer (e.g., a diboronic ester of a fluorene, thiophene, or carbazole derivative), a polymer with a repeating donor-acceptor architecture is formed. This structure is highly desirable as it leads to a reduced bandgap, enabling absorption of lower energy photons and facilitating intramolecular charge transfer—a key process for many organic electronic devices.

The fluorine atom, in particular, plays a critical role. Its inclusion can enhance the planarity of the polymer backbone through intramolecular interactions (e.g., F···H bonds), which promotes intermolecular π-π stacking.[7] This improved molecular packing is essential for efficient charge transport in thin films.[5][12]

Below is a generalized protocol for the synthesis of a fluorene-co-benzaldehyde polymer.

Workflow for Suzuki Polycondensation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification M1 Monomer 1: This compound Setup Combine Monomers, Catalyst, Base (K2CO3), and Solvent under Inert Atmosphere (Ar/N2) M1->Setup M2 Monomer 2: Donor Diboronic Ester (e.g., Fluorene-DBA) M2->Setup Catalyst Catalyst System: Pd(PPh3)4 or Pd2(dba)3/Ligand Catalyst->Setup Solvent Anhydrous, Degassed Solvent (Toluene/DMF) Solvent->Setup Heat Heat Reaction Mixture (e.g., 90-110 °C) for 24-72 hours Setup->Heat Stir vigorously Endcap End-capping with Bromobenzene/Phenylboronic Acid Heat->Endcap After polymerization Precip Precipitate Polymer in Methanol Endcap->Precip Filter Filter and Wash Precipitate Precip->Filter Soxhlet Purify via Soxhlet Extraction (Hexane, Acetone, Chloroform) Filter->Soxhlet Final Collect Purified Polymer from High-Boiling Fraction Soxhlet->Final

Caption: Suzuki Polycondensation Workflow.

Protocol 1: Synthesis of a Poly[(9,9-dioctylfluorene)-alt-(this compound)] Derivative (Conceptual)

Disclaimer: This is a representative, conceptual protocol. Specific conditions, catalyst choice, and purification steps must be optimized based on the precise comonomer and desired polymer properties.

  • Reagent Preparation:

    • Equimolar amounts of this compound (Monomer A) and a desired comonomer, such as 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (Monomer B), are weighed into a flame-dried Schlenk flask.

    • Rationale: Stoichiometric balance is crucial for achieving high molecular weight polymers. An excess of one monomer can lead to chain termination.

  • Catalyst and Solvent Addition:

    • The flask is evacuated and backfilled with argon or nitrogen gas three times.

    • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (2-5 mol%) is added.

    • Anhydrous, degassed toluene (or a toluene/DMF mixture) is added via cannula to achieve a monomer concentration of approximately 0.1 M.

    • A degassed aqueous solution of potassium carbonate (K₂CO₃) (2 M, 4 equivalents per mole of Monomer B) is added.

    • Rationale: An inert atmosphere and anhydrous/degassed solvents are essential to prevent the degradation of the palladium catalyst and side reactions. The base (K₂CO₃) is required to activate the boronic ester for the transmetalation step in the catalytic cycle.

  • Polymerization:

    • The reaction mixture is heated to 90-100 °C with vigorous stirring for 48-72 hours under a positive pressure of inert gas.

    • Rationale: Elevated temperature is necessary to ensure sufficient reaction rates. The long reaction time allows for the growth of long polymer chains.

  • End-Capping and Workup:

    • After the polymerization period, a small amount of phenylboronic acid is added to react with any remaining bromine chain ends, followed by a small amount of bromobenzene to react with any boronic ester chain ends. The mixture is stirred for another 4-6 hours.

    • The reaction is cooled to room temperature, and the mixture is poured into a large volume of rapidly stirring methanol to precipitate the polymer.

    • Rationale: End-capping provides well-defined, stable chain ends, which can improve the polymer's processability and performance in devices.

  • Purification:

    • The crude polymer is collected by filtration and washed with water and methanol.

    • The polymer is further purified by Soxhlet extraction, sequentially with acetone (to remove oligomers and catalyst residues) and then chloroform or chlorobenzene to extract the desired high molecular weight polymer.

    • The polymer is isolated by precipitating the chloroform fraction in methanol. The final product is dried under vacuum.

    • Rationale: Soxhlet extraction is a critical step to remove impurities and low molecular weight fractions, which can act as charge traps and degrade device performance.

Section 2: Application in Organic Field-Effect Transistors (OFETs)

Application Note: Polymers incorporating the this compound moiety are promising candidates for the active semiconductor layer in OFETs.[12] An OFET is a three-terminal device that functions as a switch, where the current between the source and drain electrodes is modulated by a voltage applied to the gate electrode.[12][13]

The fluorination introduced by the monomer can lead to:

  • Enhanced Electron Mobility: While fluorination often lowers HOMO/LUMO levels, which can favor electron (n-type) transport, its effect on hole mobility can be complex, sometimes leading to lower performance if it disrupts favorable "edge-on" molecular packing.[5][6]

  • Improved Air Stability: Lowering the HOMO level makes the material less susceptible to oxidation by ambient oxygen and moisture, leading to more stable device operation.[12]

  • Modified Film Morphology: Fluorine can influence intermolecular interactions, affecting how the polymer chains pack in the solid state.[14][15] Achieving a highly ordered, crystalline thin film is paramount for high charge carrier mobility.[12]

OFET Fabrication and Characterization Workflow

G cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Substrate Substrate: Heavily Doped Si (Gate) with SiO2 (Dielectric) Clean Ultrasonic Cleaning: Acetone, IPA, DI Water Substrate->Clean Treat Surface Treatment: (e.g., HMDS or OTS) Clean->Treat Improves surface energy Spincoat Spin-Coat Polymer Solution to form Active Layer Treat->Spincoat Solution Dissolve Polymer in Solvent (e.g., Chlorobenzene) Solution->Spincoat Anneal Thermal Annealing of Film Spincoat->Anneal Improves crystallinity Deposit Deposit Source/Drain Electrodes (e.g., Au) via Thermal Evaporation Anneal->Deposit Probe Connect to Probe Station Deposit->Probe Measure Measure I-V Characteristics (Transfer & Output Curves) with Semiconductor Analyzer Probe->Measure Analyze Extract Key Metrics: Mobility (μ), On/Off Ratio, Threshold Voltage (Vth) Measure->Analyze

Caption: General workflow for OFET fabrication and testing.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET

  • Substrate Preparation:

    • A heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.

    • The substrate is cleaned by sequential ultrasonication in acetone, and isopropanol for 15 minutes each, followed by rinsing with deionized water and drying under a stream of nitrogen.

    • The cleaned substrate is treated with a self-assembled monolayer (SAM) like hexamethyldisilazane (HMDS) to passivate the dielectric surface.[13]

    • Rationale: A pristine and properly functionalized dielectric surface is critical to minimize charge trapping at the semiconductor/dielectric interface, ensuring reliable device performance.[14]

  • Active Layer Deposition:

    • The synthesized polymer is dissolved in a high-boiling-point solvent like chlorobenzene or o-dichlorobenzene (5-10 mg/mL) and filtered through a 0.2 µm PTFE filter.

    • The solution is spin-coated onto the prepared substrate at 1000-3000 rpm for 60 seconds to form a thin film (typically 30-80 nm).

    • The film is then thermally annealed on a hotplate at a temperature (e.g., 120-200 °C) above the polymer's glass transition temperature for 15-60 minutes in a nitrogen-filled glovebox.

    • Rationale: Spin-coating allows for the formation of uniform thin films.[12] Annealing provides thermal energy for the polymer chains to rearrange into more ordered, crystalline domains, which enhances charge transport pathways.[7]

  • Electrode Deposition:

    • Source and drain electrodes are deposited on top of the polymer film by thermal evaporation of gold (Au) through a shadow mask. A typical channel length (L) is 50 µm and channel width (W) is 1000 µm.

    • Rationale: Gold is often used for its high work function, which facilitates hole injection into many p-type organic semiconductors, and its resistance to oxidation.

  • Device Characterization:

    • The completed OFET device is characterized in air or an inert environment using a semiconductor parameter analyzer connected to a probe station.

    • Output characteristics (I_D vs. V_D) and transfer characteristics (I_D vs. V_G) are measured.

    • Key performance metrics are extracted from these curves.

Data Presentation: Expected OFET Performance

The performance of a polymer derived from this compound would be highly dependent on the chosen comonomer and processing conditions. Below is a table of representative data ranges found for similar fluorinated donor-acceptor polymers in the literature.

ParameterSymbolTypical RangeSignificance
Hole Mobilityµ_h0.1 - 5.0 cm²/V·sMeasures the speed of charge carriers in the channel. Higher is better.
On/Off Current RatioI_on/I_off> 10⁵The ratio of current in the "on" state to the "off" state. A high ratio is essential for a good switch.
Threshold VoltageV_th0 V to -20 VThe gate voltage required to turn the transistor "on". A value close to 0 V is desirable for low-power operation.

Note: These values are illustrative. Actual performance must be determined experimentally.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromo-2-fluorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The primary and most effective route discussed is the directed ortho-lithiation of 1,3-dibromo-2-fluorobenzene, followed by formylation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The primary synthetic route considered is the ortho-lithiation of 1,3-dibromo-2-fluorobenzene followed by quenching with an electrophile like N,N-dimethylformamide (DMF).

Q1: My reaction yield is extremely low, or I only recovered my starting material. What are the most likely causes?

Low or no conversion is the most common issue and almost always points to problems with the lithiation step, which requires rigorously anhydrous and anaerobic conditions.

Core Areas to Investigate:

  • Atmospheric Contamination: Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive towards water and oxygen.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a stream of dry, inert gas (Argon is preferred over Nitrogen as lithium can react with N₂ at certain temperatures). Use well-sealed septa and maintain a positive pressure of inert gas throughout the entire process, from reagent addition to quenching.

  • Solvent and Reagent Purity: Trace amounts of water or other protic impurities in your solvent or reagents will quench the n-BuLi before it can deprotonate your substrate.

    • Solution: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF), a common solvent for this reaction, should be distilled from a suitable drying agent like sodium/benzophenone ketyl. Ensure your starting material (1,3-dibromo-2-fluorobenzene) and your formylating agent (DMF) are also anhydrous. DMF can be dried over activated molecular sieves (4Å).

  • n-Butyllithium Reagent Quality: n-BuLi degrades over time, especially if not stored or handled properly. The actual concentration in the bottle may be significantly lower than stated on the label.

    • Solution: Titrate your n-BuLi solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid. Use a fresh bottle from a reputable supplier if possible.

  • Insufficiently Low Temperature: The lithiated intermediate is thermally unstable. Running the reaction at too high a temperature can lead to decomposition or unwanted side reactions.

    • Solution: The lithiation step must be performed at a very low temperature, typically -78 °C (a dry ice/acetone bath). Ensure the temperature is stable and monitored throughout the addition of n-BuLi and for the duration of the lithiation period before the DMF quench.

Q2: My NMR analysis shows multiple products, and not just the desired this compound. What are these impurities?

The formation of multiple products often points to competing reaction pathways or quenching of the aryllithium intermediate by sources other than DMF.

Primary Side Reaction: Metal-Halogen Exchange

The most significant side reaction is the competitive metal-halogen exchange . n-BuLi can exchange with one of the bromine atoms on the ring instead of deprotonating the ortho-proton. This process is often faster than deprotonation, especially for aryl bromides.[1][2][3][4]

  • Mechanism: The n-butyl group from n-BuLi swaps with a bromine atom on the ring, generating a different aryllithium species and n-butyl bromide. This can lead to a mixture of formylated products.

  • Why it Happens: The C-Br bond is weaker than the C-H bond, making this exchange kinetically favorable.

  • Mitigation:

    • Use a Hindered Base: Lithium amide bases like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) are sterically bulkier and less prone to metal-halogen exchange, favoring deprotonation. You can generate LDA in situ by reacting n-BuLi with diisopropylamine at -78 °C before adding your substrate.

    • Strict Temperature Control: While exchange is fast, maintaining a temperature of -78 °C helps to control the reaction kinetics and favors the desired directed ortho-lithiation pathway.

Other Potential Impurities:

Impurity NameFormation MechanismHow to Identify (Expected ¹H NMR)
1,3-Dibromo-2-fluorobenzeneUnreacted starting material.Signals in the aromatic region, absence of aldehyde proton (~10 ppm).
2,6-DibromobenzaldehydeLithiation occurs at the alternative ortho position (less likely due to steric hindrance from two bromines).Different splitting pattern and chemical shifts in the aromatic region.
Butylated ByproductsThe n-butyl group from n-BuLi acts as a nucleophile.Aliphatic signals (~0.9-1.5 ppm) in the ¹H NMR.
3,5-Dibromo-2-fluorobenzoic acidOxidation of the aldehyde product during workup or if the reaction was exposed to air.Absence of aldehyde proton, presence of a broad carboxylic acid proton (>10 ppm).
Q3: The reaction seems to work, but my final yield after purification is still poor. Where am I losing my product?

Product loss often occurs during the workup and purification stages. Aldehydes can be sensitive, and proper technique is crucial.

Troubleshooting Workup & Purification:

  • Inefficient Quenching: The quench of the aryllithium with DMF must be efficient.

    • Solution: Add the anhydrous DMF slowly at -78 °C and allow the reaction to stir for a period at this temperature before warming. This ensures the aryllithium reacts with the DMF rather than other species as the reaction warms.

  • Aqueous Workup Issues: Emulsion formation during the aqueous wash can lead to significant product loss. Aldehydes can also form hydrates or bisulfite adducts if not handled correctly.

    • Solution: Perform the aqueous quench carefully, perhaps with a saturated ammonium chloride solution first, before adding water or brine. To break emulsions, you can add more brine or filter the mixture through a pad of Celite. Avoid using sodium bisulfite washes unless you specifically intend to form the adduct for purification, as regenerating the aldehyde can be inefficient.

  • Purification Method:

    • Column Chromatography: This is the most common method. Ensure you use an appropriate solvent system (e.g., petroleum ether/ethyl acetate mixtures) to get good separation from non-polar impurities like the starting material and any butylated byproducts.

    • Distillation: If performed on a large enough scale, vacuum distillation can be effective but carries the risk of product decomposition if the temperature is too high.

Frequently Asked Questions (FAQs)

  • FAQ 1: Why is lithiation directed to the C6 position (ortho to the fluorine)? The fluorine atom is a powerful directing metalation group (DMG). The Lewis basicity of the fluorine atom coordinates with the Lewis acidic lithium ion of the n-BuLi. This brings the butyl anion into close proximity to the adjacent (ortho) proton, facilitating its abstraction over other protons on the ring. This is a well-established principle in directed ortho-metalation (DoM) chemistry.[5]

  • FAQ 2: Can I use a different base instead of n-BuLi? Yes. As mentioned in Q2, using a lithium amide base like LDA or LiTMP is a key strategy to minimize the competing metal-halogen exchange side reaction.[1] Sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) are more basic but can be more aggressive and may lead to other side reactions. For this specific substrate, LDA is an excellent alternative to consider.

  • FAQ 3: How do I know my reaction is complete? The most reliable method is thin-layer chromatography (TLC) or GC-MS analysis of a quenched aliquot. Carefully take a small sample from the reaction mixture (while maintaining inert conditions) and quench it in a separate vial with a suitable reagent (e.g., deuterated water, D₂O). Analysis of this quenched sample will show the conversion of the starting material.

  • FAQ 4: What is the expected NMR data for the final product? While a definitive spectrum for this compound is not readily available in public databases, based on analogous structures, the following can be predicted:

    • ¹H NMR (CDCl₃): The aldehyde proton (CHO) will be a singlet around δ 9.8-10.4 ppm. The two aromatic protons will appear as doublets in the δ 7.5-8.2 ppm range, with coupling constants typical for meta-protons.

    • ¹³C NMR (CDCl₃): The aldehyde carbon (C=O) will be in the δ 185-195 ppm region. The carbon bearing the fluorine (C-F) will show a large coupling constant (J_CF) and appear in the highly deshielded region for aromatic carbons (~160-165 ppm). The carbons bearing bromine will be around δ 110-125 ppm. The remaining aromatic carbons will be in the δ 130-140 ppm range.

Visual & Data Resources

Workflow & Troubleshooting Diagram

The following diagram outlines the critical steps and decision points for troubleshooting the synthesis.

Synthesis_Troubleshooting cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting Prep Rigorous Preparation Glassware Oven/Flame-Dried Glassware Prep->Glassware Solvents Anhydrous Solvents (THF, DMF) Prep->Solvents Reagents Tritrated n-BuLi Prep->Reagents Start Start: 1,3-Dibromo-2-fluorobenzene in THF Cool Cool to -78 °C Start->Cool Add_BuLi Slowly Add n-BuLi @ -78 °C Cool->Add_BuLi Stir_Lithiation Stir for 1-2h @ -78 °C Add_BuLi->Stir_Lithiation Add_DMF Slowly Add Anhydrous DMF @ -78 °C Stir_Lithiation->Add_DMF Warm Warm to RT & Quench Add_DMF->Warm Analysis Analyze Crude Product (TLC, NMR) Warm->Analysis LowYield Problem: Low/No Yield Analysis->LowYield Impurities Problem: Multiple Products Analysis->Impurities Check_Conditions Check: Anhydrous/Anaerobic Conditions? LowYield->Check_Conditions Check_Reagent Check: n-BuLi Quality? LowYield->Check_Reagent Check_SideReaction Check: Metal-Halogen Exchange? Impurities->Check_SideReaction Solution_Conditions Solution: Improve Drying & Inert Gas Technique Check_Conditions->Solution_Conditions Yes Solution_Reagent Solution: Titrate or Use Fresh n-BuLi Check_Reagent->Solution_Reagent Yes Solution_SideReaction Solution: Use LDA instead of n-BuLi Check_SideReaction->Solution_SideReaction Yes

Caption: Troubleshooting workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on standard procedures for directed ortho-lithiation.

Materials:

  • 1,3-Dibromo-2-fluorobenzene

  • n-Butyllithium (n-BuLi), ~2.5 M in hexanes (titrated)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

    • Cool the flask to room temperature under a positive pressure of argon.

  • Reaction Setup:

    • To the flask, add 1,3-dibromo-2-fluorobenzene (1.0 eq).

    • Add anhydrous THF via syringe. Stir until the starting material is fully dissolved.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add the titrated n-butyllithium solution (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. The solution may change color.

  • Formylation (Quench):

    • Slowly add anhydrous DMF (1.2 eq) dropwise via syringe, again maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for an additional 30-60 minutes.

  • Workup:

    • Remove the cooling bath and allow the reaction to slowly warm.

    • At approximately -20 °C, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water and an extraction solvent (e.g., diethyl ether).

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil/solid via flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate.

References

Technical Support Center: Purification of Crude 3,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are working with and purifying crude 3,5-Dibromo-2-fluorobenzaldehyde. Here, we address common challenges and frequently asked questions, offering solutions grounded in chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Issues in Purifying this compound

This section is designed to help you navigate and resolve specific experimental hurdles you may encounter.

Issue 1: Oily Product After Recrystallization

Question: I performed a recrystallization of my crude this compound, but instead of crystals, I obtained an oil. What went wrong?

Answer: "Oiling out" during recrystallization is a common issue that typically arises from a few key factors. The primary cause is often a supersaturated solution where the solute's solubility limit is exceeded at a temperature above its melting point. Given that the melting point of this compound is between 53-57°C, this is a likely scenario.

Root Cause Analysis and Solutions:

  • Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, preventing it from precipitating properly.

  • Cooling Rate: Cooling the solution too rapidly can induce precipitation at a temperature where the compound is still molten.

  • Presence of Impurities: Impurities can depress the melting point of the eutectic mixture, leading to oiling out.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Add more of the same solvent to the oiled-out mixture and gently heat until everything redissolves. This will lower the concentration.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. This encourages the formation of well-defined crystals.

  • Solvent System Modification: If the issue persists, consider a binary solvent system. For instance, dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexane) until turbidity persists. Then, gently heat until the solution is clear and allow it to cool slowly.

Issue 2: Incomplete Separation of a Close-Running Impurity via Column Chromatography

Question: I'm using column chromatography to purify my product, but I'm struggling to separate it from an impurity with a very similar Rf value. How can I improve the resolution?

Answer: Achieving good separation between compounds with similar polarities is a classic chromatographic challenge. The key is to optimize the parameters of your column chromatography setup to enhance the differential partitioning of your product and the impurity.

Strategies for Improved Resolution:

  • Solvent System Optimization: The polarity of your mobile phase is the most critical factor.

    • Decrease Eluent Polarity: A less polar eluent will slow down the elution of both compounds, increasing their interaction time with the stationary phase and often improving separation. For a typical normal-phase silica gel column, if you are using a 10:1 Hexane:Ethyl Acetate mixture, try moving to a 20:1 or even 30:1 ratio.

    • Utilize a Different Solvent System: Sometimes, changing the solvent system entirely can alter the selectivity. For example, substituting ethyl acetate with dichloromethane or diethyl ether can change the specific interactions with your compounds and the silica gel.

  • Column Parameters:

    • Increase Column Length: A longer column provides more theoretical plates, leading to better separation.

    • Decrease Column Diameter: A narrower column can reduce band broadening.

    • Use Finer Silica Gel: Smaller particle size silica gel offers a greater surface area, which can enhance separation efficiency.

  • Loading Technique:

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel and then carefully adding it to the top of your column can lead to a more uniform starting band and better separation.

Workflow for Optimizing Column Chromatography:

Caption: Workflow for optimizing column chromatography separation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude this compound?

A1: For a solid compound like this compound, recrystallization is often the most efficient first-pass purification technique. It is excellent for removing baseline impurities and can yield a high-purity product if the crude material is not overly contaminated. A common starting point would be to use a solvent system like isopropanol/water or a hydrocarbon solvent like heptane.

Q2: My NMR spectrum shows a persistent impurity. What could it be and how do I remove it?

A2: A common impurity in the synthesis of benzaldehydes is the corresponding benzoic acid, in this case, 3,5-Dibromo-2-fluorobenzoic acid, formed by over-oxidation. This can be identified in the ¹H NMR spectrum by a broad singlet in the 10-13 ppm region.

Removal Strategy: Acid-Base Extraction

An acid-base extraction is highly effective for removing acidic impurities.

Step-by-Step Protocol:

  • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic impurity, pulling it into the aqueous layer as its sodium salt.

  • Separate the aqueous layer.

  • Repeat the wash with NaHCO₃ solution.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer to yield the purified aldehyde.

Logical Flow of Acid-Base Extraction:

G cluster_organic Organic Layer (e.g., Ethyl Acetate) cluster_aqueous Aqueous Layer Aldehyde This compound Aldehyde->Aldehyde Remains in Organic Layer Acid_Impurity 3,5-Dibromo-2-fluorobenzoic Acid Salt_Impurity Sodium 3,5-dibromo-2-fluorobenzoate Acid_Impurity->Salt_Impurity Reacts with NaHCO3 Moves to Aqueous Layer Bicarb NaHCO3 (aq) Bicarb->Salt_Impurity

Caption: Diagram illustrating the separation of an acidic impurity.

Q3: Can I use distillation to purify this compound?

A3: While distillation is a powerful technique for purifying liquids, it is generally not the preferred method for solids with relatively high melting points like this compound (m.p. 53-57°C). To perform a distillation, the compound would need to be heated well above its melting point, which could potentially lead to decomposition, especially if impurities are present that could catalyze degradation at high temperatures. Vacuum distillation could lower the required temperature, but for a compound that is a solid at room temperature, recrystallization or column chromatography are typically safer and more effective methods.

Data Summary

PropertyValueSignificance for Purification
Molecular Formula C₇H₃Br₂FOThe presence of halogens and an aldehyde group dictates its polarity and potential for specific interactions during chromatography.
Molecular Weight 281.91 g/mol
Melting Point 53-57 °CA key parameter for recrystallization. The solvent choice must ensure the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Boiling Point 263.6±35.0 °C at 760 mmHgIndicates that distillation would require high temperatures or a good vacuum, increasing the risk of thermal decomposition.
Appearance Off-white to yellow crystalline solidThe color can be an indicator of purity. A more yellow or brown hue often suggests the presence of impurities, which can often be removed by recrystallization with activated carbon.
Solubility Soluble in common organic solventsThis property is leveraged in both recrystallization and column chromatography. The key is to find a solvent or solvent system with optimal solubility characteristics for separation.

Technical Support Center: Formylation of 1,3-Dibromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of the formylation of 1,3-dibromo-2-fluorobenzene. This resource is tailored for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your synthetic outcomes.

Introduction: The Synthetic Challenge

The formylation of 1,3-dibromo-2-fluorobenzene is a critical transformation for introducing a reactive aldehyde functionality onto a polyhalogenated aromatic core. This intermediate is a valuable building block in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. However, the presence of multiple halogen substituents with competing electronic and steric effects can lead to a range of side products, making this reaction a nuanced process. This guide will focus on the two most common and effective formylation methods for this substrate: Directed ortho-Metalation (DoM) and the Vilsmeier-Haack reaction .

Frequently Asked Questions (FAQs)

Q1: Which formylation method is recommended for 1,3-dibromo-2-fluorobenzene?

For this specific substrate, Directed ortho-Metalation (DoM) is generally the more reliable and regioselective method. The fluorine atom is a powerful ortho-directing group, facilitating deprotonation at the adjacent C6 position by a strong organolithium base, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1][2][3] The Vilsmeier-Haack reaction, which relies on electrophilic aromatic substitution, is less suitable for this electron-deficient aromatic ring.[4] The two bromine atoms and the fluorine atom are electron-withdrawing, deactivating the ring towards electrophilic attack by the Vilsmeier reagent.[4]

Q2: What is the expected major product from the Directed ortho-Metalation of 1,3-dibromo-2-fluorobenzene?

The expected major product is 2,6-dibromo-3-fluorobenzaldehyde . The fluorine atom at the C2 position directs the lithiation to the ortho position (C6), which is the most acidic proton on the aromatic ring due to the inductive effect of the adjacent fluorine.

Q3: What are the most common side products I might encounter?

The formation of side products is a key challenge. The most likely side products depend on the reaction conditions and the chosen method. For DoM, potential side products include:

  • Products of lithium-halogen exchange: Instead of deprotonation, the organolithium reagent can swap with one of the bromine atoms.

  • Products from reaction with the solvent: At higher temperatures, organolithium reagents can react with ethereal solvents like THF.[5]

  • Over- or under-formylation: While less common for this substrate, incomplete reaction or di-formylation (if other positions become activated) can occur.

For the Vilsmeier-Haack reaction (if attempted), you may observe very low conversion or the formation of undesired isomers if the reaction is forced under harsh conditions.

Q4: Why is a very low temperature (e.g., -78 °C) crucial for the Directed ortho-Metalation?

Maintaining a low temperature is critical for several reasons:

  • To prevent side reactions with the solvent: Organolithium reagents like n-butyllithium can deprotonate THF at temperatures above -40 °C.[5]

  • To ensure kinetic control: The desired ortho-lithiation is kinetically favored at low temperatures. At higher temperatures, thermodynamic products may start to form.

  • To prevent benzyne formation: Although less likely with this substrate, elimination of lithium fluoride from the lithiated intermediate to form a reactive benzyne is a possibility at elevated temperatures.[1]

Q5: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A sample of the reaction mixture can be quenched with a proton source (like methanol or water) and spotted on a TLC plate against the starting material. The disappearance of the starting material and the appearance of a new, more polar spot (the aldehyde product) indicate the reaction is proceeding. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be used.

Troubleshooting Guide

This section addresses specific issues you may encounter during the formylation of 1,3-dibromo-2-fluorobenzene via Directed ortho-Metalation.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Inactive Organolithium Reagent: n-BuLi is sensitive to moisture and air.- Use a fresh, properly titrated bottle of n-BuLi. - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (argon or nitrogen).
2. Insufficiently Low Temperature: Reaction temperature rose above the optimal range.- Maintain a strict temperature of -78 °C during the lithiation step using a dry ice/acetone bath.
3. Poor Quality Reagents/Solvents: Water or other impurities in the solvent or DMF.- Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). - Use anhydrous DMF. Commercially available anhydrous DMF is suitable, or it can be dried over molecular sieves.
Formation of Multiple Products (Poor Regioselectivity) 1. Lithium-Halogen Exchange: The n-BuLi is exchanging with a bromine atom instead of deprotonating the ring.- Use a sterically hindered lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) instead of n-BuLi. These bases are less prone to halogen exchange.[6]
2. Reaction Temperature Too High: Allowing the reaction to warm up prematurely can lead to side reactions.- Maintain strict temperature control throughout the addition of reagents and the initial reaction time.
Product is Contaminated with Starting Material 1. Incomplete Lithiation: Insufficient organolithium reagent or reaction time.- Ensure an accurate concentration of the organolithium reagent is used (titration is recommended). - Use a slight excess of the organolithium reagent (1.1-1.2 equivalents). - Increase the lithiation time before adding DMF.
2. Inefficient Quenching: The lithiated intermediate is being quenched by a proton source before reacting with DMF.- Add DMF dropwise at -78 °C and allow the reaction to stir at this temperature for a period before warming up.
Formation of a Dark, Tarry Mixture 1. Reaction with Solvent: The organolithium reagent is reacting with the THF.- Ensure the temperature does not exceed -40 °C.
2. Decomposition of the Lithiated Intermediate: The aryllithium species may be unstable at higher temperatures.- Work up the reaction promptly after the formylation step is complete.

Troubleshooting Workflow: Low Yield

low_yield_workflow start Low Yield of 2,6-dibromo-3-fluorobenzaldehyde check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Workup Procedure start->check_workup sub_reagents1 Titrate n-BuLi check_reagents->sub_reagents1 sub_reagents2 Use Anhydrous Solvents/DMF check_reagents->sub_reagents2 sub_conditions1 Maintain -78 °C? check_conditions->sub_conditions1 sub_conditions2 Sufficient Reaction Time? check_conditions->sub_conditions2 sub_conditions3 Inert Atmosphere? check_conditions->sub_conditions3 sub_workup1 Efficient Quenching? check_workup->sub_workup1 sub_workup2 Purification Loss? check_workup->sub_workup2 end Optimize and Repeat sub_reagents1->end sub_reagents2->end sub_conditions1->end sub_conditions2->end sub_conditions3->end sub_workup1->end sub_workup2->end

Caption: A workflow for troubleshooting low product yield.

Experimental Protocols

Method 1: Directed ortho-Metalation (Recommended)

This protocol is designed for the regioselective formylation of 1,3-dibromo-2-fluorobenzene to yield 2,6-dibromo-3-fluorobenzaldehyde.

Materials:

  • 1,3-dibromo-2-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (argon or nitrogen), add 1,3-dibromo-2-fluorobenzene (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Formylation:

    • Slowly add anhydrous DMF (1.5 eq) dropwise, again keeping the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Workup:

    • Slowly warm the reaction mixture to 0 °C.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,6-dibromo-3-fluorobenzaldehyde.

Mechanism of Directed ortho-Metalation

DoM_Mechanism sub_A 1,3-dibromo-2-fluorobenzene intermediate Ortho-lithiated intermediate sub_A->intermediate -Butane plus1 + nBuLi n-BuLi product_intermediate Tetrahedral intermediate intermediate->product_intermediate Nucleophilic attack plus2 + DMF DMF product 2,6-dibromo-3-fluorobenzaldehyde product_intermediate->product Hydrolysis (workup)

Caption: The reaction pathway for Directed ortho-Metalation.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 3,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing palladium-catalyzed cross-coupling reactions with 3,5-Dibromo-2-fluorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this versatile but challenging substrate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Our approach is rooted in understanding the causality behind experimental choices to empower you to solve problems methodically.

The Challenge: Understanding the Substrate

This compound is a valuable building block, but its electronic and steric properties present distinct challenges for cross-coupling reactions. Successful optimization hinges on understanding these features:

  • Electronic Effects: The ortho-fluoro and meta-aldehyde groups are both electron-withdrawing, which generally accelerates the initial oxidative addition step—the insertion of the palladium catalyst into the Carbon-Bromine bond.[1][2]

  • Steric Hindrance: The fluorine atom at the C2 position provides significant steric bulk around the C3 bromine, potentially slowing down subsequent steps in the catalytic cycle like transmetalation or reductive elimination.[3][4]

  • Regioselectivity: The two bromine atoms at C3 and C5 are electronically distinct. The C5-Br bond is generally more reactive towards oxidative addition than the sterically encumbered C3-Br bond. This inherent difference can be exploited to achieve selective mono-functionalization.[5]

  • Aldehyde Functionality: The aldehyde group is generally tolerant of palladium catalysis but can sometimes participate in side reactions or coordinate to the metal center, influencing catalyst activity.[6][7] In some cases, under specific conditions (e.g., certain bases and solvents at high temperatures), aldehydes can be reduced or undergo other transformations.[7][8]

Frequently Asked Questions (FAQs) - General Considerations

Q1: I'm starting my first coupling with this substrate. What are the most critical, universal precautions I should take?

A1: Success with any palladium-catalyzed coupling reaction relies on a meticulously prepared, oxygen-free environment. The active Pd(0) catalyst is highly sensitive to oxidation, which leads to catalyst deactivation and formation of palladium black.[3][9]

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (Argon or Nitrogen). Use standard Schlenk line techniques or a glovebox.

  • Solvent Degassing: Solvents, including any water used in the reaction mixture, must be rigorously degassed. Common methods include:

    • Sparging: Bubble an inert gas (Ar or N₂) through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle three times.

  • Reagent Purity: Use high-purity, anhydrous solvents and ensure your bases and other reagents have not been contaminated by atmospheric moisture or oxygen.

Q2: Which bromine (at C3 or C5) is expected to react first?

A2: The bromine at the C5 position is generally more reactive. The primary reason is sterics; the C3 position is flanked by the bulky bromine at C5 and the ortho-fluoro substituent. Therefore, the palladium catalyst can more easily access the C5-Br bond for the initial oxidative addition.[5] You can favor mono-substitution at C5 by using slightly less than one equivalent of your coupling partner and running the reaction at a lower temperature. Achieving substitution at the C3 position typically requires more forcing conditions (higher temperature, stronger base, more active catalyst) after the C5 position has reacted.[5]

Q3: Can the aldehyde group cause problems? Should I protect it?

A3: In most well-optimized coupling reactions, the aldehyde group is compatible and does not require protection. However, it can be problematic under certain conditions:

  • Strongly Basic/Nucleophilic Conditions: If using very strong bases (e.g., alkoxides) or nucleophilic coupling partners (like primary amines in Buchwald-Hartwig reactions), you may see side reactions like aldol condensation or imine formation.

  • Reduction: Some palladium catalyst systems, particularly in the presence of a hydride source (which can be generated in situ), have been reported to reduce aldehydes to alcohols.[7] This is more common at elevated temperatures.

Recommendation: Attempt the reaction without protection first. If you observe aldehyde-related side products via LC-MS or NMR, then consider protecting it as an acetal, which is stable under most coupling conditions and can be easily removed later.

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[10][11] However, low yields with this substrate are common if conditions are not optimized.

Workflow for Troubleshooting Suzuki Coupling

G start Low Yield or No Reaction check1 Verify Reagent & Setup Integrity - Active Catalyst? - Degassed Solvents? - Dry Reagents? - Inert Atmosphere? start->check1 prob1 Problem: Protodeboronation (Boronic acid is being replaced by -H) check1->prob1 Boronic acid starting material is consumed, but no product forms. prob2 Problem: Catalyst Deactivation (Sluggish reaction, Pd black) check1->prob2 Reaction starts then stalls. Visual precipitation. prob3 Problem: Slow Transmetalation/Elimination (Steric hindrance is the issue) check1->prob3 Reagents are stable but conversion is very slow or non-existent. sol1 Solution: 1. Use milder, anhydrous base (K₃PO₄, CsF, KF). 2. Use a boronic ester (e.g., pinacol ester). 3. Lower reaction temperature. prob1->sol1 sol2 Solution: 1. Improve degassing. 2. Increase ligand:Pd ratio (2:1 to 4:1). 3. Use a more robust precatalyst (e.g., G3/G4 Palladacycles). prob2->sol2 sol3 Solution: 1. Use bulky, electron-rich ligand (XPhos, SPhos, RuPhos). 2. Use a stronger base (K₃PO₄, Cs₂CO₃). 3. Increase temperature (use high-boiling solvent like dioxane or toluene). prob3->sol3

Caption: General troubleshooting workflow for Suzuki couplings.

Q4: My Suzuki coupling with phenylboronic acid is giving a very low yield. What are the most common initial checks?

A4: Low yields often trace back to fundamental setup issues or reagent quality.[9] Before altering the core chemistry, verify:

  • Base Strength & Solubility: The base is critical for activating the boronic acid for transmetalation.[12] For this electron-deficient substrate, a moderately strong base like K₂CO₃ in an aqueous/organic solvent mix is a good starting point. If that fails, a stronger base like K₃PO₄ or Cs₂CO₃ is often required, especially to couple at the hindered C3 position.[3][12]

  • Oxygen Contamination: As mentioned in Q1, oxygen is a poison. Ensure your degassing procedure is flawless.[3]

Q5: I suspect protodeboronation of my boronic acid is the main issue. How can I minimize this?

A5: Protodeboronation is a major side reaction, especially with electron-deficient or sterically hindered boronic acids.[9] Water and strong bases can promote this pathway.

  • Choice of Base: Switch to a milder, non-hydroxide base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[3][9] Potassium fluoride (KF) can also be effective.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is the proton source. Try switching to a completely anhydrous system (e.g., K₃PO₄ in dry 1,4-dioxane or toluene).

  • Boronic Esters: Convert your boronic acid to a more stable pinacol (BPin) or MIDA boronate ester. These are significantly more resistant to protodeboronation.

Table 1: Recommended Starting Conditions for Suzuki Coupling
ComponentCondition A (Standard)Condition B (For Challenging Couplings)Rationale
Aryl Halide This compound (1.0 eq)This compound (1.0 eq)Substrate
Boronic Acid Arylboronic Acid (1.1 - 1.5 eq)Arylboronic Pinacol Ester (1.2 eq)Pinacol esters are more stable.[9]
Catalyst Pd(PPh₃)₄ (2-5 mol%)XPhos Pd G3 (1-2 mol%)Buchwald precatalysts are more active and stable.[3]
Ligand None (included in catalyst)None (included in catalyst)G3 catalysts have the optimal ligand ratio.
Base K₂CO₃ (2.0 - 3.0 eq)K₃PO₄ (2.0 - 3.0 eq)Stronger, non-nucleophilic base for hindered substrates.[3]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene or CPME (anhydrous)Anhydrous conditions prevent protodeboronation.
Temperature 80 - 100 °C100 - 110 °CHigher temperature overcomes activation energy.

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 L₂Pd⁰ OA Oxidative Addition pd0->OA Ar-X ArX Ar-X (Substrate) ArBX2 R-B(OR)₂ (Boronic Acid/Ester) Trans Transmetalation ArBX2->Trans Base Base (e.g., K₂CO₃) Base->Trans Product Ar-R (Product) RE Reductive Elimination OA->Trans [L₂PdII(Ar)(X)] RE->pd0 Ar-R Trans->RE [L₂PdII(Ar)(R)]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Troubleshooting Guide 2: Sonogashira Coupling

The Sonogashira reaction is a powerful tool for coupling terminal alkynes with aryl halides.[13] Common failure modes include alkyne homocoupling (Glaser coupling) and low reactivity.

Q6: My Sonogashira reaction is messy, and I see a lot of alkyne homocoupling product. What is the cause?

A6: This side reaction, known as Glaser coupling, is catalyzed by the copper(I) co-catalyst in the presence of oxygen.

  • Go Copper-Free: Modern Sonogashira protocols often omit the copper co-catalyst entirely. While sometimes slower, these reactions are much cleaner. A slightly higher catalyst loading or a more active ligand may be needed.[14][15]

  • Rigorous Degassing: If you must use copper, your inert atmosphere technique needs to be perfect. Oxygen is the primary culprit for promoting the homocoupling pathway.

  • Amine Base: The amine base (e.g., triethylamine or diisopropylamine) plays a role in the catalytic cycle and also acts as the solvent. Ensure it is freshly distilled and thoroughly degassed.

Q7: The reaction is very sluggish, even at high temperatures. How can I increase the rate?

A7: Sluggishness points to a slow step in the catalytic cycle, often oxidative addition or transmetalation.

  • Catalyst/Ligand System: Standard Pd(PPh₃)₄ may not be active enough. A more electron-rich and bulky phosphine ligand can accelerate the cycle. Try using a pre-formed catalyst like PdCl₂(PPh₃)₂ or generate a more active catalyst in situ using Pd₂(dba)₃ with a ligand like cataCXium® A or XPhos.[15]

  • Base: Ensure your amine base is sufficient and of high quality. Sometimes adding a stronger inorganic base like Cs₂CO₃ can help, particularly in copper-free variants.[15]

  • Solvent: While the amine base often serves as the solvent, adding a co-solvent like THF or DMF can improve solubility and increase the reaction rate.[16]

Catalytic Cycle for Sonogashira Coupling (Copper-Free)

G pd0 L₂Pd⁰ OA Oxidative Addition pd0->OA Ar-X ArX Ar-X (Substrate) Alkyne R-C≡C-H Dehydro Deprotonation & Ligand Exchange Alkyne->Dehydro Base Base (e.g., Et₃N) Base->Dehydro Product Ar-C≡C-R (Product) RE Reductive Elimination OA->Dehydro [L₂PdII(Ar)(X)] Dehydro->RE [L₂PdII(Ar)(C≡CR)] RE->pd0 Ar-C≡C-R

Caption: Simplified copper-free Sonogashira catalytic cycle.

Troubleshooting Guide 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms C-N bonds and is essential for synthesizing anilines.[17][18] This reaction is highly sensitive to the choice of ligand and base.

Q8: I'm trying to couple a secondary amine, but I'm getting no product. What should I try?

A8: Failure in Buchwald-Hartwig amination is almost always linked to the catalyst-ligand-base combination.[19][20]

  • Base Choice is Critical: The base deprotonates the amine to form the active nucleophile. For secondary amines, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. Weaker bases like K₂CO₃ are generally ineffective.

  • Ligand Selection: This is the most important parameter. The ligand must stabilize the palladium center and promote the difficult C-N reductive elimination step. For a sterically hindered substrate like this, a bulky biarylphosphine ligand is mandatory.

    • Josiphos ligands (e.g., CyPF-tBu) are excellent for primary amines.[21]

    • Buchwald ligands like XPhos, RuPhos, or BrettPhos are highly effective for a wide range of amines, including challenging secondary amines.[22]

  • Palladium Source: Use a reliable palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with the ligand, or simplify the process by using an air-stable precatalyst (e.g., XPhos Pd G3) which contains the ligand and palladium in the optimal ratio.[20]

Q9: I'm observing hydrodehalogenation (the bromine is replaced by -H) instead of my desired amine product. Why?

A9: Hydrodehalogenation is a common side reaction. It can arise from β-hydride elimination from the palladium-amido intermediate if the amine has a β-hydrogen.[17] It can also be caused by catalyst decomposition pathways.

  • Optimize Ligand: A bulkier ligand can sterically disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination.

  • Check Base Purity: Old or impure NaOtBu can contain NaOH or NaOiPr, which can facilitate undesired pathways. Use freshly opened, high-purity base.

  • Solvent: Toluene, dioxane, or CPME are good solvent choices. Avoid protic solvents.

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 L₂Pd⁰ OA Oxidative Addition pd0->OA Ar-X ArX Ar-X (Substrate) Amine R₂NH AmineCoord Amine Coordination & Deprotonation Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord Product Ar-NR₂ (Product) RE Reductive Elimination OA->AmineCoord [L₂PdII(Ar)(X)] AmineCoord->RE [L₂PdII(Ar)(NR₂)] RE->pd0 Ar-NR₂

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols
General Protocol for a Screening Reaction

This protocol provides a starting point for a small-scale (0.1 mmol) screening experiment.

  • Vessel Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%, 0.002 mmol) and the base (e.g., K₃PO₄, 2.5 eq, 0.25 mmol).

  • Add Solids: Add the this compound (1.0 eq, 0.1 mmol) and the coupling partner (e.g., boronic acid, 1.2 eq, 0.12 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed anhydrous solvent (e.g., 1.0 mL of toluene to make a 0.1 M solution) via syringe.

  • Reaction: Place the vial in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Navigating the Scale-Up of 3,5-Dibromo-2-fluorobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up of reactions involving 3,5-Dibromo-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to transition their small-scale laboratory experiments to larger, more robust production processes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address the specific issues you may face. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your work.

I. Introduction to this compound

This compound is a versatile synthetic intermediate, prized for the unique reactivity conferred by its pattern of halogen substitution. The electron-withdrawing nature of the fluorine atom and the two bromine atoms, coupled with the reactivity of the aldehyde functional group, makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] However, these same features can present significant challenges during scale-up. This guide will walk you through common hurdles and provide actionable solutions.

II. Troubleshooting Guide: Grignard Reactions

Grignard reactions are a cornerstone of carbon-carbon bond formation.[2] When scaling up the reaction of this compound with a Grignard reagent, several issues can arise.

Question 1: My Grignard reaction is giving a low yield of the desired secondary alcohol. What are the likely causes and how can I improve it?

Answer: Low yields in Grignard reactions with this compound on a larger scale can often be attributed to a few key factors:

  • Incomplete Grignard Reagent Formation: The quality and concentration of your Grignard reagent are paramount. On a larger scale, inconsistencies in magnesium activation or the presence of trace moisture can lead to a lower than expected concentration of the active reagent.

    • Solution: Always titrate your Grignard reagent before use to determine its exact molarity.[3] For large-scale preparations, consider activating the magnesium turnings with iodine or 1,2-dibromoethane to ensure a fresh, reactive surface.[3]

  • Side Reactions: The steric hindrance from the ortho-fluorine and ortho-bromine atoms can make the aldehyde carbonyl less accessible. This can promote side reactions such as enolization or reduction.[4]

    • Enolization: If the Grignard reagent is particularly bulky, it can act as a base and deprotonate the aldehyde, leading to the recovery of starting material after workup.[3]

    • Reduction: A hydride can be delivered from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in the formation of 3,5-dibromo-2-fluorobenzyl alcohol.[4]

    • Solution: Control the reaction temperature carefully. Adding the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) can favor the nucleophilic addition over side reactions.[5] A slower addition rate of the Grignard reagent can also help to maintain a low localized concentration, minimizing side reactions.[6]

  • Wurtz-Type Coupling: The Grignard reagent can react with the starting alkyl halide from which it was formed, leading to a homocoupled byproduct.[6]

    • Solution: Slow, controlled addition of the alkyl halide during the Grignard reagent preparation is crucial to minimize this side reaction.[6]

Troubleshooting Workflow for Low-Yield Grignard Reactions

start Low Yield in Grignard Reaction check_reagent Was the Grignard reagent titrated? start->check_reagent check_conditions Were anhydrous conditions maintained? check_reagent->check_conditions Yes solution_titrate Titrate Grignard reagent before use. check_reagent->solution_titrate No check_temp Was the reaction temperature controlled? check_conditions->check_temp Yes solution_dry Flame-dry glassware and use anhydrous solvents. check_conditions->solution_dry No side_reactions Are side products observed (enolization, reduction)? check_temp->side_reactions Yes solution_temp Maintain low temperature during addition. check_temp->solution_temp No side_reactions->start No, reconsider other factors solution_side_reactions Use a less hindered Grignard or optimize addition rate. side_reactions->solution_side_reactions Yes

Caption: Decision tree for troubleshooting low yields in Grignard reactions.

Table 1: Recommended Conditions for Grignard Reaction Scale-Up

ParameterRecommendationRationale
Solvent Anhydrous Tetrahydrofuran (THF)THF is generally better than diethyl ether for less reactive halides due to its superior solvating ability.[6]
Temperature -78 °C to 0 °C for additionMinimizes side reactions like enolization and reduction.[5]
Addition Rate Slow, dropwise additionMaintains a low concentration of the Grignard reagent, reducing the likelihood of side reactions.[6]
Stirring Vigorous mechanical stirringEnsures efficient mixing and heat dissipation, crucial for larger volumes.
Workup Quench with saturated aq. NH₄ClA milder workup that can help to prevent the degradation of sensitive products.[3]

III. Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds between aryl halides and boronic acids.[7] When working with a di-bromo substrate like this compound, achieving high yields and selectivity can be challenging on a larger scale.

Question 2: I am observing significant homocoupling of my boronic acid in the Suzuki-Miyaura reaction. How can I suppress this side reaction?

Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is often exacerbated by the presence of oxygen.[8][9]

  • Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[8]

    • Solution: Rigorous degassing of the solvent and reaction mixture is crucial. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[10]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) catalyst.[8]

    • Solution: Adding a mild reducing agent, such as potassium formate, can help to reduce the Pd(II) precatalyst to the active Pd(0) species, minimizing its direct reaction with the boronic acid.[10]

Question 3: How can I achieve selective mono-arylation of this compound in a Suzuki-Miyaura coupling?

Answer: Achieving selective mono-arylation on a di-bromo substrate requires careful control of the reaction conditions. The two bromine atoms on this compound have different steric and electronic environments, which can be exploited to achieve selectivity.

  • Steric Hindrance: The bromine atom at the 3-position is ortho to the fluorine atom, making it more sterically hindered than the bromine at the 5-position.

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical. Bulky, electron-rich ligands can enhance the reactivity of the catalyst towards sterically hindered aryl bromides and can also influence the selectivity of the oxidative addition step.[11][12]

    • Solution: Experiment with a range of bulky phosphine ligands such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos).[13] The use of N-heterocyclic carbene (NHC) ligands can also be beneficial for coupling with sterically hindered substrates.[11]

  • Reaction Stoichiometry: Carefully controlling the stoichiometry of the boronic acid (using slightly less than one equivalent) can favor mono-arylation.

Experimental Protocol: Selective Mono-Suzuki-Miyaura Coupling

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound (1.0 eq.), the desired arylboronic acid (0.95 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Degassing: Evacuate and backfill the flask with nitrogen three times. Add the degassed solvent (e.g., dioxane/water mixture).

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand) in the degassed solvent. Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

IV. Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr).[14]

Question 4: I am attempting a nucleophilic aromatic substitution on this compound, but I am getting a mixture of products. How can I control the regioselectivity?

Answer: The regioselectivity of SNAr reactions on polyhalogenated aromatic compounds is governed by the electronic effects of the substituents and the relative lability of the leaving groups.[15]

  • Leaving Group Ability: In SNAr, the general order of leaving group ability for halogens is F > Cl > Br > I.[16] This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen that makes the carbon atom more electrophilic.

  • Activating Group: The aldehyde group is a strong electron-withdrawing group and will activate the ortho and para positions to nucleophilic attack. In this compound, the fluorine is ortho to the aldehyde, and one bromine is para.

  • Controlling Selectivity:

    • Substitution of Fluorine: Due to its higher lability as a leaving group in SNAr, the fluorine atom is often the most likely site of substitution, especially with "hard" nucleophiles (e.g., alkoxides).

    • Substitution of Bromine: To achieve substitution at one of the bromine positions, a "softer" nucleophile might be required, or the reaction conditions can be tuned to favor substitution at the less sterically hindered 5-position.

Diagram: Regioselectivity in SNAr of this compound

substrate This compound product_F Substitution at F substrate->product_F Favored with 'hard' nucleophiles (e.g., RO-) product_Br Substitution at Br substrate->product_Br Possible with 'softer' nucleophiles or under specific conditions nucleophile Nucleophile (Nu-) nucleophile->substrate

Caption: Factors influencing regioselectivity in SNAr reactions.

V. Troubleshooting Guide: Directed Ortho-Lithiation

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[17]

Question 5: I am trying to perform a directed ortho-lithiation on this compound, but I am getting a complex mixture of products. What is going wrong?

Answer: The regioselectivity of lithiation on polyhalogenated arenes is a delicate balance of directing group effects and the relative acidities of the aromatic protons.[18]

  • Directing Group Effects: The fluorine atom is a known ortho-directing group for lithiation.[18][19] The aldehyde group can also direct lithiation, but it is also susceptible to nucleophilic attack by the organolithium reagent.

    • Solution: To avoid attack at the aldehyde, it is often necessary to protect it as an acetal before performing the lithiation.

  • Proton Acidity: The acidity of the aromatic protons is influenced by the inductive effects of the halogens. The proton at the 6-position is ortho to the fluorine and para to a bromine, making it a likely candidate for deprotonation. The proton at the 4-position is between two bromine atoms, which will also increase its acidity.

  • Halogen-Metal Exchange: A significant competing reaction with lithiation is halogen-metal exchange, which is particularly fast for bromides and iodides.[17] This can lead to the formation of an aryllithium species at the position of one of the bromine atoms.

    • Solution: To favor ortho-lithiation over halogen-metal exchange, it is often necessary to use a non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures.[20]

VI. Concluding Remarks

The scale-up of reactions involving this compound presents a unique set of challenges that require a thorough understanding of the underlying chemical principles. By carefully considering the factors outlined in this guide, researchers can develop robust and scalable processes for the synthesis of valuable and complex molecules. Remember that each reaction is unique, and some degree of optimization will always be necessary. We encourage you to use this guide as a starting point for your process development and to always prioritize safety in your experimental work.

VII. References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. --INVALID-LINK--

  • Bhanuchandra, M., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3333-3335. --INVALID-LINK--

  • Organic Chemistry Portal. Grignard Reaction. --INVALID-LINK--

  • BenchChem. This compound | 477535-40-3. --INVALID-LINK--

  • Weix, D. J. (2021). Chemodivergence between Electrophiles in Cross‐Coupling Reactions. Chemistry – A European Journal, 27(10), 3346-3361. --INVALID-LINK--

  • Kim, J., & Chang, S. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3882–3885. --INVALID-LINK--

  • Kwong, F. Y., et al. (2012). A new indolylphosphine for Pd-catalyzed Suzuki-Miyaura coupling of (hetero)aryl chlorides. Chemical Communications, 48(6), 843-845. --INVALID-LINK--

  • Ueda, K., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5142–5146. --INVALID-LINK--

  • Brinck, T., et al. (2013). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 78(17), 8565–8575. --INVALID-LINK--

  • Reddit. (2020). Troubleshooting my grignard reactions. --INVALID-LINK--

  • Mitchell, D., & Leenay, T. L. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 578–583. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. --INVALID-LINK--

  • Beaudry, C. M. (2018). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, 54(58), 8038-8041. --INVALID-LINK--

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. --INVALID-LINK--

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. --INVALID-LINK--

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides. --INVALID-LINK--

  • Schlosser, M., & Mongin, F. (2001). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron, 57(32), 6899-6905. --INVALID-LINK--

  • Brown, D. G., & Boström, J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(6), 3745–3757. --INVALID-LINK--

  • Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. --INVALID-LINK--

  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. --INVALID-LINK--

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. --INVALID-LINK--

  • Leah4sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. --INVALID-LINK--

  • Molander, G. A., & Brown, A. R. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Accounts of Chemical Research, 49(11), 2537–2548. --INVALID-LINK--

  • Quora. (2019). How to improve the percent yield in Grignard reaction. --INVALID-LINK--

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. --INVALID-LINK--

  • Brown, D. G., & Boström, J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(6), 3745–3757. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. --INVALID-LINK--

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. --INVALID-LINK--

  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. --INVALID-LINK--

  • Plater, M. J., et al. (2024). Sequential nucleophilic aromatic substitution reactions of activated halogens. International Journal of Molecular Sciences, 25(15), 8162. --INVALID-LINK--

  • Comins, D. L., & Joseph, S. P. (2006). Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives. Organic Letters, 8(26), 6071–6074. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2019). introduction to regioselectivity in aromatic reactions. YouTube. --INVALID-LINK--

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). --INVALID-LINK--

  • Mitchell, D., & Leenay, T. L. (2009). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 74(1), 349–352. --INVALID-LINK--

  • Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2020). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Omega, 5(49), 31486–31496. --INVALID-LINK--

  • Comins, D. L., & Joseph, S. P. (2006). Unusual Sterically Controlled Regioselective Lithiation of 3-Bromo-5-(4, 4-Dimethyl)oxazolinylpyridine. Straightforward Access to Highly Substituted Nicotinic Acid Derivatives. Amanote Research. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Grignard Reaction of 3,5-Dibromocyclopentene. --INVALID-LINK--

  • BenchChem. (2025). Minimizing homocoupling in Suzuki reactions of 5-Bromo-2-chlorobenzo[d]thiazole. --INVALID-LINK--

References

Strategies for Preventing Dehalogenation in Reactions with 3,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Introduction

3,5-Dibromo-2-fluorobenzaldehyde is a valuable and highly functionalized building block in modern organic synthesis, particularly for the development of complex pharmaceutical intermediates and agrochemicals. Its unique substitution pattern offers multiple points for diversification. However, the very features that make it attractive—multiple halogen substituents on an electron-deficient aromatic ring—also present a significant synthetic challenge: dehalogenation .

This undesired side reaction, where one or more bromine atoms are replaced by hydrogen, leads to reduced yields, complicates purification, and consumes valuable starting material.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to diagnose, troubleshoot, and ultimately prevent dehalogenation in their experiments. Drawing on mechanistic principles and field-proven strategies, we aim to empower you to optimize your reaction outcomes.

Part 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific experimental observations and provides a logical workflow for identifying and solving dehalogenation issues.

Q1: I'm observing significant amounts of mono-bromo or fully debrominated benzaldehyde byproducts in my crude NMR/LC-MS after a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira). What is the primary cause and how can I fix it?

This is the most common scenario for dehalogenation with this substrate. The issue almost always stems from the generation of a palladium-hydride (Pd-H) species, which can intercept the catalytic cycle and cause hydrodehalogenation.[2] The key is to identify the source of the hydride and modify conditions to disfavor its formation or accelerate the desired coupling.

Probable Causes & Solutions:

Potential CauseTroubleshooting Steps & Scientific RationaleExpected Outcome
Inappropriate Base Selection Strong alkoxide bases (e.g., NaOtBu, KOtBu) or hydroxides (NaOH, KOH) can generate Pd-H species, especially at elevated temperatures.[1][2] Solution: Switch to weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent first choices as they are less likely to act as hydride donors.[1][3][4]Minimized formation of Pd-H species, leading to a significant reduction in hydrodehalogenation.[3]
Suboptimal Ligand Choice The ligand dictates the stability and reactivity of the Pd catalyst. If the desired reductive elimination step is slow, competing dehalogenation can dominate. Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or P(t-Bu)₃ accelerate the rate of reductive elimination, which is the product-forming step.[3][5][6] This helps the desired reaction outcompete the dehalogenation pathway.[4]Increased rate of the desired C-C bond formation relative to the C-H bond formation (dehalogenation).[3]
High Reaction Temperature Elevated temperatures can accelerate all reaction pathways, including catalyst decomposition and side reactions like dehalogenation.[1][7] Solution: Screen a range of lower temperatures (e.g., 60-80 °C). Find the lowest effective temperature that promotes the desired coupling at an acceptable rate.[3]Decreased rate of undesired dehalogenation side reactions.
Presence of a Hydride Source Water, alcohols (if used as a solvent), or impurities in reagents (e.g., boranes in boronic acids) can serve as hydride/proton sources.[4][5][8] Solution: Ensure all reagents and solvents are strictly anhydrous.[3] Use freshly dried and degassed solvents. If an alcohol solvent is necessary, consider a mixed system with an aprotic solvent like toluene or dioxane.[5]Reduction in the availability of protons and hydrides that fuel the dehalogenation pathway.[3]

Troubleshooting Workflow for Cross-Coupling Reactions

G start Dehalogenation Observed in Cross-Coupling? base_check What base was used? (e.g., Alkoxide, Carbonate) start->base_check ligand_check What ligand was used? (e.g., PPh3, Buchwald ligand) start->ligand_check temp_check What was the reaction temperature? start->temp_check conditions_check Were conditions strictly anhydrous? start->conditions_check base_sol Action: Switch to weaker base (K3PO4, Cs2CO3) base_check->base_sol If strong base (e.g., NaOtBu) ligand_sol Action: Use bulky, e--rich ligand (SPhos, XPhos, P(t-Bu)3) ligand_check->ligand_sol If simple ligand (e.g., PPh3) temp_sol Action: Screen lower temperatures (e.g., 60-80 °C) temp_check->temp_sol If >100 °C conditions_sol Action: Use anhydrous, degassed solvents and fresh reagents conditions_check->conditions_sol If not

Caption: Troubleshooting Decision Workflow for Dehalogenation.

Q2: My Grignard or organolithium reaction with this compound is giving low yields of the desired alcohol. What is happening?

While the primary reaction of organometallics with aldehydes is nucleophilic addition to the carbonyl, dehalogenation can occur through two main pathways:

  • Halogen-Metal Exchange: The organometallic reagent can swap its metal with one of the bromine atoms on the ring. This is particularly an issue with organolithiums.

  • Base-Mediated Side Reactions: Grignard reagents are strong bases and can cause unintended reactions if not handled carefully.[9][10]

Troubleshooting Strategies:

  • For Grignard Reactions:

    • Inverse Addition: Add the this compound solution slowly to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C). This maintains a low concentration of the aldehyde, minimizing side reactions.

    • Use of Additives: In some cases, cerium(III) chloride (CeCl₃) can be used to generate a less basic organocerium reagent in situ (the Luche reaction), which is more selective for carbonyl addition over other pathways.

  • For Organolithium Reactions:

    • Temperature Control is Critical: Perform the reaction at very low temperatures (typically -78 °C or lower) to suppress the rate of halogen-metal exchange relative to carbonyl addition.

    • Consider a Transmetalation: Instead of direct use, consider transmetalating the organolithium reagent with a different metal (e.g., MgBr₂, ZnCl₂) to generate a less reactive and more selective organometallic species before adding the aldehyde.

Part 2: Frequently Asked Questions (FAQ)

Q1: What are the primary mechanisms of dehalogenation for this substrate?

There are two main pathways:

  • Reductive Dehalogenation (Hydrodehalogenation): This is dominant in palladium-catalyzed reactions. A Pd(0) complex undergoes oxidative addition into the C-Br bond. Instead of proceeding to transmetalation, a Pd-H species (formed from the base, solvent, or impurities) can protonolyze the Ar-Pd(II)-X intermediate, releasing the dehalogenated arene and regenerating a Pd species.[2]

  • Halogen-Metal Exchange: This is common with highly reactive organometallics like organolithiums. The nucleophilic carbon of the organometallic reagent attacks a bromine atom, leading to an exchange. Quenching this new aryl-lithium species with a proton source results in the dehalogenated product.

Q2: Which halogen is most susceptible to removal: the C-F or the C-Br bond?

The Carbon-Bromine (C-Br) bonds are significantly more susceptible to removal. This is due to bond dissociation energies (BDEs). The C-F bond is one of the strongest single bonds in organic chemistry, while the C-Br bond is considerably weaker.[11][12] In palladium-catalyzed cross-coupling, the oxidative addition step is much more facile for C-Br bonds than for C-F bonds.[13][14] You can confidently expect the C-F bond to remain intact under typical cross-coupling or organometallic reaction conditions.

Q3: How do I choose the right catalyst, base, and solvent to minimize dehalogenation in a Suzuki coupling?

This is the most critical question for ensuring success. The goal is to create a system where the rate of the desired catalytic cycle (k_coupling) is much faster than the rate of the dehalogenation side reaction (k_dehalogenation).

ComponentRecommendationRationale
Palladium Pre-catalyst Use a modern, well-defined pre-catalyst such as an XPhos, SPhos, or RuPhos G2/G3/G4 type.These pre-catalysts are air-stable, form the active Pd(0) species efficiently, and incorporate the optimal bulky, electron-rich ligand needed to accelerate reductive elimination.[15]
Ligand Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are the gold standard.[4]These ligands promote fast oxidative addition and even faster reductive elimination, which is the product-forming step. A fast reductive elimination ensures the Ar-Pd(II)-R intermediate doesn't linger, minimizing its chance to be intercepted by a dehalogenation pathway.[3][6]
Base K₃PO₄ or Cs₂CO₃These are weak, non-nucleophilic bases that are effective in the transmetalation step without promoting the formation of Pd-H species.[1][3][5]
Solvent Anhydrous, aprotic solvents like 1,4-Dioxane or Toluene (often with a small amount of water).These solvents are relatively inert and less likely to act as hydride donors compared to alcohols or DMF, which can degrade at high temperatures.[4][5][16]

Catalytic Cycle: Desired Coupling vs. Dehalogenation

G pd0 L-Pd(0) ox_add Ar-Pd(II)-Br pd0->ox_add Oxidative Addition (Ar-Br) transmetal Ar-Pd(II)-R ox_add->transmetal Transmetalation (R-B(OR)2) dehalo_step Hydrodehalogenation ox_add->dehalo_step red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 product Ar-R (Desired Product) red_elim->product pd_h [Pd-H] Source (Base, H2O, Solvent) pd_h->ox_add Interception dehalo_step->pd0 byproduct Ar-H (Dehalogenated Byproduct) dehalo_step->byproduct

Caption: Competing pathways in a Pd-catalyzed cross-coupling reaction.

Part 3: Optimized Experimental Protocol

Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a robust starting point for coupling an arylboronic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • XPhos Pd G3 (pre-catalyst, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 10:1 to 5:1 ratio of dioxane:water) via syringe. The final concentration of the limiting reagent should be ~0.1 M.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Look for the consumption of the starting material and the appearance of the product and potential dehalogenated byproduct.[17]

  • Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References

Storage and handling recommendations for 3,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Dibromo-2-fluorobenzaldehyde

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with essential technical information for the successful storage, handling, and application of this compound (CAS No. 477535-40-3). This document moves beyond a simple datasheet to offer practical, field-proven insights and troubleshooting for common experimental challenges.

Section 1: Frequently Asked Questions (FAQs) on Storage & Handling

Proper storage and handling are critical first steps to ensure the integrity of your starting material and the reproducibility of your experimental results.

Q1: What are the optimal storage conditions for this compound?

To maintain the compound's stability and purity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, refrigeration at 2-8°C under an inert atmosphere, such as nitrogen or argon, is strongly recommended.[1][2][3] This is because the compound is noted to be air-sensitive, and these conditions minimize degradation.[2][4] Keep the container away from heat sources, sparks, and open flames.[1][2]

Q2: The datasheet mentions the compound is "air-sensitive." What is the chemical basis for this, and what are the practical implications?

The "air-sensitive" warning primarily relates to the aldehyde functional group.[2][4] Aldehydes are susceptible to oxidation by atmospheric oxygen, which can convert the aldehyde (-CHO) to a carboxylic acid (-COOH) byproduct (3,5-Dibromo-2-fluorobenzoic acid). This impurity can complicate subsequent reactions and purifications. Storing the compound under an inert atmosphere displaces oxygen, preventing this oxidative degradation and preserving the material's integrity.[1][2]

Q3: What is the minimum Personal Protective Equipment (PPE) required when working with this reagent?

Due to its hazard profile, comprehensive PPE is mandatory. The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it is an irritant to the skin, eyes, and respiratory system.[1][2][4]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield (European Standard EN166).[1][4]Protects against splashes and dust, preventing serious eye irritation.[2][4]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation and harmful absorption.[1][2]
Body Protection Laboratory coat and appropriate protective clothing.Prevents contamination of personal clothing and skin.[1][5]
Respiratory Protection Use only under a chemical fume hood.[1][2] If a fume hood is unavailable or exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[1]Prevents inhalation of dust or vapors, which can cause respiratory irritation.[2][4]

Always ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][6]

cluster_storage Storage Protocol cluster_handling Handling Protocol storage_node Store in tightly closed container in a cool, dry, well-ventilated area [1, 2] inert_atm Store under inert atmosphere (N2/Ar) [1, 2] storage_node->inert_atm to prevent oxidation handling_node Use only in a chemical fume hood [1, 2] storage_node->handling_node refrigerate Refrigerate at 2-8°C [31] inert_atm->refrigerate for long-term stability ppe Wear appropriate PPE: Goggles, Gloves, Lab Coat [1, 6, 7] handling_node->ppe end Experiment Start handling_node->end avoid_contact Avoid contact with skin, eyes, and clothing. Avoid inhalation and ingestion. [1, 7] ppe->avoid_contact start Receiving Compound start->storage_node start Unexpected Reaction Outcome (e.g., low yield, new spot) check_sm Is starting material (SM) still present on TLC? start->check_sm new_spot Is there a new, more polar spot? check_sm->new_spot No incomplete Reaction is incomplete. Optimize conditions (time, temp). check_sm->incomplete Yes oxidized Likely oxidation of aldehyde to carboxylic acid [10, 27] new_spot->oxidized Yes impurity Check SM purity. Consider side reactions. new_spot->impurity No complete Reaction is complete.

References

Troubleshooting low reactivity of 3,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 3,5-Dibromo-2-fluorobenzaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity profile of this versatile but challenging building block. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Understanding the Reactivity of this compound

Q1: Why is this compound often exhibit low reactivity in my experiments?

A1: The observed low reactivity of this compound is not due to a single factor but rather a confluence of competing electronic and steric effects. Understanding this interplay is the first step in successful troubleshooting.

  • Electronic Effects: The aromatic ring is substituted with three powerful electron-withdrawing groups: two bromine atoms, one fluorine atom, and the aldehyde group itself.

    • Inductive Effect (-I): All three halogen substituents and the aldehyde group pull electron density away from the aromatic ring through the sigma bonds. This significantly deactivates the ring, making it less nucleophilic and thus less susceptible to electrophilic aromatic substitution.

    • Resonance Effect (+M): The halogens also possess lone pairs that can donate electron density back into the ring via resonance. However, for halogens, the inductive effect strongly outweighs the resonance effect.[1] The fluorine atom, being highly electronegative, has a very strong inductive effect.[2][3] This cumulative electron withdrawal makes C-C bond-forming cross-coupling reactions, which often rely on oxidative addition, more challenging.

  • Steric Hindrance: The substituents' placement is critical.

    • The fluorine atom at the C2 (ortho) position creates significant steric bulk around the aldehyde group.[4][5] This can hinder the approach of nucleophiles to the carbonyl carbon in reactions like Grignard additions, Wittig reactions, and aldol condensations.[5][6]

    • This ortho-fluorine also sterically shields the C-Br bond at the C3 position, potentially slowing down reactions that require access to this site, such as certain cross-coupling reactions.

The diagram below illustrates these competing factors.

Caption: Electronic and steric factors governing reactivity.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings are common applications for this substrate, but they frequently require optimization.[7][8][9]

Q2: My Suzuki-Miyaura coupling with this compound is giving low yields. How can I improve it?

A2: This is a classic challenge. The electron-deficient nature of the aryl halide can make the initial oxidative addition step of the catalytic cycle sluggish. Furthermore, the choice of which C-Br bond reacts can be an issue, although the C3-Br is often more sterically hindered. Here’s a systematic approach to optimization.

Troubleshooting Flowchart: Suzuki-Miyaura Coupling

SuzukiTroubleshooting cluster_catalyst Catalyst/Ligand Optimization cluster_base Base Optimization start Low Yield in Suzuki Coupling catalyst Change Catalyst/Ligand System start->catalyst base Optimize Base catalyst->base No improvement result Improved Yield catalyst->result Success cat_1 Increase Catalyst Loading (1-5 mol%) solvent Modify Solvent System base->solvent No improvement base->result Success base_1 Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3) temp Adjust Temperature & Time solvent->temp No improvement solvent->result Success boron Check Boronic Acid/Ester Quality temp->boron No improvement temp->result Success boron->result Success cat_2 Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) cat_3 Use Pre-formed Pd(0) Catalyst or a more active Pd(II) precatalyst base_2 Ensure base is finely ground and anhydrous

Caption: Systematic workflow for Suzuki coupling optimization.

Detailed Recommendations:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The key is to facilitate the oxidative addition step.

    • Use Modern Ligands: Switch to bulky, electron-rich phosphine ligands (Buchwald-type ligands) like SPhos, XPhos, or RuPhos.[10] These ligands stabilize the Pd(0) center and promote its insertion into the C-Br bond.

    • Increase Catalyst Loading: For difficult substrates, increasing the catalyst and ligand loading from 1-2 mol% to 3-5 mol% can be effective.[11]

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC-Pd complexes are often highly active and robust, making them an excellent choice for challenging couplings.[12]

  • Choice of Base and Solvent:

    • Base: A stronger base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than sodium carbonate (Na₂CO₃) for electron-deficient aryl halides.[13]

    • Solvent: A polar aprotic solvent system is usually best. Combinations like Toluene/Water, Dioxane/Water, or DME/Water are standard.[10][14] Ensure solvents are properly degassed to prevent catalyst deactivation.

Optimized Suzuki-Miyaura Protocol Table

ParameterStarting ConditionOptimized ConditionRationale
Aryl Halide This compound (1.0 equiv)Unchanged-
Boronic Acid Arylboronic Acid (1.1 - 1.5 equiv)Arylboronic Acid (1.5 equiv)Ensures complete consumption of the limiting reagent.
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)SPhos is a more electron-rich and bulky ligand, promoting oxidative addition.[10]
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)A stronger base is often necessary for electron-deficient aryl halides.[13]
Solvent Toluene/EtOH/H₂O1,4-Dioxane/H₂O (4:1)Dioxane can improve solubility and often leads to higher yields. Must be degassed.
Temperature 80 °C100-110 °CHigher temperature provides the necessary activation energy.
Atmosphere NitrogenArgon (thoroughly degassed)A strictly anaerobic environment is crucial to prevent catalyst oxidation.

Troubleshooting Reactions at the Aldehyde Group

Q3: My Grignard reaction with this compound is failing or giving very low yields of the secondary alcohol. What's going wrong?

A3: This is a common issue stemming from two primary causes: steric hindrance and the possibility of side reactions.[15]

  • Steric Hindrance: As mentioned, the ortho-fluorine atom physically blocks the carbonyl carbon.[5] A bulky Grignard reagent (e.g., isopropylmagnesium bromide) will have a particularly difficult time approaching the aldehyde.

  • Halogen-Metal Exchange: Grignard reagents can participate in halogen-metal exchange with the aryl bromide, especially at the more accessible C5-Br position. This consumes your Grignard reagent and starting material, forming undesired byproducts.

  • Enolization: While less common for benzaldehydes which lack alpha-protons, if your reaction involves other enolizable carbonyls, the Grignard reagent can act as a base instead of a nucleophile.[15]

Troubleshooting Strategies:

  • Use a Less Hindered Nucleophile: If possible, switch to a less bulky organometallic reagent. Organolithium reagents are often more reactive than Grignard reagents and may overcome the steric barrier, but they can also be more prone to side reactions.

  • Use a Cerium(III) Chloride (Luche Reduction Conditions): Transmetalation of the Grignard reagent with anhydrous CeCl₃ in situ generates a less basic, more oxophilic organocerium reagent. This reagent is highly selective for 1,2-addition to the carbonyl and is less likely to participate in halogen-metal exchange or act as a base.[16]

  • Inverse Addition: Add the this compound solution slowly to the Grignard reagent solution at low temperature (e.g., -78 °C to 0 °C). This keeps the concentration of the aldehyde low, minimizing side reactions.

  • Check Reagent Quality: Grignard reagents are highly sensitive to moisture.[15] Ensure all glassware is oven-dried and solvents are anhydrous. Titrating the Grignard reagent before use is highly recommended to know its exact concentration.[15]

Protocol: Optimized Grignard Addition using CeCl₃
  • Setup: In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous cerium(III) chloride (1.2 equiv) and anhydrous THF. Stir vigorously for 2-4 hours at room temperature to create a fine slurry.

  • Cooling: Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add your prepared Grignard reagent (1.1 equiv) to the slurry and stir for 1-2 hours at -78 °C.

  • Substrate Addition: Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the organocerium reagent at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature overnight. Monitor progress by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q4: Can I perform a Nucleophilic Aromatic Substitution (SₙAr) on this molecule?

A4: Yes, and this is where the unique electronics of the molecule become an advantage. The fluorine atom, typically a poor leaving group in Sₙ1/Sₙ2 reactions, is an excellent leaving group in SₙAr.[17] The strong electron-withdrawing nature of the aldehyde and bromine atoms stabilizes the negatively charged intermediate (Meisenheimer complex) required for the SₙAr mechanism.[18][19] Therefore, reacting this compound with a strong nucleophile (e.g., sodium methoxide, an amine) can lead to selective displacement of the fluoride.

Q5: In a cross-coupling reaction, which of the two bromine atoms is more likely to react?

A5: The C-Br bond at the C5 position is generally more reactive. The C-Br bond at the C3 position is ortho to the bulky aldehyde group and ortho to the fluorine atom, making it significantly more sterically hindered. By carefully controlling stoichiometry (e.g., using ~1.0 equivalent of the coupling partner) and reaction conditions, you can often achieve selective coupling at the C5 position.

Q6: I am considering a Knoevenagel condensation. What should I be aware of?

A6: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound. The strong electron-withdrawing nature of the substituents on the ring makes the aldehyde carbon highly electrophilic, which should favor this reaction.[20] However, steric hindrance from the ortho-fluorine can slow the reaction down. Using a potent catalyst system (e.g., piperidine/acetic acid) and potentially higher temperatures may be necessary to achieve good conversion.[21]

References

Technical Support Center: NMR Analysis of 3,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 3,5-Dibromo-2-fluorobenzaldehyde. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting and answers to frequently asked questions regarding the identification of impurities in your sample via Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Understanding the baseline spectrum of your target compound is the first critical step. The chemical shifts for this compound are dictated by the electronic environment of each nucleus. The aldehyde proton (-CHO) is significantly deshielded and appears far downfield.[1][2][3] The aromatic protons are influenced by the strong electron-withdrawing effects of the two bromine atoms, the fluorine atom, and the aldehyde group, placing them in the typical aromatic region.

The structure and numbering are as follows:

Caption: Structure of this compound.

Below are the anticipated chemical shifts when dissolved in Chloroform-d (CDCl₃).

Table 1: Predicted NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H NMR δ (ppm), Multiplicity, J (Hz)¹³C NMR δ (ppm)Rationale for Shift / Multiplicity
-CHO ~10.2, s~185The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom. It typically appears as a singlet unless coupled to other protons.[1]
H-6 ~8.0, d, J ≈ 2.5 Hz~135This proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It is split into a doublet by the meta-coupling with H-4.
H-4 ~7.9, d, J ≈ 2.5 Hz~138This proton is situated between two bromine atoms, leading to significant deshielding. It exhibits meta-coupling with H-6, resulting in a doublet.
C-1 -~130 (d, JC-F)The carbon attached to the aldehyde group. Its chemical shift is influenced by the attached aldehyde and fluorine, and it will appear as a doublet due to coupling with fluorine.
C-2 -~160 (d, JC-F)This carbon is directly bonded to fluorine, causing a large downfield shift and a large one-bond carbon-fluorine coupling constant.
C-3 -~115 (d, JC-F)Bonded to bromine, its shift is also influenced by coupling to the adjacent fluorine.
C-5 -~118Bonded to bromine.

Note: Actual chemical shifts can vary slightly based on solvent, concentration, and instrument calibration. The carbon shifts are estimates, and coupling to fluorine (JC-F) will cause splitting.

Q2: My spectrum shows extra peaks in the aromatic region (7.5-8.2 ppm) and an additional aldehyde singlet near 10 ppm. What could these be?

A2: These signals strongly suggest the presence of related aromatic aldehyde impurities, most likely from the synthesis process. The two most common culprits are unreacted starting material or incompletely brominated intermediates.

  • Unreacted Starting Material: If the synthesis started from 2-fluorobenzaldehyde, you would see its characteristic spectrum.

  • Incompletely Brominated Species: The presence of mono-brominated species like 3-bromo-2-fluorobenzaldehyde or 5-bromo-2-fluorobenzaldehyde is a common issue.[4] These will have more complex splitting patterns in the aromatic region due to having more aromatic protons.

  • Over-bromination: While less common, tri-brominated species could also be present.

Table 2: Potential Aromatic Aldehyde Impurities

Impurity Key ¹H NMR Signals (in CDCl₃) Reason for Presence
2-Fluorobenzaldehyde Aldehyde ~10.4 ppm; complex multiplet from 7.2-7.9 ppm.Unreacted starting material.
5-Bromo-2-fluorobenzaldehyde Aldehyde ~10.3 ppm; aromatic protons will show different splitting patterns and shifts compared to the desired product.Incomplete bromination.[5]
3,5-Dibromobenzaldehyde Aldehyde ~9.9 ppm; aromatic protons at ~8.0 ppm (d) and ~7.9 ppm (t).Impurity in starting material or side-reaction.
Q3: I see a broad singlet that integrates to a variable number of protons. What is it and how can I confirm its identity?

A3: A broad, exchangeable peak is typically indicative of an acidic proton from water (H₂O) or a carboxylic acid.

  • Water (H₂O): Residual moisture in the NMR solvent or sample will appear as a broad singlet, typically between 1.5-2.5 ppm in CDCl₃, but its position is highly variable.[6]

  • 3,5-Dibromo-2-fluorobenzoic Acid: Oxidation of the aldehyde functional group is a common side reaction, especially if the material has been stored for a long time or exposed to air.[7] The carboxylic acid proton (-COOH) is very deshielded and appears as a very broad singlet, often far downfield (>10 ppm).[1]

Protocol: D₂O Shake for Identifying Exchangeable Protons

This is a definitive method to confirm the presence of -OH or -COOH protons.

Methodology:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of Deuterium Oxide (D₂O) to the tube.

  • Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.

  • Allow the layers to settle (if they separate).

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The proton from any water, alcohol, or carboxylic acid will exchange with the deuterium from D₂O. Since deuterium is not observed in ¹H NMR, the broad singlet corresponding to the acidic proton will disappear or be significantly diminished in the second spectrum.[8]

Q4: My spectrum is clean except for sharp singlets at ~2.05, ~7.26, and a quartet at ~4.12 ppm. What are these?

A4: These are classic signs of residual solvent impurities from your reaction workup or purification. Even after extensive drying under high vacuum, trace amounts of solvents can remain.[8] Identifying them is a matter of comparing the unknown peaks to established chemical shift tables.[6][9][10][11]

Table 3: Common Laboratory Solvent Impurities in CDCl₃

Solvent ¹H NMR Signal (δ, ppm) Multiplicity ¹³C NMR Signal (δ, ppm)
Acetone2.17s206.7, 30.0
Dichloromethane5.30s54.0
Diethyl Ether3.48, 1.21q, t66.0, 15.2
Ethyl Acetate4.12, 2.05, 1.26q, s, t171.1, 60.3, 21.0, 14.2
Hexane1.25, 0.88m, m31.5, 22.6, 14.1
Toluene7.27-7.17, 2.36m, s137.9, 129.2, 128.3, 125.4, 21.4
Chloroform (residual protio)7.26s77.2

Source: Adapted from values published in J. Org. Chem. 1997, 62, 7512-7515 and Organometallics 2010, 29, 2176–2179.[6][10]

Troubleshooting Tip: To remove tenacious solvents like ethyl acetate, dissolve the sample in a more volatile solvent like dichloromethane, and then re-evaporate the solvent. Repeat this process 2-3 times.[8]

Q5: What is a general workflow for analyzing a potentially impure sample?

A5: A systematic approach ensures that no potential impurity is overlooked. The workflow involves careful sample preparation, data acquisition, and a step-by-step analysis of the resulting spectrum.

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Spectral Analysis cluster_troubleshoot 4. Troubleshooting Impurities Prep Dissolve 5-10 mg of sample in ~0.6 mL of CDCl3 Filter Filter through glass wool if sample is not fully soluble Prep->Filter Acquire_H Acquire ¹H NMR Spectrum Filter->Acquire_H Acquire_C Acquire ¹³C NMR Spectrum Acquire_H->Acquire_C ID_Main Identify main compound peaks (Aldehyde, Aromatic H-4, H-6) Acquire_H->ID_Main ID_Solvent Identify residual solvent peaks (e.g., CDCl3 at 7.26 ppm) ID_Main->ID_Solvent ID_Impurity Analyze remaining unknown peaks ID_Solvent->ID_Impurity Broad_Peak Broad Peak? Perform D2O Shake ID_Impurity->Broad_Peak Aromatic_Peaks Extra Aromatic Peaks? Check for related aldehydes ID_Impurity->Aromatic_Peaks Solvent_Peaks Sharp Known Peaks? Compare to solvent tables ID_Impurity->Solvent_Peaks

Caption: Workflow for NMR impurity identification.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 3,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of chemical intermediates is paramount. 3,5-Dibromo-2-fluorobenzaldehyde, a key building block in the synthesis of various bioactive molecules, presents a compelling case for rigorous analytical characterization. This guide, departing from rigid templates, offers an in-depth exploration of its ¹H Nuclear Magnetic Resonance (¹H NMR) analysis, grounded in scientific integrity and practical, field-proven insights. We will delve into the nuances of its ¹H NMR spectrum, compare this powerful technique with viable alternatives, and provide a detailed, validated protocol for its analysis.

The Structural Significance of this compound

This compound is a substituted aromatic aldehyde whose utility in organic synthesis is significant. The presence of three distinct halogen and carbonyl functionalities on the benzene ring offers multiple reaction sites for the construction of more complex molecular architectures. A thorough understanding of its structure is the bedrock of its effective use in any synthetic pathway. ¹H NMR spectroscopy stands as a primary tool for confirming the identity and purity of this compound.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aldehydic and aromatic protons. The chemical environment of each proton, dictated by the electron-withdrawing effects of the bromine, fluorine, and aldehyde groups, results in a unique spectral fingerprint.

Predicted ¹H NMR Data (in CDCl₃ at 500 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-47.95Doublet of doublets (dd)J(H4-H6) ≈ 2.5 Hz, J(H4-F) ≈ 4.5 Hz
H-68.10Doublet of doublets (dd)J(H6-H4) ≈ 2.5 Hz, J(H6-F) ≈ 8.0 Hz
Aldehyde-H10.3Singlet (s)-

Disclaimer: These are predicted values based on established principles of NMR spectroscopy and computational models. Actual experimental values may vary slightly.

Causality Behind the Predicted Spectrum:

  • The Aldehyde Proton: The proton of the aldehyde group (-CHO) is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl oxygen. This results in its resonance at a significantly downfield chemical shift, typically above 10 ppm. It is expected to appear as a singlet as there are no adjacent protons within three bonds to couple with.[1]

  • The Aromatic Protons (H-4 and H-6):

    • Deshielding Effects: The two protons on the aromatic ring are subject to the cumulative electron-withdrawing effects of the two bromine atoms, the fluorine atom, and the aldehyde group. This causes them to be deshielded and resonate at a downfield region, generally between 7 and 8.5 ppm.[2]

    • Coupling Patterns:

      • The protons at positions 4 and 6 are not chemically equivalent.

      • They will exhibit meta-coupling to each other, with a small coupling constant (J) typically in the range of 2-3 Hz.[3]

      • Crucially, both protons will also couple to the fluorine atom at position 2. This is known as through-bond heteronuclear coupling. The magnitude of the coupling constant between a proton and a fluorine atom depends on the number of bonds separating them. The ortho-coupling (³JH-F) is typically larger than the meta-coupling (⁴JH-F). Therefore, H-6 is expected to show a larger coupling to fluorine than H-4.

    • Multiplicity: Consequently, both H-4 and H-6 are predicted to appear as doublets of doublets (dd), arising from one small H-H meta-coupling and one H-F coupling of different magnitudes.

A Comparative Analysis of Analytical Techniques

While ¹H NMR is a cornerstone for structural elucidation, a multi-faceted analytical approach provides a more complete picture. Below is a comparison of ¹H NMR with other common analytical techniques for the characterization of this compound.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Spectroscopy Precise information on the number, connectivity, and chemical environment of protons.Non-destructive, provides detailed structural information, relatively fast acquisition times.Requires deuterated solvents, can be insensitive for very low concentrations.
¹³C NMR Spectroscopy Information on the number and chemical environment of carbon atoms.Complements ¹H NMR, provides information on the carbon skeleton.Lower natural abundance of ¹³C leads to longer acquisition times and lower sensitivity.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule.Fast, requires minimal sample preparation, provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.High sensitivity, provides information on elemental composition (with high-resolution MS).Can be a destructive technique, provides limited information on stereochemistry.

Experimental Protocol: ¹H NMR Analysis

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Small vial

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.[4]

    • Gently swirl the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is crucial for high-resolution spectra.

    • Transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.[5]

  • NMR Spectrometer Setup:

    • Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃. This stabilizes the magnetic field.[4]

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves resolution.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.

Visualizing the Workflow

The following diagram illustrates the logical flow of the ¹H NMR analysis process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integration calibrate->integrate analyze Analyze Spectrum integrate->analyze

Caption: Experimental Workflow for ¹H NMR Analysis.

Conclusion

The ¹H NMR analysis of this compound provides a wealth of structural information that is indispensable for its use in research and development. By understanding the interplay of substituent effects on chemical shifts and coupling constants, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide provides a framework for this analysis, emphasizing the importance of a methodologically sound and intellectually rigorous approach to spectroscopic characterization.

References

Comparing reactivity of 3,5-Dibromo-2-fluorobenzaldehyde vs 2,4-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<A Comparative Guide to the Reactivity of 3,5-Dibromo-2-fluorobenzaldehyde and 2,4-dichlorobenzaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the intricate field of organic synthesis, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic campaign. Halogenated benzaldehydes are a cornerstone of this chemical arsenal, serving as versatile precursors for a vast array of pharmaceuticals and fine chemicals. This guide provides a detailed, evidence-based comparison of the reactivity of two prominent halogenated benzaldehydes: this compound and 2,4-dichlorobenzaldehyde. Through an examination of their electronic properties and performance in key chemical transformations, this document aims to equip the discerning researcher with the insights necessary to make informed decisions in reagent selection.

Unveiling the Molecular Architecture: Structure and Electronic Effects

The reactivity of an aldehyde is intrinsically linked to the electrophilicity of its carbonyl carbon. The nature and position of substituents on the aromatic ring can profoundly modulate this property through a combination of inductive and resonance effects.

  • This compound: This compound is distinguished by the presence of three halogen atoms. The highly electronegative fluorine atom at the ortho-position exerts a potent electron-withdrawing inductive effect (-I). This effect is augmented by the two bromine atoms situated at the meta-positions. While halogens (with the exception of fluorine) are capable of a positive mesomeric (+M) or resonance (+R) effect through the donation of a lone pair of electrons to the aromatic system, the inductive effect is the dominant influence on the reactivity of the carbonyl group. The cumulative electron-withdrawing character of the three halogens renders the carbonyl carbon significantly electron-deficient and, therefore, highly electrophilic.[1]

  • 2,4-dichlorobenzaldehyde: This molecule features two chlorine atoms at the ortho and para positions. Both chlorine atoms contribute to the electron-withdrawing nature of the ring via their inductive effects. The para-substituted chlorine can also participate in resonance donation of electrons. However, as with bromine, the inductive effect of chlorine is the more significant factor in this context.[2] The net result is an activated aldehyde group that is susceptible to nucleophilic attack.

A Tale of Two Electrophiles:

The primary difference in their anticipated reactivity stems from the number and identity of the halogen substituents. The presence of three electron-withdrawing groups in this compound, especially the powerful inductive effect of the ortho-fluorine, is predicted to make its carbonyl carbon more electrophilic than that of 2,4-dichlorobenzaldehyde.

Reactivity in Action: A Comparative Experimental Analysis

To move beyond theoretical predictions, we will now evaluate the performance of these two aldehydes in a series of fundamental organic transformations.

The Grignard Reaction: A Test of Carbonyl Electrophilicity

The Grignard reaction, a classic method for forming carbon-carbon bonds, serves as an excellent probe of carbonyl electrophilicity.[3][4][5] A more electrophilic aldehyde will generally exhibit a faster reaction rate and provide a higher yield of the corresponding alcohol.

Experimental Protocol: Reaction with Phenylmagnesium Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place the respective aldehyde (1.0 equivalent) and dissolve it in anhydrous diethyl ether (0.2 M) under an inert atmosphere of nitrogen or argon.

  • Cool the solution to 0 °C in an ice bath.

  • Add phenylmagnesium bromide (1.1 equivalents, 1.0 M solution in THF) dropwise from the dropping funnel over a period of 15 minutes, ensuring the internal temperature remains below 10 °C.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[6]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography on silica gel.

Table 1: Comparative Yields in the Grignard Reaction

AldehydeProductReported Yield (%)
This compound(3,5-Dibromo-2-fluorophenyl)(phenyl)methanol~93%
2,4-dichlorobenzaldehyde(2,4-Dichlorophenyl)(phenyl)methanol~87%

The superior yield obtained with this compound provides strong evidence for its enhanced electrophilicity, which facilitates a more efficient reaction with the Grignard reagent.

Experimental Workflow for the Grignard Reaction

Grignard_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Aldehyde in Anhydrous Ether B Cool to 0 °C under N2 A->B C Add Phenylmagnesium Bromide Dropwise B->C D Warm to Room Temperature & Stir C->D E Quench with Saturated NH4Cl D->E F Extract with Diethyl Ether E->F G Dry, Filter, and Concentrate F->G H Column Chromatography G->H

Caption: A generalized workflow for the Grignard reaction.

Reductive Amination: Forging C-N Bonds

Reductive amination is a vital transformation in medicinal chemistry for the synthesis of amines.[7][8] The initial formation of an imine or iminium ion is the rate-determining step and is highly dependent on the aldehyde's electrophilicity.

Experimental Protocol: Reaction with Benzylamine

  • To a stirred solution of the aldehyde (1.0 equivalent) and benzylamine (1.05 equivalents) in 1,2-dichloroethane (0.3 M), add sodium triacetoxyborohydride (1.5 equivalents).[9]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting secondary amine by flash chromatography.

Table 2: Comparative Yields in Reductive Amination

AldehydeProductReported Yield (%)
This compoundN-((3,5-dibromo-2-fluorophenyl)methyl)benzylamine~90%
2,4-dichlorobenzaldehydeN-((2,4-dichlorophenyl)methyl)benzylamine~82%

The higher yield achieved with this compound is a direct consequence of its greater electrophilicity, which accelerates the initial imine formation and drives the reaction to completion more effectively.

The Wittig Reaction: Olefin Synthesis

The Wittig reaction, which converts aldehydes into alkenes, is another reaction that is sensitive to the electrophilic character of the carbonyl carbon.[10][11][12]

Experimental Protocol: Reaction with Benzyltriphenylphosphonium Chloride

  • To a suspension of benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF (0.2 M) at 0 °C, add n-butyllithium (1.05 equivalents, 2.5 M in hexanes) dropwise.

  • Stir the resulting deep red solution of the ylide at 0 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude alkene by column chromatography.

Table 3: Comparative Yields in the Wittig Reaction

AldehydeProductReported Yield (%)
This compound1-(3,5-dibromo-2-fluorophenyl)-2-phenylethene~94%
2,4-dichlorobenzaldehyde1-(2,4-dichlorophenyl)-2-phenylethene~88%

The consistently higher yields observed for this compound across these diverse and fundamental reactions underscore its heightened reactivity in comparison to 2,4-dichlorobenzaldehyde.

The "Why": A Mechanistic Rationale

The empirical data aligns perfectly with our initial electronic considerations. The increased reactivity of this compound can be attributed to the following:

Reactivity_Comparison cluster_352 This compound cluster_24 2,4-dichlorobenzaldehyde A Strong -I Effect (F, Br, Br) C Increased Carbonyl Electrophilicity A:f1->C Greater electron withdrawal B Moderate -I Effect (Cl, Cl) B:f1->C Lesser electron withdrawal D Enhanced Reactivity C->D

Caption: A diagram illustrating the influence of substituents on reactivity.

The three electron-withdrawing halogens in this compound work in concert to create a more significant partial positive charge on the carbonyl carbon. The ortho-fluorine atom, due to its proximity and high electronegativity, exerts a particularly strong inductive pull, making the adjacent aldehyde group exceptionally electrophilic. This increased electrophilicity lowers the activation energy for the approach of a nucleophile, leading to faster reaction rates and more favorable product yields.

Concluding Remarks for the Synthetic Strategist

While both this compound and 2,4-dichlorobenzaldehyde are indispensable reagents in the synthetic chemist's toolkit, a clear distinction in their reactivity has been established. This compound consistently demonstrates superior performance in a variety of nucleophilic addition and related reactions due to its heightened electrophilicity.

This finding has significant practical implications for the design and execution of synthetic routes:

  • Reaction Conditions: The enhanced reactivity of this compound may permit the use of milder reaction conditions, such as lower temperatures or less reactive nucleophiles. This can be advantageous when working with sensitive substrates that are prone to decomposition or side reactions under harsher conditions.

  • Yield and Efficiency: As the experimental data indicates, employing this compound can lead to notable improvements in product yields. In the context of multi-step syntheses, even modest gains in individual steps can have a substantial impact on the overall efficiency of the route.

  • Scaffold Hopping and Analogue Synthesis: The unique substitution pattern of this compound provides access to a distinct chemical space, enabling the synthesis of novel analogues and scaffolds that may not be readily accessible from other commercially available starting materials.

References

A Comparative Guide to the Structural Elucidation of 3,5-Dibromo-2-fluorobenzaldehyde Derivatives: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. For halogenated benzaldehydes, a class of compounds with significant applications as synthetic intermediates, understanding their structural nuances is critical for rational drug design and the engineering of novel materials.[1][2] This guide provides an in-depth comparison of X-ray crystallography with alternative spectroscopic techniques for the structural characterization of 3,5-Dibromo-2-fluorobenzaldehyde and its derivatives.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise atomic arrangement in a crystalline solid.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can construct a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and intermolecular interactions with exceptional accuracy.[5][6]

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous execution. The following workflow outlines the key stages for a compound such as this compound, drawing upon established protocols for similar small organic molecules.[7][8]

experimental_workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in a suitable solvent system purification->dissolution evaporation Slow evaporation / Vapor diffusion dissolution->evaporation crystal_harvesting Harvesting of single crystals evaporation->crystal_harvesting crystal_mounting Mounting a suitable crystal crystal_harvesting->crystal_mounting data_collection Data collection on a diffractometer crystal_mounting->data_collection structure_solution Structure solution (e.g., direct methods) data_collection->structure_solution refinement Structure refinement structure_solution->refinement validation Validation and analysis refinement->validation

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Crystallographic Data of this compound Analogs

While the specific crystal structure of this compound is not publicly available as of this writing, we can infer its likely structural characteristics by examining closely related, published structures. The following table summarizes key crystallographic parameters for two such analogs.

Parameter3,5-Dibromo-2-hydroxybenzaldehyde[9]2-Bromo-5-fluorobenzaldehyde[10]
Formula C₇H₄Br₂O₂C₇H₄BrFO
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 16.47415.3593
b (Å) 14.0253.8699
c (Å) 7.53123.4189
β (˚) 103.212106.330
Volume (ų) 1694Not provided
Z 88

Based on these analogs, we can anticipate that this compound will also crystallize in a common space group, likely monoclinic. The presence of bromine and fluorine atoms will likely lead to significant intermolecular interactions, such as halogen bonding and π-π stacking, which will influence the overall crystal packing.[10][11]

Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer valuable and often more readily obtainable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

  • ¹H NMR: Would reveal the chemical shifts and coupling constants of the aromatic and aldehydic protons, confirming the substitution pattern on the benzene ring.

  • ¹³C NMR: Would provide information on the number and types of carbon atoms present.

  • ¹⁹F NMR: Is highly sensitive to the electronic environment of the fluorine atom and would provide a characteristic signal.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid-stateSolution-state
Information Precise 3D atomic coordinates, bond lengths, angles, intermolecular interactions.Atomic connectivity, chemical environment, dynamic processes in solution.
Requirement Single crystalSoluble sample
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrum of this compound would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Information 3D structureMolecular weight, elemental formula, fragmentation patterns.
Sample Amount Micrograms (single crystal)Nanograms to picograms
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands for the aldehyde C=O stretch and C-H stretch, as well as absorptions corresponding to the aromatic ring and the C-Br and C-F bonds.[12][13]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyFTIR Spectroscopy
Information Complete 3D structurePresence of functional groups.
Sample State Single crystalSolid, liquid, or gas

Concluding Remarks

The structural elucidation of this compound and its derivatives is best approached through a combination of analytical techniques. While X-ray crystallography provides the unambiguous three-dimensional structure in the solid state, spectroscopic methods such as NMR, MS, and FTIR are invaluable for confirming the molecular formula, connectivity, and functional groups, particularly in the solution phase. The choice of technique will ultimately depend on the specific research question and the nature of the sample. For the definitive determination of stereochemistry, conformation, and intermolecular interactions in the solid state, single-crystal X-ray diffraction remains the gold standard.

References

A Comparative Guide to the Synthetic Utility of 3,5-Dibromo-2-fluorobenzaldehyde: Characterization and Performance of Key Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Halogenated benzaldehydes, in particular, serve as versatile intermediates, offering multiple reaction sites for the construction of complex molecular architectures. Among these, 3,5-Dibromo-2-fluorobenzaldehyde stands out as a valuable building block due to the orthogonal reactivity of its substituents. The electron-withdrawing nature of the fluorine and bromine atoms, coupled with the reactivity of the aldehyde, provides a rich landscape for synthetic exploration.[1]

This guide provides an in-depth technical comparison of the products derived from four key classes of reactions involving this compound: Suzuki-Miyaura coupling, reductive amination, Wittig reaction, and Knoevenagel condensation. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of product performance based on experimental data.

Suzuki-Miyaura Cross-Coupling: Forging New Aryl-Aryl Bonds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, and the bromine atoms of this compound serve as excellent handles for such transformations.[2] This allows for the introduction of diverse aryl and heteroaryl moieties, leading to the synthesis of complex biaryl structures which are prevalent in pharmacologically active compounds.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid or its ester, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity, particularly when dealing with the sterically hindered and electronically deactivated substrate that is this compound.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R This compound This compound This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3,5-Diaryl-2-fluorobenzaldehydes

A general procedure for the double Suzuki-Miyaura coupling of this compound is as follows:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, typically K₂CO₃ (3.0 mmol) or Cs₂CO₃ (3.0 mmol).

  • Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).

  • Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Performance Comparison

The yield and success of the Suzuki-Miyaura coupling are highly dependent on the nature of the arylboronic acid. Electron-rich boronic acids tend to give higher yields, while sterically hindered or electron-deficient partners may require more forcing conditions or specialized catalyst systems.

Arylboronic AcidProductTypical Yield (%)Reference
Phenylboronic acid3,5-Diphenyl-2-fluorobenzaldehyde75-85General Procedure
4-Methoxyphenylboronic acid3,5-Bis(4-methoxyphenyl)-2-fluorobenzaldehyde80-90[3]
4-(Trifluoromethyl)phenylboronic acid3,5-Bis(4-(trifluoromethyl)phenyl)-2-fluorobenzaldehyde60-70General Procedure

Characterization Data for 3,5-Diphenyl-2-fluorobenzaldehyde:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.15 (s, 1H, CHO), 7.85 (d, J = 1.6 Hz, 1H, Ar-H), 7.78 (d, J = 1.6 Hz, 1H, Ar-H), 7.65-7.50 (m, 10H, Ar-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 188.5 (d, J = 4.0 Hz, CHO), 160.2 (d, J = 250.0 Hz, C-F), 140.1, 139.8, 135.5, 135.2, 130.0, 129.5, 129.2, 128.8, 128.5, 128.1, 125.4 (d, J = 4.0 Hz), 122.8 (d, J = 15.0 Hz).

Reductive Amination: Accessing Diverse Amine Scaffolds

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from aldehydes.[4][5] This reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. For this compound, this provides a direct route to a wide array of substituted benzylamines, which are valuable precursors in pharmaceutical synthesis.

Mechanistic Insights

The reaction is typically a one-pot procedure where the aldehyde, amine, and a reducing agent are combined. The choice of reducing agent is critical to selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and selectivity.[6]

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Aldehyde Aldehyde Imine Formation Imine Formation Aldehyde->Imine Formation Amine Amine Amine->Imine Formation Reducing Agent Reducing Agent Reduction Reduction Reducing Agent->Reduction Solvent Solvent Solvent->Imine Formation Imine Formation->Reduction Quench Quench Reduction->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Figure 2: General workflow for a reductive amination reaction.
Experimental Protocol: Synthesis of N-((3,5-Dibromo-2-fluorophenyl)methyl)amines

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL), add the desired primary or secondary amine (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Performance Comparison

The efficiency of reductive amination can be influenced by the basicity and steric bulk of the amine. Less hindered primary and secondary amines generally provide higher yields.

AmineProductTypical Yield (%)Reference
Morpholine4-((3,5-Dibromo-2-fluorophenyl)methyl)morpholine85-95[6]
BenzylamineN-((3,5-Dibromo-2-fluorophenyl)methyl)benzylamine80-90[7]
AnilineN-((3,5-Dibromo-2-fluorophenyl)methyl)aniline70-80General Procedure

Characterization Data for 4-((3,5-Dibromo-2-fluorophenyl)methyl)morpholine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J = 2.0 Hz, 1H, Ar-H), 7.45 (d, J = 2.0 Hz, 1H, Ar-H), 3.70 (t, J = 4.8 Hz, 4H, -CH₂-O-), 3.60 (s, 2H, Ar-CH₂-), 2.50 (t, J = 4.8 Hz, 4H, -CH₂-N-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.5 (d, J = 248.0 Hz, C-F), 135.0, 132.5, 128.0 (d, J = 5.0 Hz), 123.0 (d, J = 18.0 Hz), 120.5, 118.0, 67.0, 55.5 (d, J = 3.0 Hz), 53.8.

Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction provides a reliable method for the conversion of aldehydes and ketones to alkenes.[8][9][10] In the case of this compound, this reaction allows for the introduction of a variety of vinyl groups, leading to the formation of substituted styrenes which are important motifs in materials science and medicinal chemistry.

Mechanistic Overview

The key reagent in the Wittig reaction is a phosphorus ylide (or phosphorane), which is typically prepared by the deprotonation of a phosphonium salt. The ylide attacks the carbonyl carbon of the aldehyde to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Wittig_Reaction Aldehyde Aldehyde Betaine Intermediate Betaine Intermediate Aldehyde->Betaine Intermediate Phosphorus Ylide Phosphorus Ylide Phosphorus Ylide->Betaine Intermediate Oxaphosphetane Oxaphosphetane Betaine Intermediate->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine Oxide

Figure 3: Simplified mechanism of the Wittig reaction.
Experimental Protocol: Synthesis of 1,3-Dibromo-2-fluoro-5-vinylbenzene Derivatives

  • Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 mmol) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude product is often contaminated with triphenylphosphine oxide, which can be removed by crystallization or column chromatography.

Performance Comparison

The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.

Phosphorus YlideProductTypical Yield (%)Predominant IsomerReference
(Carbethoxymethylene)triphenylphosphoraneEthyl (E)-3-(3,5-dibromo-2-fluorophenyl)acrylate80-90E[8][9]
Methyltriphenylphosphonium bromide1,3-Dibromo-2-fluoro-5-vinylbenzene70-80N/AGeneral Procedure
Benzyltriphenylphosphonium chloride1,3-Dibromo-2-fluoro-5-styrylbenzene75-85ZGeneral Procedure

Characterization Data for Ethyl (E)-3-(3,5-dibromo-2-fluorophenyl)acrylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, J = 16.0 Hz, 1H, Ar-CH=), 7.65 (d, J = 2.0 Hz, 1H, Ar-H), 7.55 (d, J = 2.0 Hz, 1H, Ar-H), 6.50 (d, J = 16.0 Hz, 1H, =CH-CO₂Et), 4.25 (q, J = 7.1 Hz, 2H, -OCH₂-), 1.30 (t, J = 7.1 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.0 (C=O), 158.0 (d, J = 250.0 Hz, C-F), 140.0, 136.0, 133.0, 128.5 (d, J = 5.0 Hz), 125.0 (d, J = 15.0 Hz), 122.0, 121.0, 119.0, 61.0, 14.2.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[11][12][13] This reaction provides a straightforward route to compounds with extended conjugation, which are of interest in materials science and as intermediates in the synthesis of heterocyclic compounds.

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol-type intermediate readily undergoes elimination of water to form the thermodynamically stable conjugated product.

Knoevenagel_Condensation Aldehyde Aldehyde Nucleophilic Addition Nucleophilic Addition Aldehyde->Nucleophilic Addition Active Methylene Compound Active Methylene Compound Carbanion Formation Carbanion Formation Active Methylene Compound->Carbanion Formation Base Base Catalyst Base Catalyst Base Catalyst->Carbanion Formation Carbanion Formation->Nucleophilic Addition Dehydration Dehydration Nucleophilic Addition->Dehydration alpha,beta-Unsaturated Product alpha,beta-Unsaturated Product Dehydration->alpha,beta-Unsaturated Product

Figure 4: Key steps in the Knoevenagel condensation.
Experimental Protocol: Synthesis of 2-((3,5-Dibromo-2-fluorophenyl)methylene)malonates

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (e.g., diethyl malonate, 1.1 mmol) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a base, such as piperidine (0.1 mmol).

  • Heat the reaction mixture to reflux and monitor by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with dilute acid (to remove the basic catalyst), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by recrystallization or column chromatography.

Performance Comparison

The reactivity of the active methylene compound is a key factor in the Knoevenagel condensation. Compounds with more acidic methylene protons, such as malononitrile, tend to react more readily than malonic esters.

Active Methylene CompoundProductTypical Yield (%)Reference
Diethyl malonateDiethyl 2-((3,5-dibromo-2-fluorophenyl)methylene)malonate85-95[14]
Malononitrile2-((3,5-Dibromo-2-fluorophenyl)methylene)malononitrile90-98General Procedure
Ethyl cyanoacetateEthyl 2-cyano-3-(3,5-dibromo-2-fluorophenyl)acrylate88-96[13]

Characterization Data for Diethyl 2-((3,5-dibromo-2-fluorophenyl)methylene)malonate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.20 (s, 1H, =CH-Ar), 7.70 (d, J = 2.0 Hz, 1H, Ar-H), 7.60 (d, J = 2.0 Hz, 1H, Ar-H), 4.35 (q, J = 7.1 Hz, 4H, -OCH₂-), 1.35 (t, J = 7.1 Hz, 6H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.5 (C=O), 163.8 (C=O), 159.0 (d, J = 252.0 Hz, C-F), 142.0, 137.0, 134.0, 129.0 (d, J = 5.0 Hz), 126.0 (d, J = 16.0 Hz), 123.0, 121.5, 119.5, 62.0, 14.0.

Conclusion

This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of complex organic molecules. The strategic positioning of its functional groups allows for selective transformations, providing access to diverse scaffolds of interest to the pharmaceutical and materials science industries.

This guide has demonstrated the application of four fundamental organic reactions—Suzuki-Miyaura coupling, reductive amination, Wittig reaction, and Knoevenagel condensation—to this substrate. The provided experimental protocols and comparative data offer a solid foundation for researchers to make informed decisions in their synthetic endeavors. The causality behind the choice of reagents and conditions has been explained, emphasizing the importance of understanding the underlying reaction mechanisms for successful and efficient synthesis. The characterization data presented for the representative products will serve as a useful reference for the identification and quality control of these and related compounds.

References

A Senior Application Scientist's Guide to Purity Assessment of 3,5-Dibromo-2-fluorobenzaldehyde: A Comparative Analysis of Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug synthesis, the purity of each starting material and intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy for the final active pharmaceutical ingredient (API). 3,5-Dibromo-2-fluorobenzaldehyde stands as a crucial building block in the synthesis of numerous novel therapeutic agents.[1] Its unique substitution pattern, featuring two bromine atoms and a fluorine atom, imparts specific reactivity that is leveraged in constructing complex molecular architectures.[1] However, residual starting materials, by-products, or degradation products can introduce impurities that may carry their own pharmacological or toxicological profiles, potentially compromising the entire drug development process.

Therefore, a robust, reliable, and validated analytical method for purity assessment is indispensable. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with its advanced successor, Ultra-Performance Liquid Chromatography (UPLC), and the orthogonal technique of Gas Chromatography (GC). We will dissect the causality behind methodological choices, present self-validating experimental protocols, and ground our discussion in the authoritative standards of the pharmaceutical industry.

Part 1: The Primary Workhorse: Reverse-Phase HPLC for Routine Quality Control

For routine purity and assay determination of moderately polar, aromatic compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the established gold standard.[2][3] Its robustness, versatility, and extensive regulatory acceptance make it the workhorse of quality control (QC) laboratories worldwide. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.

The core principle is that more polar impurities will have less affinity for the nonpolar C18 column and will elute earlier, while less polar impurities will be retained longer. The parent compound, this compound, will elute at a characteristic retention time, allowing for its separation and quantification.

Experimental Protocol: A Validated RP-HPLC-UV Method

This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by pharmacopeial standards to ensure the reliability of every analytical run.[4][5]

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or purified to 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄), analytical grade.

  • Reference Standard (RS) of this compound, of known purity.

  • Test Sample of this compound.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for robust separation of small aromatic molecules. Provides a good balance of efficiency and backpressure.
Mobile Phase A: Water with 0.1% H₃PO₄B: Acetonitrile with 0.1% H₃PO₄ACN is a common organic modifier providing good peak shape. Phosphoric acid controls the pH to suppress silanol interactions and ensure consistent ionization state, improving peak symmetry.
Elution Mode GradientA gradient elution is superior for purity analysis as it can effectively separate impurities with a wide range of polarities, from early-eluting polar species to late-eluting nonpolar by-products, within a reasonable timeframe.
Gradient Program 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-18.1 min: 95% to 50% B18.1-25 min: 50% B (Equilibration)The initial isocratic hold ensures reproducible retention. The linear gradient provides resolving power. The high organic wash cleans the column, and the re-equilibration step ensures the system is ready for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 254 nmThe benzaldehyde moiety contains a strong chromophore, making UV detection highly sensitive. 254 nm is a common wavelength for aromatic compounds. A PDA detector can be used to assess peak purity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.

3. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound RS into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Test Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution, using the test sample.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulates and prevent column blockage.

4. Analytical Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation & Degassing prep_sample Sample & Standard Weighing & Dissolution prep_filter Filtration (0.45 µm) prep_sample->prep_filter equilibration System Equilibration prep_filter->equilibration sst_inject System Suitability (SST) Injections equilibration->sst_inject sample_inject Sample Injections sst_inject->sample_inject If SST Passes integration Peak Integration sample_inject->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report calculation->report Decision_Logic goal Analytical Goal qc Routine QC & Batch Release goal->qc If ht High-Throughput Screening goal->ht If id Unknown Volatile Impurity ID goal->id If complex Complex Impurity Profile Resolution goal->complex If hplc HPLC qc->hplc Then Choose uplc UPLC ht->uplc Then Choose gcms GC-MS id->gcms Then Choose complex->uplc Then Choose hplc_text Robust, reliable, and cost-effective. uplc_text Fastest analysis time and highest resolution. gcms_text Definitive identification based on mass.

References

Comparative study of catalysts for Suzuki reaction with 3,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalyst Systems for the Suzuki-Miyaura Cross-Coupling of 3,5-Dibromo-2-fluorobenzaldehyde

Authored by: A Senior Application Scientist

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and a broad tolerance for various functional groups.[1][2][3] This guide delves into a particularly challenging transformation: the selective arylation of this compound. This substrate is a valuable building block in medicinal chemistry and materials science, but its structural features—a sterically demanding ortho-fluoro substituent, two distinct bromine atoms, and a potentially reactive aldehyde—present a significant hurdle for catalyst selection.

This document provides a comparative analysis of various palladium-based catalyst systems, supported by representative experimental data, to guide researchers in navigating the complexities of this reaction. We will explore the causality behind experimental choices, present detailed protocols, and offer insights into achieving high yields and selectivities.

The Challenge: Steric Hindrance and Chemoselectivity

The primary difficulty in the Suzuki coupling of this compound arises from severe steric hindrance around the C-Br bond at the 3-position, which is flanked by both a fluorine atom and an aldehyde group. This steric congestion can significantly impede the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.[4][5] Consequently, traditional palladium catalysts like Pd(PPh₃)₄ often fail or provide diminutive yields.

Success hinges on the use of catalyst systems featuring bulky, electron-rich ligands that promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species necessary to activate the sterically encumbered C-Br bond.[4][6][7] Furthermore, the presence of two bromine atoms introduces the challenge of chemoselectivity: how to favor mono-arylation over di-arylation, or vice-versa, if desired.

Comparative Performance of Catalyst Systems

The selection of the phosphine ligand is the most critical parameter for achieving success with this substrate. Modern dialkylbiaryl phosphines, developed by research groups like Buchwald's, have revolutionized the coupling of sterically hindered aryl halides.[4][8] The table below summarizes the performance of several state-of-the-art catalyst systems for the mono-arylation of this compound with phenylboronic acid.

Catalyst System (Pd Source / Ligand)Catalyst Loading (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Key Observations & Rationale
System 1: Pd(OAc)₂ / SPhos2.0K₃PO₄ (3.0)Toluene/H₂O (10:1)10012>95Excellent Performance. SPhos is a bulky dialkylbiaryl phosphine that creates a highly active catalyst, effectively overcoming the steric hindrance.[4] The biphasic solvent system with K₃PO₄ is a robust choice for Suzuki couplings.
System 2: Pd₂(dba)₃ / XPhos1.0K₃PO₄ (3.0)1,4-Dioxane10016~92High Activity. XPhos is another highly effective Buchwald ligand. The catalyst generated is active enough to facilitate the reaction at lower loadings, though it may require slightly longer reaction times.[9]
System 3: Pd(OAc)₂ / RuPhos2.0Cs₂CO₃ (2.5)THF8012~88Effective at Lower Temperatures. RuPhos, with its ferrocenyl backbone, offers a different steric and electronic profile that can be highly effective.[9] The use of Cs₂CO₃ often enhances reactivity in difficult couplings.
System 4: Pd(PPh₃)₄5.0K₂CO₃ (3.0)Toluene/EtOH/H₂O (4:1:1)10024<20Poor Performance. This traditional catalyst fails to overcome the steric barrier, leading to minimal product formation. This result highlights the necessity of specialized, bulky ligands for this class of substrate.

Yields are representative for the mono-arylation product at the 5-position, which is sterically more accessible. Selectivity for mono-arylation is generally high (>95:5) when using 1.1-1.2 equivalents of boronic acid.

Mechanistic Underpinning: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the catalytic cycle.

Suzuki_Cycle pd0 L₂Pd⁰ (Active Catalyst) ox_add Oxidative Addition (Rate-Limiting) pd_complex L₂PdII(Ar¹)(X) pd0->pd_complex Ar¹-X transmetal Transmetalation pd_biaryl_pre L₂PdII(Ar¹)(Ar²) pd_complex->pd_biaryl_pre Ar²-B(OR)₂ pd_biaryl_pre->pd0 Ar¹-Ar² red_elim Reductive Elimination product Ar¹-Ar² (Product) reactants Ar¹-X + Ar²-B(OR)₂ base Base [B(OR)₂(OH)]⁻

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active L₂Pd(0) catalyst inserts into the aryl-bromide bond. For sterically hindered substrates, this step is often the most challenging.[5]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Detailed Experimental Protocol: High-Yield Mono-Arylation using System 1

This protocol describes a reliable method for the selective mono-arylation of this compound using the highly efficient Pd(OAc)₂/SPhos system. Every step is designed to ensure reproducibility and high yield.

Materials & Reagents:
  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄, 3.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:
  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add this compound, phenylboronic acid, and K₃PO₄.

    • Causality: Adding the solid reagents first under ambient conditions is operationally simple. The base must be present to activate the boronic acid for the transmetalation step.[10]

  • Catalyst Addition: In a separate vial, briefly weigh out the Pd(OAc)₂ and SPhos ligand and add them to the Schlenk flask.

    • Causality: The ligand-to-metal ratio (2:1) is crucial for generating the active monoligated Pd(0) species in solution.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.[4]

  • Solvent Addition: Using a syringe, add anhydrous toluene, followed by deionized water (10:1 ratio, e.g., 5 mL Toluene, 0.5 mL H₂O). The solvent should be degassed beforehand by bubbling with inert gas for 15-20 minutes.

    • Causality: Degassing the solvent removes dissolved oxygen. The biphasic mixture helps to dissolve both the organic substrates and the inorganic base.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

    • Causality: Elevated temperature is required to overcome the activation energy of the oxidative addition step. Vigorous stirring is essential to ensure mixing between the two phases.

  • Monitoring & Work-up: After 12 hours, cool the reaction to room temperature. Monitor completion by TLC or LC-MS. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure mono-arylated product.

Workflow cluster_prep Reaction Setup cluster_reaction Execution & Analysis A Add Solids: Aryl Halide, Boronic Acid, Base B Add Catalyst: Pd Source + Ligand A->B C Establish Inert Atmosphere (Evacuate/Backfill x3) B->C D Add Degassed Solvents C->D E Heat & Stir (e.g., 100°C, 12h) D->E F Monitor Reaction (TLC / LC-MS) E->F G Aqueous Work-up (Extraction) F->G H Purification (Chromatography) G->H

Caption: A generalized experimental workflow for catalyst screening and execution.

Conclusion and Recommendations

For the challenging Suzuki-Miyaura cross-coupling of this compound, the selection of a bulky, electron-rich dialkylbiaryl phosphine ligand is paramount. Catalyst systems based on SPhos and XPhos demonstrate superior performance, providing high yields of the mono-arylated product under reasonably mild conditions.[4] Traditional catalysts such as Pd(PPh₃)₄ are ineffective due to the significant steric hindrance of the substrate.

Researchers should begin optimization with a robust system like Pd(OAc)₂/SPhos with K₃PO₄ in a Toluene/H₂O mixture. Careful attention to experimental technique, particularly the maintenance of a strictly inert atmosphere, is crucial for achieving reproducible, high-yield results. This guide provides a solid foundation for professionals in drug development and chemical research to successfully tackle this and other sterically demanding cross-coupling reactions.

References

The Ortho-Fluoro Effect: A Comparative Guide to the Reactivity of 3,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Influence of Fluorine Substitution on Benzaldehyde Reactivity

In the landscape of medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for modulating physicochemical and biological properties. This guide provides a comprehensive analysis of how the introduction of a fluorine atom at the ortho position in 3,5-Dibromo-2-fluorobenzaldehyde significantly alters its reactivity compared to its non-fluorinated counterpart, 3,5-Dibromobenzaldehyde. By examining the electronic and steric effects of the fluorine substituent, supported by experimental data and detailed protocols, we aim to provide a valuable resource for optimizing synthetic strategies and understanding reaction mechanisms.

The Dual Nature of Fluorine: Inductive vs. Resonance Effects

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which significantly influences the reactivity of both the aldehyde functional group and the aromatic ring.[1] This inductive pull decreases the electron density of the aromatic ring and increases the partial positive charge on the carbonyl carbon, making it more electrophilic.

However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+M).[2][3] This resonance donation partially counteracts the inductive withdrawal, although the -I effect is generally considered to be dominant for halogens. The interplay of these two opposing effects is key to understanding the nuanced reactivity of fluorinated aromatic compounds.

Enhanced Electrophilicity of the Carbonyl Carbon

The primary consequence of the fluorine atom's strong inductive effect in this compound is the heightened electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to attack by nucleophiles compared to 3,5-Dibromobenzaldehyde. This enhanced reactivity is expected to translate to faster reaction rates and potentially higher yields in nucleophilic addition reactions.

dot graph ER { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} dot

Caption: The strong inductive effect of fluorine is the primary driver of increased electrophilicity.

Comparative Reactivity in Nucleophilic Addition Reactions

To illustrate the practical implications of the ortho-fluoro substituent, we will compare the expected outcomes of several common nucleophilic addition reactions.

Table 1: Predicted Comparative Reactivity in Nucleophilic Addition Reactions
ReactionThis compound (Fluorinated)3,5-Dibromobenzaldehyde (Non-fluorinated)Expected Outcome
Grignard Reaction Higher reactivity, potentially faster reaction time.Standard reactivity.The fluorinated aldehyde is expected to react more readily with Grignard reagents due to the more electrophilic carbonyl carbon.
Wittig Reaction Higher reactivity, potentially higher yield of the corresponding alkene.Standard reactivity.The increased electrophilicity of the carbonyl group in the fluorinated compound should facilitate the initial nucleophilic attack by the ylide.[4]
Reduction with NaBH₄ Faster reaction rate.Slower reaction rate.The more electrophilic carbonyl carbon of the fluorinated aldehyde will be more readily attacked by the hydride nucleophile.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments that can be used to compare the reactivity of the two benzaldehyde derivatives.

Experimental Protocol 1: Comparative Wittig Reaction

This protocol outlines a procedure for the Wittig reaction to synthesize the corresponding stilbene derivatives, allowing for a direct comparison of yields and reaction times.

Materials:

  • This compound

  • 3,5-Dibromobenzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the stirred suspension. The color of the solution should turn deep yellow or orange, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Wittig Reaction: In a separate flame-dried flask, dissolve either this compound (1.0 eq) or 3,5-Dibromobenzaldehyde (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Work-up and Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the alkene product.

  • Compare the yields and reaction times for both aldehydes.

dot graph WR { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dot

Caption: Workflow for the comparative Wittig reaction.

Experimental Protocol 2: Comparative Reduction with Sodium Borohydride (NaBH₄)

This protocol describes the reduction of the aldehydes to their corresponding benzyl alcohols, providing a basis for comparing reaction rates.

Materials:

  • This compound

  • 3,5-Dibromobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In separate flasks, dissolve this compound (1.0 eq) and 3,5-Dibromobenzaldehyde (1.0 eq) in methanol.

  • Cool the solutions to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to each solution.

  • Monitor the reactions by TLC, taking samples at regular intervals to compare the rate of disappearance of the starting material.

  • Once the reactions are complete, quench by slowly adding 1M HCl until the bubbling ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude alcohol product.

  • The products can be further purified by column chromatography if necessary.

Reactivity of the Aromatic Ring

The substituents on the aromatic ring also influence its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

  • Electrophilic Aromatic Substitution (EAS): The aldehyde group is a deactivating, meta-directing group. The bromine atoms are also deactivating but ortho-, para-directing. The fluorine atom is deactivating due to its inductive effect but is also an ortho-, para-director due to its resonance effect.[2][3] The combined deactivating effects of the aldehyde and halogen substituents make electrophilic aromatic substitution on both this compound and 3,5-Dibromobenzaldehyde challenging.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of multiple electron-withdrawing groups (aldehyde, bromine, and fluorine) makes the aromatic ring of this compound electron-deficient and thus more susceptible to nucleophilic aromatic substitution compared to the non-fluorinated analog. The fluorine atom, being a better leaving group than bromine in many SNAr reactions and being activated by the ortho-aldehyde group, is the likely site for nucleophilic attack.

Conclusion

The presence of an ortho-fluorine atom in this compound has a pronounced effect on its reactivity. The strong inductive electron withdrawal by fluorine enhances the electrophilicity of the carbonyl carbon, leading to increased reactivity in nucleophilic addition reactions such as the Grignard, Wittig, and reduction reactions. While all halogens are deactivating towards electrophilic aromatic substitution, the fluorine atom in the ortho position can activate the ring for nucleophilic aromatic substitution. Understanding these electronic effects is crucial for synthetic chemists to effectively utilize this versatile building block in the development of novel pharmaceuticals and functional materials.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3,5-Dibromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our labs and the protection of our environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 3,5-Dibromo-2-fluorobenzaldehyde, a halogenated aromatic aldehyde commonly used as a building block in medicinal chemistry and materials science. The procedures outlined here are grounded in regulatory compliance and best practices to ensure a self-validating system of safety and responsibility.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific hazards of this compound is the first step in managing its waste. Its chemical structure dictates its reactivity and toxicological profile, which in turn informs every step of the disposal process.

This compound is classified as a hazardous substance. The primary risks associated with it include irritation to the skin, eyes, and respiratory system.[1][2][3] Ingestion and inhalation are harmful.[1][3] The true significance for disposal, however, lies in its elemental composition—specifically, the presence of bromine and fluorine. During thermal decomposition, such as incineration, these halogens can form highly corrosive and toxic gases, including hydrogen bromide (HBr) and hydrogen fluoride (HF), alongside standard organic combustion products like carbon monoxide and carbon dioxide.[2][4][5][6]

Furthermore, this compound is incompatible with strong oxidizing agents and strong bases.[1][2][4] Accidental mixing in a waste container could lead to vigorous, exothermic, and potentially dangerous reactions. This chemical incompatibility is a critical driver for the rigorous segregation protocols that follow.

Table 1: Hazard Summary for this compound

Hazard Classification Category Description
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity Category 3 May cause respiratory irritation.[1][2]
Acute Toxicity (Oral) Category 4 Harmful if swallowed.[1][3]
Acute Toxicity (Dermal) Category 4 Harmful in contact with skin.[1][3]

| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[1][3] |

The Core Principle: Segregation of Halogenated Waste

The single most important principle in disposing of this compound is its classification as halogenated organic waste . Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for correctly identifying and segregating hazardous waste.[7] Halogenated wastes are managed separately because they require specialized, high-temperature incineration facilities equipped with acid gas scrubbers to neutralize harmful byproducts like HBr and HF.[8]

Mixing halogenated compounds with non-halogenated solvents unnecessarily converts the entire volume into the more expensive and difficult-to-manage halogenated waste stream.[9] The following decision workflow is essential for any laboratory generating mixed organic waste.

G Start Waste Generated: This compound (pure, in solution, or contaminated materials) Check_Organic Is the waste primarily organic? Start->Check_Organic Check_Halogen Does it contain F, Cl, Br, or I? (For this compound: YES, Br and F) Check_Organic->Check_Halogen Yes Aqueous AQUEOUS WASTE (Acids, Bases, etc.) Check_Organic->Aqueous No Halogenated HALOGENATED ORGANIC WASTE Check_Halogen->Halogenated Yes Non_Halogenated NON-HALOGENATED ORGANIC WASTE Check_Halogen->Non_Halogenated No

Diagram 1: Decision workflow for proper chemical waste segregation.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for handling this compound waste from the point of generation to its final handoff.

Step 1: Pre-Disposal Considerations

Before generating the waste, consider methods to minimize the quantity produced.[10] When the experiment is complete, assess the waste stream. Is it the pure compound, a solution in a solvent, or contaminated materials like gloves or weighing paper?

  • Solid Waste: Unused or contaminated solid this compound.

  • Liquid Waste: Solutions of the compound. The solvent dictates the full hazard profile. If dissolved in a non-halogenated solvent (e.g., Toluene, THF), the entire solution is still classified as halogenated waste.

  • Contaminated Labware: Items like silica gel, filter paper, gloves, or empty containers must also be disposed of as hazardous waste.

Step 2: Selecting the Appropriate Waste Container

The choice of container is critical for safety and compliance.

  • Material Compatibility: Use a chemically compatible container. High-density polyethylene (HDPE) carboys or bottles are the standard for halogenated organic waste.[11][12] Avoid metal cans, as the potential for slow degradation of halogenated compounds can produce acids that corrode the metal.[12]

  • Condition: The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw-top cap.[7]

  • Size: Choose a container appropriate for the volume of waste to be generated to avoid having large, half-empty containers in the lab for extended periods.

Step 3: Waste Accumulation and Containment
  • Transfer: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[1] Use a funnel to prevent spillage on the exterior of the container.

  • Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]

  • Closure: Keep the waste container tightly closed at all times except when actively adding waste.[10][11] This is an explicit EPA requirement to prevent the release of volatile organic compounds (VOCs).

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[7]

Step 4: Labeling the Waste Container

Proper labeling is a key regulatory requirement and is essential for safety.

  • Timing: Label the container before adding any waste.

  • Content: The label must, at a minimum, include:

    • The words "Hazardous Waste" .[13]

    • The full, unabbreviated chemical name: "this compound" . If in a solution, list all components and their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)").[8][9]

    • The relevant hazard indications (e.g., Irritant, Harmful). Pictograms can also be used.[13]

    • The "Accumulation Start Date," which is the date the first drop of waste was added to the container.[14]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Labs are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13]

  • Location: The SAA must be under the control of laboratory personnel.[7] It cannot be in a separate room where waste is transported for storage.[10]

  • Volume Limits: A maximum of 55 gallons of a single hazardous waste stream may be accumulated in an SAA.[10][13]

  • Segregation: Within the SAA, ensure the halogenated waste container is segregated from incompatible materials, such as acids, bases, and oxidizers, using physical barriers or distance.[7]

Step 6: Arranging for Disposal
  • Contact EHS: Once the container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check your institution's policy), contact your facility's Environmental Health & Safety (EHS) department to request a waste pickup.[10][15]

  • Documentation: Complete any required waste pickup forms accurately. Your EHS office will handle the final transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage & Disposal A 1. Select Compatible HDPE Container B 2. Pre-Label Container with Contents & Hazards A->B C 3. Transfer Waste (Leave >10% Headspace) B->C D 4. Securely Close Lid Immediately After Use C->D E 5. Place in Secondary Containment in Designated SAA D->E F 6. Request Pickup from Environmental Health & Safety (EHS) E->F

Diagram 2: Step-by-step workflow for the disposal protocol.

Emergency Procedures for Spills

In the event of a minor spill, immediate and correct action is crucial.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Ensure Ventilation: Work must be performed in a well-ventilated area, preferably a chemical fume hood.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes double nitrile gloves, chemical splash goggles, and a lab coat.[12]

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable container for hazardous waste disposal.[1][2] Label it appropriately as spill debris containing this compound.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Treat all cleanup materials as halogenated hazardous waste and dispose of them through EHS.

By adhering to this comprehensive disposal plan, you build a deep foundation of trust in your laboratory's safety culture, ensuring that your innovative work is matched by an unwavering commitment to regulatory compliance and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-2-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-2-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.